molecular formula C7H9NO2 B1208721 P-3355 CAS No. 60046-57-3

P-3355

Cat. No.: B1208721
CAS No.: 60046-57-3
M. Wt: 139.15 g/mol
InChI Key: CAMXQXZPGMWBPD-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-formyl-5-hydroxy-1,3-cyclohexadiene is a natural product found in Streptomyces with data available.

Properties

CAS No.

60046-57-3

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,6-7,10H,8H2/t6-,7-/m0/s1

InChI Key

CAMXQXZPGMWBPD-BQBZGAKWSA-N

SMILES

C1=CC(C(C(=C1)C=O)N)O

Isomeric SMILES

C1=C[C@@H]([C@H](C(=C1)C=O)N)O

Canonical SMILES

C1=CC(C(C(=C1)C=O)N)O

Other CAS No.

60046-57-3

Synonyms

6-amino-1-formyl-5-hydroxy-1,3-cyclohexadiene
P 3355
P-3355

Origin of Product

United States

Foundational & Exploratory

The Dual-Target Mechanism of Action of SOM3355: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOM3355 is an investigational therapeutic agent under development for the treatment of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. The active pharmaceutical ingredient in SOM3355 is bevantolol hydrochloride, a compound previously marketed for hypertension.[1][2] Its repositioning for neurological indications stems from the discovery of its novel, dual mechanism of action, which combines selective β1-adrenergic receptor antagonism with the inhibition of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2).[1] This unique pharmacological profile offers the potential for a multifaceted therapeutic effect, addressing not only the motor symptoms of Huntington's disease but also associated behavioral and psychiatric manifestations.[1]

This technical guide provides an in-depth exploration of the mechanism of action of SOM3355, supported by available preclinical and clinical data. It is intended to serve as a comprehensive resource for researchers, clinicians, and professionals involved in the field of neuropharmacology and drug development.

Core Mechanism of Action: A Dual Approach

SOM3355 exerts its therapeutic effects through two primary pharmacological actions:

  • Inhibition of Vesicular Monoamine Transporters (VMAT1 and VMAT2): SOM3355 acts as a potent inhibitor of VMAT1 and VMAT2, which are crucial for the packaging of monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) into synaptic vesicles.[1] By impeding the function of these transporters, SOM3355 reduces the vesicular storage of monoamines, leading to their increased cytosolic presence and subsequent degradation by enzymes like monoamine oxidase (MAO). This ultimately results in a depletion of monoamines available for release into the synaptic cleft, thereby dampening excessive dopaminergic neurotransmission, a key pathophysiological feature of chorea in Huntington's disease.[3]

  • Selective β1-Adrenergic Receptor Antagonism: SOM3355 is a selective antagonist of the β1-adrenergic receptor.[1] These receptors are predominantly found in the heart but are also present in the central nervous system. While the precise contribution of β1-adrenergic blockade to the overall therapeutic effect in Huntington's disease is still under investigation, it is hypothesized to play a role in mitigating some of the behavioral and psychiatric symptoms, such as anxiety and agitation, that are often co-morbid with the disease.[1]

Preclinical and Clinical Data

Preclinical Data

In vitro studies have demonstrated the potent inhibitory activity of SOM3355 on VMAT2. A key study highlighted that SOM3355 inhibits the uptake of ³H-dopamine with a potency comparable to that of tetrabenazine (TBZ), an established VMAT2 inhibitor. However, SOM3355 showed a different interaction profile with the VMAT2 transporter compared to TBZ.

CompoundTargetAssayIC50 (nM)
SOM3355 hVMAT2³H-dopamine uptake inhibition66
Tetrabenazine (TBZ)hVMAT2³H-dopamine uptake inhibition32
SOM3355 hVMAT2³H-serotonin uptake inhibition600
Tetrabenazine (TBZ)hVMAT2³H-serotonin uptake inhibition63
SOM3355 rVMAT1³H-serotonin uptake inhibition44
Tetrabenazine (TBZ)rVMAT1³H-serotonin uptake inhibition>10,000

hVMAT2: human Vesicular Monoamine Transporter 2; rVMAT1: rat Vesicular Monoamine Transporter 1. Data sourced from a 2022 publication by Gamez et al.

Clinical Data

Phase 2a and Phase 2b clinical trials have provided evidence for the efficacy and safety of SOM3355 in patients with Huntington's disease. The primary endpoint in these studies was the change in the Unified Huntington's Disease Rating Scale Total Maximal Chorea (UHDRS-TMC) score.

Phase 2a Proof-of-Concept Study:

Treatment GroupNChange in UHDRS-TMC Score from Baselinep-value (vs. Placebo)
Placebo32--
SOM3355 (400 mg/day)32Statistically significant improvement<0.05

Data from a crossover study design as described in a 2022 publication by Gamez et al.[4]

Phase 2b Study:

A Phase 2b study further evaluated the efficacy and safety of two different doses of SOM3355.

Treatment GroupNChange in UHDRS-TMC Score from Baselinep-value (vs. Placebo)
Placebo~46--
SOM3355 (400 mg/day)~47Not specifiedNot specified
SOM3355 (600 mg/day)~47-3.460.04

Data from a prespecified subgroup of patients not taking concomitant neuroleptics.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of SOM3355 and a general workflow for its clinical evaluation.

SOM3355_Mechanism_of_Action cluster_beta_receptor Postsynaptic Neuron (Behavioral Circuits) Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Transport MAO MAO Dopamine->MAO Cytosolic Degradation Vesicle Synaptic Vesicle Dopamine_Released Dopamine Vesicle->Dopamine_Released Exocytosis (Reduced) VMAT2->Vesicle Packaging SOM3355 SOM3355 SOM3355->VMAT2 Inhibition Degradation Degradation Products MAO->Degradation D2R Dopamine Receptor (e.g., D2) Dopamine_Released->D2R Signal Postsynaptic Signaling D2R->Signal Beta1AR β1-Adrenergic Receptor Behavioral_Signal Modulation of Behavioral/Psychiatric Symptoms Beta1AR->Behavioral_Signal SOM3355_beta SOM3355 SOM3355_beta->Beta1AR Antagonism

Caption: Proposed dual mechanism of action of SOM3355.

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Development cluster_regulatory Regulatory Review InVitro In Vitro Assays (VMAT Inhibition, Receptor Binding) InVivo In Vivo Animal Models (Pharmacokinetics, Safety) InVitro->InVivo Phase1 Phase 1 (Safety, Tolerability, PK in Healthy Volunteers) InVivo->Phase1 Phase2a Phase 2a (Proof-of-Concept in HD Patients) Phase1->Phase2a Phase2b Phase 2b (Dose-Ranging Efficacy and Safety in HD Patients) Phase2a->Phase2b Phase3 Phase 3 (Pivotal Efficacy and Safety Trials) Phase2b->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

Caption: General workflow for the clinical development of SOM3355.

Experimental Protocols

Detailed, proprietary experimental protocols for SOM3355 are not publicly available. However, based on standard methodologies in pharmacology, the following outlines the likely approaches used to characterize its mechanism of action.

VMAT2 Inhibition Assays

1. Radioligand Binding Assay (Competitive Inhibition):

  • Objective: To determine the binding affinity of SOM3355 to VMAT2.

  • General Procedure:

    • Preparation of membranes from cells or tissues expressing VMAT2 (e.g., rat striatum or recombinant cell lines).

    • Incubation of the membranes with a constant concentration of a radiolabeled VMAT2 ligand (e.g., [³H]dihydrotetrabenazine) and varying concentrations of SOM3355.

    • Separation of bound and free radioligand by rapid filtration.

    • Quantification of radioactivity on the filters using liquid scintillation counting.

    • Data analysis to determine the concentration of SOM3355 that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

2. Monoamine Uptake Assay:

  • Objective: To measure the functional inhibition of VMAT2-mediated monoamine transport by SOM3355.

  • General Procedure:

    • Isolation of synaptic vesicles from VMAT2-expressing tissues or cells.

    • Incubation of the vesicles with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) in the presence of ATP to energize the transporter.

    • Inclusion of varying concentrations of SOM3355 in the incubation mixture.

    • Termination of the uptake reaction by rapid filtration and washing.

    • Quantification of the radioactivity accumulated inside the vesicles.

    • Calculation of the IC50 value for the inhibition of monoamine uptake.

β1-Adrenergic Receptor Binding Assay
  • Objective: To determine the binding affinity and selectivity of SOM3355 for the β1-adrenergic receptor.

  • General Procedure:

    • Preparation of cell membranes from a cell line recombinantly expressing the human β1-adrenergic receptor.

    • Incubation of the membranes with a radiolabeled β-adrenergic antagonist (e.g., [³H]CGP-12177) and a range of concentrations of SOM3355.

    • Separation of bound and free radioligand via filtration.

    • Measurement of bound radioactivity by liquid scintillation.

    • Determination of the IC50 and subsequent calculation of the Ki value.

    • To assess selectivity, similar binding assays would be performed using cell lines expressing other β-adrenergic receptor subtypes (e.g., β2).

Conclusion

SOM3355 represents a promising therapeutic candidate for Huntington's disease with a novel, dual mechanism of action. By inhibiting VMAT1 and VMAT2, it directly targets the hyperdopaminergic state associated with chorea. Concurrently, its selective β1-adrenergic antagonism may provide additional benefits in managing the behavioral and psychiatric symptoms of the disease. The preclinical and clinical data gathered to date support its continued development, with ongoing and planned Phase 3 trials anticipated to further elucidate its clinical utility and safety profile. Further research into the nuanced interactions of SOM3355 with its molecular targets will be crucial for a complete understanding of its therapeutic potential.

References

An In-depth Technical Guide to SOM3355: A Novel VMAT2 Inhibitor for Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SOM3355, also known as Bevantolol Hydrochloride, is a promising therapeutic agent under investigation for the management of chorea associated with Huntington's disease.[1][2][3][4] Originally developed for the treatment of hypertension, its potential as a potent inhibitor of Vesicular Monoamine Transporter 2 (VMAT2) was identified through a proprietary artificial intelligence platform.[2][4][5] This document provides a comprehensive technical overview of SOM3355, detailing its chemical structure, pharmacological properties, mechanism of action, and a summary of its clinical development.

Chemical Structure and Properties

SOM3355 is the hydrochloride salt of bevantolol.[6][7] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride
Synonyms Bevantolol hydrochloride, CI-775, NC-1400[6]
Molecular Formula C₂₀H₂₈ClNO₄[6][7]
Molecular Weight 381.9 g/mol [6][7][8]
SMILES CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl
Melting Point 139 - 144 °C[7]
Solubility Soluble in DMSO and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with an aqueous buffer (solubility of ~0.5 mg/mL in 1:1 DMSO:PBS pH 7.2).[6]
Appearance White to almost white powder/crystal[7]
Storage Store at 2 - 8 °C[7]

Pharmacological Properties

The pharmacological profile of SOM3355 is characterized by its dual mechanism of action and its pharmacokinetic properties.

Pharmacodynamics

SOM3355 exhibits a unique, multimodal mechanism of action, functioning as both a Vesicular Monoamine Transporter 1 and 2 (VMAT1 and VMAT2) inhibitor and a mild beta 1-adrenergic antagonist.[1] This dual activity is believed to contribute to its efficacy in treating not only the motor symptoms (chorea) but also the behavioral and psychiatric symptoms of Huntington's disease.[1]

The inhibition of VMAT2 by SOM3355 leads to a reduction in the uptake of monoamines, such as dopamine, into synaptic vesicles. This results in decreased vesicular packaging and subsequent release of these neurotransmitters, thereby modulating neuronal signaling in key brain regions like the prefrontal cortex, nucleus accumbens, and striatum.[1]

ParameterValueReference(s)
VMAT2 Inhibition (IC₅₀ for ³H-dopamine uptake) 66 nM
VMAT1 Inhibition (IC₅₀ for ³H-serotonin uptake) 44 nM
β₁-adrenergic antagonism Mild[1]
Pharmacokinetics

Pharmacokinetic studies of bevantolol hydrochloride have revealed the following properties:

ParameterValueReference(s)
Oral Absorption Well absorbed (>70%)
Systemic Bioavailability ~60%
Time to Peak Plasma Concentration (Tₘₐₓ) 1 - 2 hours
Elimination Half-life (t₁/₂) Approximately 1.5 - 2.2 hours with single dosing, can increase with repeated dosing.
Metabolism Primarily cleared by metabolism, with less than 1% of the dose eliminated unchanged in the urine.

Mechanism of Action Signaling Pathway

The primary mechanism of action of SOM3355 involves the inhibition of VMAT2, which disrupts the normal process of monoamine neurotransmitter packaging and release. This ultimately leads to a reduction in dopaminergic signaling, which is implicated in the pathophysiology of chorea in Huntington's disease.

SOM3355_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_synth Dopamine Synthesis DA_cyto Cytosolic Dopamine DA_synth->DA_cyto VMAT2 VMAT2 DA_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle DA_vesic Vesicular Dopamine Release Release Vesicle->Release DA_synapse Synaptic Dopamine Release->DA_synapse DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Postsynaptic Signaling (Chorea) DA_receptor->Signal SOM3355 SOM3355 SOM3355->VMAT2 Inhibition

Mechanism of VMAT2 inhibition by SOM3355.

Clinical Development

SOM3355 has undergone Phase 2a and Phase 2b clinical trials for the treatment of chorea in patients with Huntington's disease.

Phase 2a Proof-of-Concept Study

A randomized, placebo-controlled, crossover study was conducted in 32 patients with Huntington's disease.[9][10]

Key Findings:

  • The primary endpoint was met, with 57.1% of patients showing an improvement of at least 2 points in the Total Maximal Chorea (TMC) score compared to placebo.[9][10]

  • Significant improvements in the TMC score were observed with 200 mg twice-daily SOM3355 treatment.[9][10]

  • The treatment was well-tolerated, with the most frequent adverse events being mild to moderate.[9][10]

Phase 2b Study

A larger, randomized, double-blind, placebo-controlled study was conducted to further evaluate the efficacy and safety of two doses of SOM3355 (400 mg/day and 600 mg/day).

Key Findings:

  • Clinically significant improvements in chorea, as measured by the TMC scale, were observed in the 600 mg/day dose group, particularly in patients not taking concomitant neuroleptics.[11]

  • A higher percentage of patients in the 600 mg/day group showed improvement in the Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C).[11]

  • The safety profile was favorable, with no worsening of depression, suicidality, or cognitive function. Importantly, side effects like somnolence and akathisia were not associated with the treatment.[11]

Clinical Trial PhaseKey Efficacy OutcomeSafety and TolerabilityReference(s)
Phase 2a 57.1% of patients met the primary endpoint (≥2 point improvement in TMC score). Significant improvement in TMC score with 200 mg BID.Well-tolerated with mild to moderate adverse events.[9][10]
Phase 2b Clinically significant improvements in TMC score in the 600 mg/day group. Higher percentage of "improved" subjects on CGI-C and PGI-C.No worsening of depression, suicidality, or cognition. No somnolence or akathisia.[11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the characterization of VMAT2 inhibitors like SOM3355.

VMAT2 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to VMAT2.

Radioligand_Binding_Assay_Workflow prep Membrane Preparation (e.g., from rat striatum or VMAT2-expressing cells) reagents Prepare Reagents - Membrane suspension - [³H]Dihydrotetrabenazine (Radioligand) - Test compound (SOM3355) - Unlabeled VMAT2 inhibitor (for non-specific binding) prep->reagents plate Set up 96-well plate - Total Binding (Membrane + Radioligand) - Non-specific Binding (Membrane + Radioligand + Unlabeled Inhibitor) - Competition Binding (Membrane + Radioligand + Test Compound) reagents->plate incubate Incubate to reach equilibrium plate->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Scintillation counting to measure radioactivity wash->count analyze Data Analysis - Calculate specific binding - Determine IC₅₀ and Kᵢ values count->analyze

Workflow for a VMAT2 radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in VMAT2 (e.g., rat striatum) or cells expressing recombinant VMAT2 in an appropriate buffer. Isolate the membrane fraction through centrifugation.[12]

  • Reagent Preparation: Prepare working solutions of the membrane suspension, the radioligand (e.g., [³H]dihydrotetrabenazine), the test compound (SOM3355) at various concentrations, and a high concentration of an unlabeled VMAT2 inhibitor (for determining non-specific binding).[12][13]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with different concentrations of the test compound.[12]

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.[12]

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.[12]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.[12]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value, which can then be converted to a Kᵢ value.[12]

In Vitro Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of monoamines into vesicles.

Monoamine_Uptake_Assay_Workflow cell_culture Cell Culture (e.g., HEK293 cells stably expressing VMAT2) pre_incubation Pre-incubate cells with varying concentrations of SOM3355 cell_culture->pre_incubation uptake Add radiolabeled monoamine (e.g., [³H]dopamine) and incubate pre_incubation->uptake termination Terminate uptake by rapid filtration or washing uptake->termination measurement Measure intracellular radioactivity termination->measurement analysis Data Analysis - Determine the inhibition of monoamine uptake - Calculate IC₅₀ value measurement->analysis

Workflow for an in vitro monoamine uptake assay.

Methodology:

  • Cell Culture: Use a cell line that stably expresses VMAT2, such as PC12 or HEK293 cells.[14]

  • Pre-incubation: Pre-incubate the cells with various concentrations of the VMAT2 inhibitor (SOM3355) for a defined period.[14]

  • Uptake: Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine) to the cells and incubate for a specific time.[15]

  • Termination: Stop the uptake process by rapidly washing the cells with ice-cold buffer or by filtration.[15]

  • Measurement: Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter.[15]

  • Data Analysis: Determine the percentage of inhibition of monoamine uptake at each concentration of the test compound and calculate the IC₅₀ value.

Conclusion

SOM3355 is a promising drug candidate with a novel dual mechanism of action for the treatment of Huntington's disease. Its ability to inhibit both VMAT1/2 and the beta 1-adrenergic receptor may offer a broader therapeutic window, addressing both motor and psychiatric symptoms. The positive results from Phase 2 clinical trials, demonstrating both efficacy in reducing chorea and a favorable safety profile, support its continued development. Further investigation in Phase 3 trials will be crucial to fully establish its role in the management of Huntington's disease.[1][16]

References

Subject: Bevantolol Hydrochloride and VMAT2 Inhibition: A Review of an Unsubstantiated Hypothesis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document addresses the proposed topic of VMAT2 (Vesicular Monoamine Transporter 2) inhibition by the compound bevantolol hydrochloride. Following a comprehensive review of the scientific literature, we have found no evidence to support this hypothesis. This guide will, therefore, clarify the established mechanism of action for bevantolol hydrochloride and provide a brief overview of bona fide VMAT2 inhibitors for researchers in this field.

Bevantolol Hydrochloride: Primary Mechanism of Action

Bevantolol hydrochloride is a well-characterized pharmaceutical agent with a specific and selective mode of action. It is classified as a cardioselective beta-1 adrenergic receptor antagonist .

  • Action: It competitively blocks the beta-1 adrenergic receptors, which are predominantly located in the cardiac muscle.

  • Effect: This blockade inhibits the normal physiological effects of catecholamines (e.g., norepinephrine, epinephrine) on the heart. The primary outcomes of this action are a decrease in heart rate (negative chronotropy) and a reduction in the force of heart muscle contraction (negative inotropy).

  • Therapeutic Use: Due to these effects, bevantolol has been investigated for the treatment of cardiovascular disorders such as hypertension (high blood pressure) and angina pectoris (chest pain).

A thorough search of pharmacological databases and scientific publications revealed no data—quantitative or otherwise—to suggest that bevantolol hydrochloride interacts with or inhibits the Vesicular Monoamine Transporter 2 (VMAT2). The core requirements of the user's request, including data tables and experimental protocols for VMAT2 inhibition, cannot be fulfilled as the underlying premise is not supported by any available scientific evidence.

The Role of VMAT2 and Established Inhibitors

For researchers focused on VMAT2, it is crucial to work with compounds known to interact with this transporter. VMAT2 is a transport protein integrated into the membranes of synaptic vesicles in neurons. Its function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the cellular cytosol into the vesicles for storage and subsequent release.

Inhibition of VMAT2 leads to the depletion of these monoamines from the nerve terminal, a mechanism that is therapeutically exploited for certain medical conditions.

Table 1: Prominent and Characterized VMAT2 Inhibitors

CompoundBinding Affinity (Ki)Type of InhibitionClinical/Research Significance
Reserpine ~0.5 nMIrreversibleHistorically used for hypertension; now primarily a research tool.
Tetrabenazine ~2 nMReversibleFDA-approved for treating chorea in Huntington's disease.
Valbenazine ~120 nMReversibleFDA-approved for treating tardive dyskinesia.

Conceptual Workflow for VMAT2 Inhibition Assay

While no protocols exist for bevantolol, a general experimental workflow for assessing a novel compound's potential VMAT2 inhibitory activity is outlined below. This serves as a methodological guide for researchers in the field.

VMAT2_Inhibition_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Isolate Synaptic Vesicles (from rodent striatum) assay1 Incubate Vesicles + Radioligand + Test Compound (varying conc.) prep1->assay1 prep2 Prepare Radioligand (e.g., [3H]dihydrotetrabenazine) prep2->assay1 prep3 Prepare Test Compound (e.g., 'Compound X') prep3->assay1 assay2 Separate Bound/Free Ligand (Rapid Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3

Preclinical Research on SOM3355 for Huntington's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SOM3355 (bevantolol hydrochloride) is a repurposed investigational therapy currently in late-stage clinical development for the treatment of chorea and other symptoms associated with Huntington's disease (HD). Identified through an artificial intelligence-driven screening process, SOM3355 exhibits a novel multimodal mechanism of action, combining the inhibition of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2) with selective β1-adrenergic blockade. This dual action aims to address not only the motor symptoms of HD, such as chorea, but also the behavioral and psychiatric manifestations of the disease. While extensive clinical trial data is available, detailed quantitative results and specific protocols from the core preclinical studies have not been widely published. This guide synthesizes the available information on the preclinical rationale and mechanism of action of SOM3355, supplemented with representative experimental protocols and the extensive clinical data that has guided its development.

Introduction to SOM3355 and its Novel Mechanism of Action

Huntington's disease is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances. A key pathological feature is the overactivity of dopaminergic signaling in the brain, which contributes significantly to the development of chorea, the hallmark involuntary movements of HD.

SOM3355, the hydrochloride salt of bevantolol, was originally developed as a cardioselective β1-adrenoceptor antagonist for the treatment of hypertension.[1] SOM Biotech utilized its proprietary AI platform to identify bevantolol as a potent VMAT2 inhibitor, a key target for managing chorea.[2][3] Unlike other VMAT2 inhibitors, SOM3355 also inhibits VMAT1 and retains its selective β1-adrenergic blocking activity, giving it a unique therapeutic profile.[4]

The proposed mechanism for SOM3355's therapeutic effect in HD is twofold:

  • VMAT1 and VMAT2 Inhibition: By inhibiting VMAT1 and VMAT2, SOM3355 reduces the packaging of monoamines, such as dopamine, into synaptic vesicles. This leads to a decrease in the amount of dopamine released into the synapse, thereby dampening the overactive signaling that causes chorea.[4][5]

  • Selective β1-Adrenergic Blockade: The β1-adrenergic blocking activity of SOM3355 is thought to contribute to the management of behavioral and psychiatric symptoms associated with HD, such as anxiety.[4]

This multimodal approach suggests that SOM3355 may offer a broader therapeutic benefit than existing treatments for HD, which primarily target VMAT2 and are associated with significant neuropsychiatric side effects.[4]

Preclinical Evidence

While specific quantitative data and detailed protocols from the preclinical studies of SOM3355 in the context of Huntington's disease are not publicly available, company communications and publications have confirmed the following key preclinical findings:

  • In Vitro Functional Studies: These studies confirmed the inhibitory activity of SOM3355 at the VMAT2 transporter.[6][7]

  • In Vivo Studies: Preclinical in vivo studies demonstrated that SOM3355 is brain penetrant, a crucial characteristic for a centrally acting therapeutic.[6][7] Furthermore, these studies indicated that SOM3355 did not induce catalepsy in rats, a common side effect observed with other VMAT2 inhibitors like tetrabenazine, even at high doses.[7]

The promising results from these preclinical evaluations supported the direct progression of SOM3355 into Phase 2a clinical trials.[7]

Data Presentation: Clinical Efficacy and Safety of SOM3355

In the absence of detailed preclinical data, this section summarizes the key quantitative outcomes from the Phase 2a and Phase 2b clinical trials of SOM3355 in patients with Huntington's disease.

Table 1: Efficacy of SOM3355 in Reducing Chorea (Phase 2a Study)
Efficacy EndpointPlaceboSOM3355 (100 mg BID)SOM3355 (200 mg BID)p-value (200 mg BID vs. Placebo)
Mean Change from Baseline in Total Maximal Chorea (TMC) Score ---1.140.0224[8][9]
Patients with ≥2 point improvement in TMC Score 41.4%[4]-75.9% (any dose)[4]0.0156 (any dose vs. placebo)[1]
Patients with ≥3 point improvement in TMC Score -28.6%[10]--
Patients with ≥4 point improvement in TMC Score -25.0%[10]--
Patients with ≥5 point improvement in TMC Score -17.9%[10]--
Patients with ≥6 point improvement in TMC Score -10.7%[10]--
Improvement in Clinical Global Impression of Change (CGI-C) 31%[7]->70% (any dose)[7]-
Improvement in Patient Global Impression of Change (PGI-C) 31%[7]->70% (any dose)[7]-

BID: twice daily

Table 2: Efficacy of SOM3355 in Reducing Chorea (Phase 2b Study)
Efficacy EndpointPlaceboSOM3355 (600 mg/day)p-value
Mean Change from Baseline in Total Maximal Chorea (TMC) Score --3.460.04[11]
Table 3: Safety and Tolerability of SOM3355
Adverse EventsObservations
Common Adverse Events Mild to moderate; included headache, fatigue, nausea, and vomiting.[12]
Neuropsychiatric Side Effects No worsening of depression or suicidal thoughts.[11][13]
Other Side Effects No somnolence or akathisia reported.[13]
Biomarker of VMAT2 Inhibition Mild elevation in plasma prolactin levels, consistent with VMAT2 inhibition.[9][10]

Experimental Protocols

As the specific protocols used in the preclinical evaluation of SOM3355 have not been published, this section provides detailed methodologies for key types of experiments that are standard in the preclinical assessment of VMAT2 inhibitors for Huntington's disease.

In Vitro VMAT2 Inhibition Assay (Radioligand Binding)

Objective: To determine the binding affinity (Ki) of SOM3355 for the VMAT2 transporter.

Methodology:

  • Membrane Preparation:

    • Homogenize rat striatal tissue (a brain region rich in VMAT2) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing VMAT2.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled VMAT2 ligand (e.g., [³H]dihydrotetrabenazine).

    • Add varying concentrations of unlabeled SOM3355.

    • To determine non-specific binding, include control wells with an excess of a known high-affinity, unlabeled VMAT2 ligand.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the SOM3355 concentration.

    • Determine the IC50 value (the concentration of SOM3355 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Motor Function in a Huntington's Disease Animal Model

Objective: To evaluate the efficacy of SOM3355 in improving motor deficits in a transgenic animal model of Huntington's disease (e.g., R6/2 or zQ175 mouse models).

Methodology:

  • Animal Model:

    • Use a well-characterized transgenic mouse model of HD (e.g., R6/2) and age-matched wild-type littermates as controls.

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • Administer SOM3355 or vehicle control to the animals via an appropriate route (e.g., oral gavage) at various doses.

    • The treatment period should be of sufficient duration to observe potential therapeutic effects.

  • Behavioral Testing (Motor Function):

    • Rotarod Test: Place the mice on a rotating rod with accelerating speed and record the latency to fall. This test assesses motor coordination and balance.

    • Grip Strength Test: Measure the forelimb and hindlimb grip strength using a grip strength meter. This test evaluates muscle strength.

    • Open Field Test: Place the mice in an open arena and record their locomotor activity (e.g., distance traveled, speed, rearing frequency) using an automated tracking system. This test can reveal hyperactivity or hypoactivity.

  • Data Analysis:

    • Compare the performance of the SOM3355-treated HD mice to the vehicle-treated HD mice and wild-type controls.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of any observed differences.

Visualizations: Signaling Pathways and Development Workflow

Proposed Signaling Pathway of SOM3355 in Huntington's Disease

SOM3355_Mechanism Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT1 / VMAT2 Dopamine_cyto->VMAT2 Packaging Vesicle Synaptic Vesicle Dopamine_vesicle Dopamine Vesicle->Dopamine_vesicle Storage Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release D2R Dopamine Receptors Dopamine_synapse->D2R Binding Chorea Chorea (Hyperkinetic Movement) D2R->Chorea Signal Transduction SOM3355 SOM3355 SOM3355->VMAT2 Inhibition

Caption: Proposed mechanism of action of SOM3355 in reducing chorea.

Logical Workflow of SOM3355 Development for Huntington's Disease

SOM3355_Development AI_Screening AI-Powered Screening (SOMAIPRO Platform) Bevantolol_ID Identification of Bevantolol as VMAT2 Inhibitor AI_Screening->Bevantolol_ID Preclinical Preclinical Studies Bevantolol_ID->Preclinical In_Vitro In Vitro Functional Assays (VMAT2 Inhibition) Preclinical->In_Vitro In_Vivo In Vivo Studies (Brain Penetration, Safety) Preclinical->In_Vivo Phase2a Phase 2a Clinical Trial (Proof-of-Concept) In_Vitro->Phase2a In_Vivo->Phase2a Phase2b Phase 2b Clinical Trial (Dose-Ranging) Phase2a->Phase2b Phase3_Planned Planned Phase 3 Clinical Trial Phase2b->Phase3_Planned Regulatory Regulatory Submission Phase3_Planned->Regulatory

Caption: Development workflow of SOM3355 for Huntington's disease.

Conclusion

SOM3355 represents a promising therapeutic candidate for Huntington's disease with a unique multimodal mechanism of action. While the detailed preclinical data remains largely proprietary, the progression of SOM3355 to late-stage clinical trials, based on positive preclinical and clinical findings, underscores its potential. The available clinical data demonstrates a significant reduction in chorea with a favorable safety profile, notably lacking the severe neuropsychiatric side effects associated with current VMAT2 inhibitors. Future publications of the comprehensive preclinical data package will be invaluable to the scientific community for a complete understanding of SOM3355's pharmacological profile. The ongoing and planned clinical studies will be critical in ultimately defining the therapeutic role of SOM3355 in the management of Huntington's disease.

References

An In-Depth Technical Guide to the Discovery and Development of SOM3355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SOM3355 is a novel, first-in-class investigational therapy currently in late-stage clinical development for the treatment of chorea associated with Huntington's disease (HD). Discovered through a proprietary artificial intelligence platform, SOM3355 (bevantolol hydrochloride) is a repurposed drug with a unique dual mechanism of action, acting as both a selective β1-adrenergic receptor antagonist and an inhibitor of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2). This multimodal activity allows SOM3355 to address not only the motor symptoms of HD, such as chorea, but also the behavioral and psychiatric symptoms that are a significant burden for patients. Clinical trials have demonstrated a favorable safety and tolerability profile, notably lacking the severe neuropsychiatric side effects associated with current VMAT2 inhibitors. This whitepaper provides a comprehensive technical overview of the discovery, preclinical and clinical development, mechanism of action, and future directions for SOM3355.

Discovery and Rationale

The rationale for its development in Huntington's disease is based on its dual mechanism of action. Inhibition of VMAT2 is a validated approach for treating chorea, as it reduces the presynaptic packaging and subsequent release of dopamine, a neurotransmitter implicated in the hyperkinetic movements characteristic of HD.[4] However, existing VMAT2 inhibitors, such as tetrabenazine, are associated with significant adverse effects, including depression and suicidality. SOM3355's additional activity as a selective β1-adrenergic antagonist is hypothesized to mitigate these neuropsychiatric side effects and potentially offer therapeutic benefits for the behavioral symptoms of HD, such as anxiety.[5]

Preclinical Development

The preclinical development of SOM3355 focused on characterizing its pharmacological activity and establishing its potential for treating chorea. Key in vitro and in vivo studies were conducted to elucidate its mechanism of action and safety profile.

Pharmacodynamics

2.1.1. VMAT Inhibition

Initial preclinical studies confirmed the potent inhibitory activity of SOM3355 on VMAT2.[6] In vitro functional assays were conducted to determine the binding affinity and inhibitory concentration of SOM3355.

Experimental Protocol: VMAT2 Radioligand Binding and Dopamine Uptake Assays (General Methodology)

While specific, detailed proprietary protocols for SOM3355 are not publicly available, a general methodology for these types of assays is as follows:

  • Vesicle Preparation: Synaptic vesicles are isolated from rodent brain tissue or from cell lines engineered to express human VMAT2.

  • Radioligand Binding Assay: Vesicles are incubated with a radiolabeled ligand that binds to VMAT2 (e.g., [³H]dihydrotetrabenazine) in the presence of varying concentrations of SOM3355. The amount of radioligand displaced by SOM3355 is measured to determine its binding affinity (Ki).

  • Dopamine Uptake Assay: Vesicles are incubated with radiolabeled dopamine (e.g., [³H]dopamine) in the presence of varying concentrations of SOM3355. The amount of dopamine taken up by the vesicles is measured to determine the half-maximal inhibitory concentration (IC50) of SOM3355.[7][8]

Table 1: Preclinical VMAT Inhibition Data for SOM3355

ParameterValueReference
VMAT2 IC50Not specified
VMAT1 InhibitionYes[5]

2.1.2. β1-Adrenergic Receptor Blockade

As a known β-blocker, the selective β1-adrenergic receptor antagonist activity of SOM3355 was well-characterized prior to its repurposing. This selectivity is a key feature, as it minimizes the risk of side effects associated with non-selective β-blockade, such as bronchoconstriction.

2.1.3. In Vivo Studies

Preclinical in vivo studies in animal models of Huntington's disease were conducted to assess the efficacy of SOM3355 in reducing chorea-like movements and to evaluate its safety profile. These studies demonstrated a significant reduction in hyperkinetic movements without inducing the catalepsy often seen with other VMAT2 inhibitors.

Clinical Development

The clinical development program for SOM3355 has progressed through Phase 2 trials, with a Phase 3 trial planned. The studies have focused on evaluating the efficacy, safety, and tolerability of SOM3355 in patients with chorea associated with Huntington's disease.

Phase 2a Proof-of-Concept Study

A Phase 2a, double-blind, randomized, placebo-controlled, crossover study was conducted to assess the efficacy and safety of SOM3355 in 32 patients with Huntington's disease.[9][10]

Experimental Protocol: Phase 2a Clinical Trial (NCT03575676)

  • Study Design: Patients were randomized to one of two treatment sequences, receiving placebo and two different doses of SOM3355 (100 mg BID and 200 mg BID) in a crossover design, with each treatment period lasting six weeks.[9][10]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Total Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS).[3][10]

  • Secondary Endpoints: Secondary endpoints included the Clinical Global Impression of Change (CGI-C) and the Patient Global Impression of Change (PGI-C).[9]

Table 2: Key Efficacy Results from the Phase 2a Study

EndpointResultp-valueReference
Change in TMC Score (200 mg BID vs. Placebo)-1.140.0224[9]
Patients with ≥2 point improvement in TMC score57.1%Not specified[2]
Patients with ≥3 point improvement in TMC score28.6%Not specified[2]
Patients with ≥4 point improvement in TMC score25.0%Not specified[2]
Phase 2b Study

A larger Phase 2b, randomized, double-blind, placebo-controlled, parallel-group study was conducted to further evaluate the efficacy and safety of two doses of SOM3355 (400 mg/day and 600 mg/day) in 129 patients with Huntington's disease.[11]

Experimental Protocol: Phase 2b Clinical Trial (NCT05475483)

  • Study Design: Patients were randomized to receive either placebo, SOM3355 400 mg/day, or SOM3355 600 mg/day for 12 weeks.[11][12]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the UHDRS-TMC score.[3]

  • Secondary Endpoints: Included CGI-C and PGI-C.

Table 3: Key Efficacy Results from the Phase 2b Study (600 mg/day dose)

EndpointResultp-valueReference
Change in TMC Score (in patients not taking neuroleptics with baseline TMC >12)-4.530.03[13]
CGI-CHigher percentage of "improved" or "much improved" patients compared to placeboNot specified[11][14]
PGI-CHigher percentage of "improved" or "much improved" patients compared to placeboNot specified[14]
Safety and Tolerability

Table 4: Summary of Adverse Events in the Phase 2b Study

Treatment GroupNumber of Patients with Adverse EventsTotal Adverse EventsRelated to Study DrugReference
Placebo24 of 4848Not specified[11]
SOM3355 400 mg/day22 of 4147Not specified[11]
SOM3355 600 mg/day33 of 509029 (out of 185 total)[11]

Mechanism of Action and Signaling Pathways

The therapeutic effect of SOM3355 in Huntington's disease is attributed to its dual mechanism of action.

VMAT2 Inhibition Pathway

VMAT2 is a transporter protein located on the membrane of synaptic vesicles in neurons. Its primary function is to package monoamine neurotransmitters, including dopamine, from the cytoplasm into the vesicles for subsequent release into the synapse. In Huntington's disease, there is an overactivity of the dopaminergic system, which contributes to the development of chorea.

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_cyto Cytoplasmic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Transport Vesicle Synaptic Vesicle Dopamine_vesicle Vesicular Dopamine VMAT2->Dopamine_vesicle Release Dopamine Release Dopamine_vesicle->Release Dopamine_synapse Synaptic Dopamine Release->Dopamine_synapse SOM3355 SOM3355 SOM3355->VMAT2 Inhibition Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Chorea Chorea Dopamine_receptor->Chorea Signal Transduction

VMAT2 Inhibition by SOM3355

By inhibiting VMAT2, SOM3355 reduces the amount of dopamine loaded into synaptic vesicles, leading to decreased dopamine release into the synaptic cleft. This dampening of dopaminergic signaling helps to alleviate the hyperkinetic movements of chorea.

β1-Adrenergic Receptor Antagonism Pathway

β1-adrenergic receptors are G-protein coupled receptors found in various tissues, including the heart and the brain. While the primary role of β1-adrenergic blockade in the context of SOM3355's historical use is cardiovascular, its effects in the central nervous system are thought to contribute to its favorable neuropsychiatric profile. Blockade of these receptors can modulate the release of other neurotransmitters and may have anxiolytic effects.

B1_Adrenergic_Antagonism cluster_neuron Neuron Norepinephrine Norepinephrine B1_Receptor β1-Adrenergic Receptor Norepinephrine->B1_Receptor Binding AC Adenylyl Cyclase B1_Receptor->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream Anxiety_Irritability Anxiety & Irritability Downstream->Anxiety_Irritability SOM3355 SOM3355 SOM3355->B1_Receptor Blockade

β1-Adrenergic Receptor Blockade by SOM3355

Future Directions

Following the positive results from the Phase 2b study, SOM Biotech is preparing to advance SOM3355 into a pivotal Phase 3 clinical trial.[5] The company has received guidance from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on the design of this trial. The successful completion of the Phase 3 study could lead to the submission of a New Drug Application (NDA) and make SOM3355 a new and valuable treatment option for individuals with Huntington's disease. Additionally, given its mechanism of action, there is potential to explore the efficacy of SOM3355 in other movement disorders, such as tardive dyskinesia.[5]

Conclusion

References

SOM3355: A Repurposed VMAT2 Inhibitor for the Symptomatic Treatment of Chorea in Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chorea, a hallmark motor symptom of Huntington's Disease (HD), presents a significant therapeutic challenge. Current treatments are often limited by adverse effects, including depression and somnolence. SOM3355 (bevantolol hydrochloride), a repurposed β1-adrenergic antagonist, has emerged as a promising candidate for chorea management due to its novel dual mechanism of action: inhibition of vesicular monoamine transporters 1 and 2 (VMAT1/VMAT2) and selective β1-adrenergic blockade. This document provides a comprehensive technical overview of SOM3355, summarizing its mechanism of action, preclinical rationale, and clinical trial data. Detailed experimental protocols, quantitative data from Phase 2a and 2b studies, and visualizations of key pathways and workflows are presented to offer a thorough resource for researchers and drug development professionals in the field of neurodegenerative disorders.

Introduction

Huntington's Disease is a progressive, autosomal dominant neurodegenerative disorder characterized by a triad of motor, cognitive, and psychiatric symptoms. Chorea, characterized by involuntary, jerky movements, is one of the most prominent and debilitating motor manifestations, affecting approximately 90% of individuals with HD. The underlying pathophysiology of chorea is linked to the overactivity of dopaminergic signaling in the basal ganglia.

Vesicular monoamine transporter 2 (VMAT2) is a key protein responsible for packaging monoamines, including dopamine, into synaptic vesicles for subsequent release.[1] Inhibition of VMAT2 leads to a depletion of dopamine stores, thereby reducing choreiform movements.[2] Several VMAT2 inhibitors, such as tetrabenazine, deutetrabenazine, and valbenazine, are approved for the treatment of chorea in HD.[2][3] However, their use can be associated with significant adverse effects, including an increased risk of depression and suicidal ideation, which limits their clinical utility.[4]

SOM3355, the repurposed molecule bevantolol hydrochloride, was identified through an artificial intelligence platform as a potent VMAT2 inhibitor.[5] It also exhibits inhibitory activity against VMAT1 and functions as a selective β1-adrenergic antagonist.[3][6] This unique multimodal mechanism of action suggests that SOM3355 may not only effectively manage chorea but also potentially mitigate some of the psychiatric and behavioral symptoms associated with HD, with a favorable safety profile.[4] This technical guide synthesizes the currently available data on SOM3355 as a potential therapeutic agent for chorea in HD.

Mechanism of Action

SOM3355 exerts its therapeutic effects through a dual mechanism of action:

  • VMAT1 and VMAT2 Inhibition: By inhibiting VMAT1 and VMAT2, SOM3355 reduces the packaging of monoamines, particularly dopamine, into presynaptic vesicles. This leads to a depletion of dopamine available for release into the synaptic cleft, thereby dampening the excessive dopaminergic neurotransmission that underlies chorea.[6]

  • Selective β1-Adrenergic Antagonism: As a selective β1-adrenergic blocker, SOM3355 may address some of the behavioral and psychiatric symptoms of HD, such as anxiety.[6] This component of its action is distinct from other VMAT2 inhibitors and may contribute to a more favorable overall therapeutic profile.

VMAT Inhibition Signaling Pathway

The following diagram illustrates the mechanism of VMAT2 inhibition by SOM3355, leading to a reduction in dopaminergic signaling.

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAO MAO Dopamine->MAO Degradation Vesicle Synaptic Vesicle Released_Dopamine Dopamine Vesicle->Released_Dopamine Exocytosis (Reduced) VMAT2->Vesicle Packaging SOM3355 SOM3355 SOM3355->VMAT2 Inhibition DOPAC DOPAC MAO->DOPAC D2R Dopamine D2 Receptor Released_Dopamine->D2R Signal Signal Transduction (Reduced Chorea) D2R->Signal

VMAT2 Inhibition by SOM3355
β1-Adrenergic Receptor Antagonism Signaling Pathway

The diagram below depicts the canonical β1-adrenergic receptor signaling pathway and the inhibitory effect of SOM3355.

B1_Adrenergic_Antagonism cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Norepinephrine Norepinephrine B1AR β1-Adrenergic Receptor Norepinephrine->B1AR Binds G_protein Gs Protein B1AR->G_protein Activates SOM3355_beta SOM3355 SOM3355_beta->B1AR Blocks AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced anxiety) PKA->Cellular_Response Phosphorylates Targets

β1-Adrenergic Receptor Antagonism by SOM3355

Clinical Development

SOM3355 has undergone Phase 2a and Phase 2b clinical trials to evaluate its efficacy and safety in the treatment of chorea associated with Huntington's Disease.

Phase 2a Proof-of-Concept Study (NCT03575676)

This randomized, double-blind, placebo-controlled, crossover study assessed the efficacy and safety of SOM3355 in 32 patients with HD and chorea.

  • Study Design: The trial consisted of two arms with four sequential 6-week treatment periods. Patients received placebo and SOM3355 at doses of 100 mg twice daily and 200 mg twice daily in a crossover design.[7]

  • Inclusion Criteria: Patients aged 18 years or older with a confirmed diagnosis of HD (≥36 CAG repeats), a Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score of ≥8, and a Total Functional Capacity (TFC) of ≥4 were included.[8]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients with an improvement of at least 2 points in the UHDRS-TMC score in any active treatment period compared to the placebo period.[7]

  • Secondary Endpoints: Secondary endpoints included the change in UHDRS-TMC score, Clinical Global Impression of Change (CGI-C), and Patient Global Impression of Change (PGI-C).[7]

EndpointResult
Primary Endpoint
Patients with ≥2 point improvement in UHDRS-TMC score vs. placebo57.1%[7]
UHDRS-TMC Score Improvement vs. Placebo
≥3 points28.6% of patients[7]
≥4 points25.0% of patients[7]
≥5 points17.9% of patients[7]
≥6 points10.7% of patients[7]
Mean Change in UHDRS-TMC Score (200 mg BID vs. Placebo) -1.14 (95% CI: -2.11 to -0.16; p=0.0224)[7]

SOM3355 was generally well-tolerated, with most adverse events being mild to moderate in severity.[7] An elevation in plasma prolactin levels was observed, consistent with VMAT2 inhibition.[7]

Phase 2b Study (NCT05475483)

This international, multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of two doses of SOM3355 in patients with HD and chorea.

  • Study Design: A total of 140 patients were randomized to one of three parallel arms: placebo, SOM3355 400 mg/day (200 mg twice daily), or SOM3355 600 mg/day (300 mg twice daily) for 12 weeks.[3][4]

  • Inclusion Criteria: Patients aged 21 years or older with a confirmed diagnosis of HD (≥36 CAG repeats), a UHDRS-TMC score of ≥10, and a TFC of ≥7 were enrolled.[8]

  • Primary Endpoint: The primary endpoint was the change from baseline in the UHDRS-TMC score at the end of the maintenance treatment period (weeks 9 and 10).[3]

EndpointResult
Change in UHDRS-TMC Score from Baseline (prespecified subgroup of patients not taking neuroleptics)
SOM3355 600 mg/day vs. Placebo-3.46 (p=0.04)[3]
Change in UHDRS-TMC Score from Baseline (subgroup with baseline TMC >12, not on neuroleptics)
SOM3355 600 mg/day vs. Placebo (at week 9)-4.53 (p=0.03)[3]

Note: Efficacy data for the 400 mg/day group and the overall modified Intent-to-Treat (mITT) population were not available in the reviewed sources.

SOM3355 demonstrated a favorable safety profile with no worsening of depression or suicidal ideation. Notably, there were no reports of somnolence or akathisia associated with the treatment.[3][9]

Adverse Events (AEs)Placebo (N=48)SOM3355 400 mg/day (N=41)SOM3355 600 mg/day (N=50)
Patients with any AE242233
Total number of AEs484790
Treatment-related AEs5915
Discontinuations due to AEs316
Serious AEs (unrelated to study drug)111
Bradycardia014
Clinical Trial Workflow

The following diagram outlines the typical workflow of the SOM3355 clinical trials for chorea in Huntington's Disease.

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (UHDRS-TMC, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Placebo Placebo Group Randomization->Placebo SOM3355_400 SOM3355 400 mg/day Randomization->SOM3355_400 SOM3355_600 SOM3355 600 mg/day Randomization->SOM3355_600 Treatment_Period 12-Week Treatment Period Placebo->Treatment_Period SOM3355_400->Treatment_Period SOM3355_600->Treatment_Period Follow_up_Visits Follow-up Visits (Efficacy & Safety Assessments) Treatment_Period->Follow_up_Visits End_of_Study End of Study Assessment Follow_up_Visits->End_of_Study Data_Analysis Data Analysis End_of_Study->Data_Analysis

Phase 2b Clinical Trial Workflow

Discussion and Future Directions

The clinical data from the Phase 2a and 2b trials of SOM3355 suggest that it is an effective and well-tolerated treatment for chorea in patients with Huntington's Disease. The observed improvement in the UHDRS-TMC score, particularly at the 600 mg/day dose, is clinically meaningful.[3]

A key differentiating feature of SOM3355 is its favorable safety profile. The absence of treatment-emergent depression, suicidal ideation, somnolence, and akathisia addresses major unmet needs in the current therapeutic landscape for chorea.[3][9] The dual mechanism of VMAT1/VMAT2 inhibition and β1-adrenergic antagonism may contribute to this improved tolerability and could offer additional benefits for the psychiatric and behavioral symptoms of HD.

Further investigation is warranted to confirm these promising findings. A Phase 3 clinical trial is the logical next step to establish the efficacy and safety of SOM3355 in a larger patient population and to provide the necessary data for regulatory approval. Long-term extension studies will also be crucial to evaluate the durability of the treatment effect and the long-term safety profile.

Conclusion

SOM3355 represents a promising repurposed therapeutic for the management of chorea in Huntington's Disease. Its unique dual mechanism of action, combining VMAT1/VMAT2 inhibition with selective β1-adrenergic antagonism, offers the potential for effective chorea control with an improved safety and tolerability profile compared to existing treatments. The data from the Phase 2 clinical program are encouraging and support the continued development of SOM3355 as a valuable addition to the therapeutic armamentarium for Huntington's Disease.

Logical Relationship Diagram

The following diagram summarizes the logical relationship between SOM3355, its molecular targets, and the resulting clinical outcomes in the context of Huntington's Disease.

Logical_Relationship cluster_moa Mechanism of Action cluster_pathophysiology Pathophysiological Effect cluster_clinical_outcome Clinical Outcome SOM3355_drug SOM3355 (Bevantolol Hydrochloride) VMAT_Inhibition VMAT1/VMAT2 Inhibition SOM3355_drug->VMAT_Inhibition Beta_Blockade Selective β1-Adrenergic Antagonism SOM3355_drug->Beta_Blockade Dopamine_Depletion Reduced Dopamine Vesicular Packaging VMAT_Inhibition->Dopamine_Depletion Favorable_Safety Favorable Safety Profile (No Depression, Somnolence) VMAT_Inhibition->Favorable_Safety Adrenergic_Modulation Modulation of Adrenergic Signaling Beta_Blockade->Adrenergic_Modulation Beta_Blockade->Favorable_Safety Chorea_Reduction Reduction in Chorea Dopamine_Depletion->Chorea_Reduction Psychiatric_Improvement Potential Improvement in Psychiatric Symptoms Adrenergic_Modulation->Psychiatric_Improvement

Logical Framework of SOM3355 in Huntington's Disease

References

Unraveling the Central Nervous System Pharmacology of Bevantolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevantolol hydrochloride, a cardioselective β1-adrenergic receptor antagonist, has long been characterized by its cardiovascular effects. However, emerging research has unveiled a more complex pharmacological profile, revealing interactions within the central nervous system (CNS) that extend beyond its primary mechanism of action. This technical guide synthesizes the current understanding of bevantolol's CNS pharmacology, presenting key quantitative data, detailing experimental methodologies, and visualizing its multifaceted mechanisms of action. Recent discoveries, particularly its inhibition of vesicular monoamine transporter 2 (VMAT2), position bevantolol as a compound of interest for neurological disorders, warranting a deeper exploration of its central effects.

Core Pharmacological Profile

Bevantolol is primarily classified as a cardioselective β1-adrenoceptor antagonist, devoid of intrinsic sympathomimetic activity and possessing weak membrane-stabilizing properties.[1][2][3] Its development has primarily focused on the management of hypertension and angina pectoris.[4][5] While its cardiovascular profile is well-documented, evidence points to additional pharmacological actions that are critical to understanding its CNS effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of bevantolol hydrochloride relevant to its CNS activity.

Table 1: Pharmacokinetic Properties of Bevantolol Hydrochloride

ParameterValueSpeciesReference
Oral Bioavailability>70% (well absorbed), 57-60% (systemic)Human[6][7]
Peak Plasma Concentration (Tmax)1-2 hoursHuman[6]
Elimination Half-Life (t½)1.5 - 2.3 hoursHuman[6][7]
CNS PenetrationEvidence of CNS effects, but specific quantitative data (e.g., brain-to-plasma ratio) is not extensively published.-[8][9]

Table 2: Receptor Binding and Functional Assay Data

TargetActionQuantitative MetricValueSpecies/SystemReference
β1-Adrenergic ReceptorAntagonist-CardioselectiveAnimal/Human[1][2][10]
α-Adrenergic ReceptorPartial Agonist/Antagonist-Affinity demonstrated in vitro and in vivoAnimal[1][8][11]
Vesicular Monoamine Transporter 2 (VMAT2)Inhibitor-Clinical evidence of VMAT2 inhibition (increased prolactin)Human[9]

Mechanisms of Action in the Central Nervous System

Bevantolol's influence on the CNS appears to be mediated through at least two distinct mechanisms beyond its foundational beta-blockade.

Interaction with Adrenergic Receptors in the CNS

While primarily a β1-antagonist, bevantolol also exhibits affinity for α-adrenoceptors.[1][8] Evidence suggests that it may act as a partial agonist at these receptors.[8] This interaction within the brain could contribute to its overall pharmacological profile, potentially modulating sympathetic outflow from the CNS.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Bevantolol_Pre Bevantolol Alpha2 α2-Adrenoceptor Bevantolol_Pre->Alpha2 Partial Agonist? NE_Release Norepinephrine Release Alpha2->NE_Release Inhibits Bevantolol_Post Bevantolol Alpha1 α1-Adrenoceptor Bevantolol_Post->Alpha1 Antagonist/Partial Agonist Beta1 β1-Adrenoceptor Bevantolol_Post->Beta1 Antagonist Postsynaptic_Effect Postsynaptic Signaling Alpha1->Postsynaptic_Effect Modulates Beta1->Postsynaptic_Effect Blocks

Bevantolol's potential interactions with CNS adrenoceptors.
Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

A significant recent development in the understanding of bevantolol's CNS pharmacology is its identification as a VMAT2 inhibitor.[9] VMAT2 is a crucial transporter responsible for packaging monoamines (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to a depletion of these neurotransmitters at the synapse. This mechanism is the basis for its investigation as a treatment for chorea in Huntington's disease.[9]

cluster_terminal Monoaminergic Nerve Terminal Monoamine Dopamine, Norepinephrine, Serotonin VMAT2 VMAT2 Monoamine->VMAT2 Transport Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Synaptic_Release Reduced Neurotransmitter Release Vesicle->Synaptic_Release Bevantolol Bevantolol Bevantolol->VMAT2 Inhibits

Mechanism of bevantolol as a VMAT2 inhibitor in the CNS.

Key Experimental Protocols

Detailed experimental protocols for the CNS-specific pharmacology of bevantolol are not extensively published in single sources. However, based on the available literature, the following methodologies are central to its evaluation.

Clinical Trial for Chorea in Huntington's Disease (SOM3355)

This study provides the most direct evidence of bevantolol's CNS effects in humans.[9]

  • Study Design: Randomized, placebo-controlled, crossover proof-of-concept study.

  • Participants: 32 patients with Huntington's disease.

  • Intervention: Patients received placebo and bevantolol (SOM3355) at 100 mg and 200 mg twice daily in a crossover design, with four sequential 6-week periods.

  • Primary Endpoint: Improvement of at least 2 points in the total maximal chorea score compared to the placebo period.

  • Key Findings: The primary endpoint was met in 57.1% of patients. A significant improvement in the total maximal chorea score was observed with the 200 mg twice daily dose. Plasma prolactin levels were elevated, consistent with VMAT2 inhibition and an effect on the dopamine pathway.[9]

cluster_workflow Clinical Trial Workflow Recruitment Patient Recruitment (n=32 HD Patients) Randomization Randomization (Crossover Design) Recruitment->Randomization Period1 6-Week Period 1 (Placebo/Bevantolol) Randomization->Period1 Period2 6-Week Period 2 (Crossover) Period1->Period2 Period3 6-Week Period 3 (Crossover) Period2->Period3 Period4 6-Week Period 4 (Crossover) Period3->Period4 Assessment Endpoint Assessment (Total Maximal Chorea Score, Prolactin Levels) Period4->Assessment Analysis Data Analysis Assessment->Analysis

Experimental workflow for the Huntington's disease clinical trial.
In Vitro and In Vivo Assessment of Adrenoceptor Activity

Standard pharmacological assays were used to characterize bevantolol's adrenoceptor profile.

  • In Vitro Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for β1, β2, and α-adrenoceptors in tissue homogenates (e.g., heart, lung, brain) to determine binding affinity (Ki).

  • Isolated Tissue Functional Assays: Measurement of bevantolol's ability to antagonize the effects of agonists (e.g., isoproterenol) in isolated tissues, such as guinea pig atria (β1) and trachea (β2), to determine functional selectivity.[2][7]

  • In Vivo Animal Models: Use of anesthetized or pithed rats to assess the blockade of agonist-induced tachycardia (β1) and hypotension (β2).[12] The pressor effects in pithed rats were used to investigate α-adrenoceptor agonism.[12]

Summary and Future Directions

Bevantolol hydrochloride possesses a multifaceted pharmacological profile with significant implications for the central nervous system. Its established cardioselectivity as a β1-adrenoceptor antagonist is complemented by interactions with α-adrenoceptors and, most notably, inhibition of VMAT2. The clinical findings in Huntington's disease patients underscore the therapeutic potential of its VMAT2 inhibitory action.

Future research should focus on:

  • Quantifying CNS Penetration: Determining the brain-to-plasma concentration ratio of bevantolol to better understand its distribution to the site of action for neurological effects.

  • Characterizing VMAT2 Inhibition: In-depth in vitro studies to determine the IC50 and binding kinetics of bevantolol at VMAT2.

  • Elucidating α-Adrenoceptor Effects: Further investigation into the functional consequences of bevantolol's interaction with central α-adrenoceptors.

  • Exploring Other Neurological Applications: Given its mechanism, investigating the potential of bevantolol in other disorders characterized by monoaminergic dysregulation.

This guide provides a comprehensive overview of the current knowledge of bevantolol's CNS pharmacology, highlighting the data and methodologies crucial for ongoing and future research in this promising area.

References

The Role of Vesicular Monoamine Transporters VMAT1 and VMAT2 in Huntington's Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. A hallmark of HD is chorea, an involuntary movement disorder, which is primarily managed by targeting the dopaminergic system. Within this system, the vesicular monoamine transporters VMAT1 (SLC18A1) and VMAT2 (SLC18A2) play crucial roles in the packaging and release of monoamine neurotransmitters. While VMAT2 has emerged as a key therapeutic target for chorea in HD, the role of VMAT1 remains less understood. This technical guide provides a comprehensive overview of the current understanding of VMAT1 and VMAT2 in the context of HD, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers and drug development professionals in this field.

Introduction to VMAT1 and VMAT2

Vesicular monoamine transporters are critical for the proper functioning of monoaminergic neurons. They are responsible for sequestering cytosolic monoamines, such as dopamine, serotonin, norepinephrine, and histamine, into synaptic vesicles for subsequent release into the synapse.[1][2] This process is driven by a proton gradient established by a vesicular H+-ATPase.[3]

There are two main isoforms of VMAT:

  • VMAT1 (SLC18A1): Traditionally thought to be expressed primarily in peripheral neuroendocrine cells, such as chromaffin cells of the adrenal medulla.[2][4] However, emerging evidence indicates its presence and potential role in the central nervous system (CNS).[5][6][7] Genetic variants in VMAT1 have been associated with various psychiatric disorders, including schizophrenia and bipolar disorder.[5][7][8]

  • VMAT2 (SLC18A2): Predominantly expressed in the CNS, VMAT2 is the primary transporter responsible for packaging monoamines in the brain.[2][4] Its dysfunction has been implicated in several neurological and psychiatric conditions.

VMAT2: A Key Therapeutic Target in Huntington's Disease

The excessive dopaminergic signaling in the basal ganglia is a major contributor to the motor symptoms of HD, particularly chorea.[9] VMAT2 plays a pivotal role in this process by loading dopamine into synaptic vesicles for release. Consequently, inhibiting VMAT2 has become a cornerstone of symptomatic treatment for chorea in HD.

Mechanism of Action of VMAT2 Inhibitors

VMAT2 inhibitors, such as tetrabenazine, deutetrabenazine, and valbenazine, act by blocking the uptake of monoamines into synaptic vesicles.[10] This leads to a depletion of presynaptic dopamine stores, resulting in reduced dopamine release into the synaptic cleft and a subsequent dampening of the hyperkinetic movements characteristic of chorea.[9]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging Dopamine Dopamine Dopamine->VMAT2 Uptake Released_Dopamine Dopamine Synaptic_Vesicle->Released_Dopamine Exocytosis VMAT2_Inhibitor VMAT2 Inhibitor VMAT2_Inhibitor->VMAT2 Blocks Dopamine_Receptor Dopamine Receptor Released_Dopamine->Dopamine_Receptor Binding Signal_Transduction Signal_Transduction Dopamine_Receptor->Signal_Transduction Initiates Chorea Chorea Signal_Transduction->Chorea Contributes to

Figure 1: Mechanism of VMAT2 Inhibition in Reducing Chorea.

Quantitative Data on VMAT2 in Huntington's Disease

Several studies have quantified the changes in VMAT2 levels and the efficacy of VMAT2 inhibitors in HD.

Table 1: VMAT2 Expression and Binding in Huntington's Disease

Measurement TypeBrain RegionFinding in HDReference
PET Imaging ([11C]DTBZ Binding)StriatumReduced binding, correlates with disease severity.[11][12]
Autoradiography (Post-mortem)StriatumDecreased after correction for atrophy.[1]

Table 2: Efficacy of VMAT2 Inhibitors in Clinical Trials for Huntington's Disease

VMAT2 InhibitorOutcome MeasureResultReference
TetrabenazineUHDRS Total Maximal Chorea (TMC) ScoreGreatest improvement among VMAT2 inhibitors.[13]
DeutetrabenazineUHDRS TMC ScoreSignificant improvement compared to placebo.[14][15]
ValbenazineUHDRS TMC ScoreSignificant improvement compared to placebo.[13][16]
All VMAT2 Inhibitors (Meta-analysis)UHDRS TMC ScoreMean Difference: -3.05 (95% CI: -3.84 to -2.26) vs. placebo.[14][15]
All VMAT2 Inhibitors (Meta-analysis)UHDRS Total Motor Score (TMS)Mean Difference: -3.80 (95% CI: -5.76 to -1.83) vs. placebo.[14][15]

The Enigmatic Role of VMAT1 in Huntington's Disease

In contrast to VMAT2, the role of VMAT1 in HD is not well-defined. While traditionally considered a peripheral transporter, recent studies have demonstrated VMAT1 mRNA and protein expression in the human brain.[5][6][7] Genetic association studies have linked VMAT1 variants to psychiatric conditions, but a direct link to HD pathogenesis is yet to be firmly established.[5][7][8] Further research is warranted to explore whether alterations in VMAT1 expression or function contribute to the pathophysiology of HD.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of VMAT research in HD.

Western Blotting for VMAT2 in Human Brain Tissue

This protocol is adapted from studies investigating VMAT2 protein levels in human post-mortem brain tissue.[10]

Objective: To quantify the relative protein levels of VMAT2 in different brain regions.

Materials:

  • Frozen human brain tissue (e.g., striatum, substantia nigra)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody: Polyclonal anti-VMAT2 antibody (e.g., Chemicon AB1767)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize ~100 mg of frozen brain tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-VMAT2 antibody (e.g., 1:800 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Start Start Tissue_Homogenization Tissue Homogenization Start->Tissue_Homogenization Protein_Quantification Protein Quantification Tissue_Homogenization->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Incubation Antibody Incubation Western_Blot->Antibody_Incubation Detection Detection Antibody_Incubation->Detection Analysis Analysis Detection->Analysis End End Analysis->End

Figure 2: Western Blotting Workflow for VMAT2 Analysis.

PET Imaging of VMAT2

Positron Emission Tomography (PET) with VMAT2-specific radioligands is a powerful in vivo technique to assess the integrity of monoaminergic nerve terminals.[11][12]

Objective: To non-invasively quantify VMAT2 density in the brains of HD patients.

Radioligand: [11C]dihydrotetrabenazine ([11C]DTBZ) is a commonly used PET tracer that binds with high affinity and selectivity to VMAT2.

Procedure Overview:

  • Subject Preparation: Patients are typically required to fast for several hours before the scan. A venous catheter is inserted for radiotracer injection and blood sampling.

  • Radiotracer Synthesis: [11C]DTBZ is synthesized in a cyclotron and prepared for intravenous injection.

  • PET Scan Acquisition: The patient is positioned in the PET scanner, and a transmission scan is performed for attenuation correction. The radiotracer is then injected as a bolus, and dynamic emission data are collected for 60-90 minutes.

  • Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma, which is used to generate an input function for kinetic modeling.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on co-registered MRI scans, typically including the caudate, putamen, and a reference region with low VMAT2 density (e.g., cerebellum or occipital cortex).

    • Time-activity curves are generated for each ROI.

    • Kinetic modeling (e.g., using a two-tissue compartment model) is applied to the time-activity curves and the arterial input function to estimate the binding potential (BPND), which is proportional to the VMAT2 density.

Patient_Prep Patient Preparation Radiotracer_Injection [11C]DTBZ Injection Patient_Prep->Radiotracer_Injection PET_Scan Dynamic PET Scan Radiotracer_Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Radiotracer_Injection->Blood_Sampling Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling ROI_Analysis ROI Analysis Image_Reconstruction->ROI_Analysis ROI_Analysis->Kinetic_Modeling VMAT2_Quantification VMAT2 Quantification Kinetic_Modeling->VMAT2_Quantification

Figure 3: VMAT2 PET Imaging Experimental Workflow.

Synaptic Vesicle Monoamine Uptake Assay

This assay measures the ability of synaptic vesicles to take up monoamines, providing a functional assessment of VMAT activity. This protocol is a generalized procedure that can be adapted for tissues from HD models.

Objective: To measure VMAT-mediated uptake of a radiolabeled monoamine into isolated synaptic vesicles.

Materials:

  • Brain tissue from an HD model or control animal

  • Sucrose homogenization buffer

  • Radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin)

  • Uptake buffer (containing ATP and Mg2+)

  • VMAT inhibitors (e.g., reserpine or tetrabenazine) for control experiments

  • Scintillation counter and vials

Procedure:

  • Synaptic Vesicle Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Perform differential centrifugation to isolate a crude synaptic vesicle fraction.

  • Uptake Assay:

    • Pre-warm the synaptic vesicle preparation to 37°C.

    • Initiate the uptake reaction by adding the radiolabeled monoamine and uptake buffer.

    • For control experiments, pre-incubate vesicles with a VMAT inhibitor.

    • Incubate the reaction mixture for a defined period (e.g., 5-15 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate the vesicles from the free radiolabel.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the radioactivity in the inhibitor-treated samples from the total uptake.

Future Directions and Conclusion

The role of VMAT2 in the symptomatic treatment of chorea in HD is well-established, with several effective inhibitors available clinically. Future research in this area may focus on developing VMAT2 inhibitors with improved side-effect profiles and exploring their potential to modify disease progression.

The role of VMAT1 in HD remains a significant knowledge gap. Investigating the expression and function of VMAT1 in the brains of HD patients and animal models is a crucial next step. Understanding whether VMAT1 contributes to the monoaminergic dysregulation in HD could open new avenues for therapeutic intervention.

References

The Potential of Selective Beta-1 Blockers in the Management of Chorea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the emerging preclinical and clinical evidence supporting the exploration of selective beta-1 adrenergic receptor antagonists for the symptomatic treatment of chorea, with a focus on Huntington's disease.

Executive Summary

Chorea, a hyperkinetic movement disorder characterized by involuntary, irregular, and non-repetitive movements, remains a significant therapeutic challenge. While current treatments primarily target the dopaminergic system, there is a growing body of evidence suggesting a role for the noradrenergic system in the pathophysiology of chorea, particularly in the context of Huntington's disease. This technical guide synthesizes the early-stage research on selective beta-1 adrenergic receptor antagonists (beta-1 blockers) as a potential therapeutic strategy for chorea. It consolidates findings from recent clinical trials and preclinical investigations, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, including quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Introduction: The Unmet Need in Chorea Treatment

Current pharmacological interventions for chorea, such as vesicular monoamine transporter 2 (VMAT2) inhibitors and dopamine receptor antagonists, are often associated with limiting side effects.[1][2] The exploration of novel therapeutic targets is therefore crucial. Recent observational studies have pointed towards an unexpected association between the use of beta-blockers and a delayed onset and slower progression of motor symptoms in Huntington's disease, a neurodegenerative disorder where chorea is a cardinal feature.[3][4][5] Notably, these studies suggest that selective beta-1 blockers may have a more pronounced beneficial effect, sparking interest in their potential as a targeted therapy for chorea.[3]

Clinical Evidence: The Case of SOM3355 (Bevantolol)

The most direct evidence for the efficacy of a selective beta-1 blocker in treating chorea comes from a Phase 2a clinical trial of SOM3355 (bevantolol hydrochloride).[6][7] Bevantolol is a selective beta-1 adrenoceptor antagonist that has also been identified to possess VMAT2 inhibitory properties.[6]

Clinical Trial Protocol: NCT03575676

The study was a randomized, double-blind, placebo-controlled, crossover proof-of-concept trial involving 32 patients with Huntington's disease.[3][6]

  • Patient Population: Adults with a confirmed diagnosis of Huntington's disease (HTT gene CAG repeats ≥ 36) and a Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score of ≥ 8.[3]

  • Intervention: Patients received placebo and SOM3355 at doses of 100 mg and 200 mg twice daily in a crossover design, with each treatment period lasting six weeks.[5][6][8]

  • Primary Endpoint: The primary efficacy endpoint was an improvement of at least two points in the UHDRS TMC score during any active treatment period compared to the placebo period.[6][8]

Efficacy and Safety Data

The trial met its primary endpoint, demonstrating a statistically significant reduction in chorea with SOM3355 treatment.[6][8]

Outcome MeasureResultCitation
Primary Endpoint Achievement 57.1% of patients met the primary endpoint of a ≥2 point improvement in the UHDRS TMC score.[6][7][8]
Dose-Dependent Improvement A significant improvement in the UHDRS TMC score of -1.14 was observed with the 200 mg twice-daily dose compared to placebo.[6][9]
Patient-Reported Outcomes Improvements were also noted in the Clinical and Patient Global Impression of Change ratings.[9]
Safety and Tolerability The most common adverse events were mild to moderate and included headache, fatigue, nausea, and vomiting.[7][8]

Preclinical Rationale and Mechanism of Action

While direct preclinical studies of selective beta-1 blockers in animal models of chorea are limited, existing research provides a plausible mechanistic framework for their therapeutic potential. The underlying hypothesis centers on the modulation of the basal ganglia circuitry, which is critically involved in motor control and is dysfunctional in chorea.

The Basal Ganglia and Dopaminergic Dysregulation in Chorea

Chorea is thought to arise from an imbalance in the direct and indirect pathways of the basal ganglia, leading to excessive thalamo-cortical output and involuntary movements.[10] Hyperactivity of the dopaminergic system is a key feature of this pathophysiology.[11]

The Role of the Noradrenergic System and Beta-Adrenergic Receptors in the Striatum

The striatum, the main input nucleus of the basal ganglia, receives noradrenergic innervation, and beta-adrenergic receptors are expressed in this region.[12] Emerging evidence suggests that these receptors can modulate striatal dopamine release.

  • In Vitro Evidence: Studies on rat striatal slices have shown that beta-adrenoceptor activation can facilitate the efflux of dopamine.[11] Conversely, the non-selective beta-blocker propranolol has been shown to attenuate L-DOPA-induced dopamine efflux in a rat model of Parkinson's disease, suggesting a presynaptic mechanism of action.[13]

  • Signaling Pathways: Beta-1 adrenergic receptors in striatal neurons can activate at least two distinct signaling pathways: the canonical Gs-cAMP-PKA pathway and a separate pathway involving receptor tyrosine kinase activation.[12] This suggests that beta-1 blockers could have complex modulatory effects on striatal neuron function beyond simple cAMP reduction.

Proposed Mechanism of Action for Selective Beta-1 Blockers in Chorea

Based on the available evidence, a potential mechanism of action for selective beta-1 blockers in alleviating chorea involves the modulation of dopamine release within the striatum. By blocking beta-1 adrenergic receptors on presynaptic terminals of dopaminergic neurons or on striatal neurons themselves, these drugs may reduce dopamine efflux, thereby dampening the excessive signaling that contributes to choreiform movements.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of this research. The following sections outline the key experimental protocols from the cited studies.

Clinical Trial Methodology (SOM3355 Phase 2a)
  • Study Design: A randomized, double-blind, placebo-controlled, two-arm, four-period crossover study.[6][8]

  • Assessment of Chorea: The Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score was used to quantify the severity of chorea. This scale assesses chorea in seven body regions, with each region scored from 0 (absent) to 4 (severe, constant, disabling).[3]

  • Safety Assessments: Adverse events were monitored throughout the study, along with vital signs and laboratory tests.[7][8]

In Vitro Dopamine Release Assay (Striatal Slices)
  • Tissue Preparation: Striatal slices are prepared from rodent brains.

  • Radiolabeling: Slices are incubated with [3H]tyrosine to label the dopamine pool.

  • Superfusion: The slices are continuously superfused with a physiological buffer.

  • Drug Application: Test compounds (e.g., beta-adrenoceptor agonists or antagonists) are added to the superfusion medium.

  • Measurement of Dopamine Release: The amount of [3H]dopamine in the collected superfusate is measured by liquid scintillation counting to determine the rate of dopamine efflux.[11][14]

In Vitro Electrophysiology (Medium Spiny Neurons)
  • Cell Culture: Primary cultures of striatal neurons, including medium spiny neurons (MSNs), are established from rodent brains.[15]

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on identified MSNs to measure their electrophysiological properties, such as membrane potential, firing rate, and synaptic currents.[15][16]

  • Pharmacological Manipulation: Selective beta-1 blockers are applied to the bath solution to assess their effects on neuronal excitability and synaptic transmission.[16]

Visualizing the Pathways and Processes

Signaling Pathways and Experimental Workflows

G Figure 1: Hypothesized Mechanism of Selective Beta-1 Blockers in Chorea cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron NE Norepinephrine beta1_pre Beta-1 Adrenergic Receptor NE->beta1_pre Activates DA_vesicle Dopamine Vesicle beta1_pre->DA_vesicle Modulates DA_release Dopamine Release DA_vesicle->DA_release Leads to DA_receptor Dopamine Receptor (D1/D2) DA_release->DA_receptor Activates downstream Downstream Signaling DA_receptor->downstream chorea Choreiform Movements downstream->chorea Contributes to beta_blocker Selective Beta-1 Blocker beta_blocker->beta1_pre Blocks

Hypothesized Mechanism of Selective Beta-1 Blockers in Chorea.

G Figure 2: Experimental Workflow for In Vitro Dopamine Release Assay start Start prepare Prepare Striatal Slices start->prepare radiolabel Radiolabel with [3H]tyrosine prepare->radiolabel superfuse Superfuse with Buffer radiolabel->superfuse apply_drug Apply Selective Beta-1 Blocker superfuse->apply_drug collect Collect Superfusate apply_drug->collect measure Measure [3H]dopamine collect->measure analyze Analyze Data measure->analyze end End analyze->end

Experimental Workflow for In Vitro Dopamine Release Assay.

Future Directions and Conclusion

The early-stage research on selective beta-1 blockers for chorea is promising but warrants further investigation. The positive results from the SOM3355 trial provide a strong rationale for larger, confirmatory studies in Huntington's disease and potentially other choreiform disorders.

Key areas for future research include:

  • Preclinical Efficacy Studies: There is a critical need for studies evaluating the efficacy of selective beta-1 blockers in well-validated animal models of chorea, such as transgenic models of Huntington's disease. These studies should include detailed behavioral assessments of choreiform movements.

  • Mechanistic Elucidation: Further in vitro and in vivo studies are required to precisely delineate the mechanism of action of selective beta-1 blockers within the basal ganglia. This includes investigating their effects on different subtypes of striatal neurons and their interaction with the dopaminergic system.

  • Exploration in Other Choreas: The potential therapeutic benefit of selective beta-1 blockers should be explored in other forms of chorea, such as those associated with neuroacanthocytosis or tardive dyskinesia.

References

SOM3355: A Multimodal Approach to Huntington's Disease Symptom Management

Author: BenchChem Technical Support Team. Date: December 2025

Orphan Drug Designation and Clinical Advancement of a Novel VMAT1/2 and β1-Adrenergic Receptor Inhibitor

This technical guide provides an in-depth overview of SOM3355 (bevantolol hydrochloride), an investigational therapy for Huntington's disease (HD). Discovered through an artificial intelligence-driven repurposing program, SOM3355 has a unique mechanism of action targeting both motor and psychiatric symptoms of the disease. It has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) and has received a positive opinion for this designation from the European Medicines Agency (EMA), highlighting its potential to address a significant unmet need in this patient population.[1][2][3][4][5]

Introduction to SOM3355

Huntington's disease is a progressive neurodegenerative disorder characterized by a triad of motor, cognitive, and psychiatric symptoms.[6] Chorea, an involuntary, jerky movement disorder, is a hallmark motor symptom affecting approximately 90% of patients.[1] Current treatments for chorea, primarily Vesicular Monoamine Transporter type 2 (VMAT2) inhibitors like tetrabenazine, can have limiting neuropsychiatric side effects, including depression and suicidality.[1][7]

SOM3355 is the hydrochloride salt of bevantolol, a compound previously used in some countries for hypertension.[1][7] It was identified by SOM Biotech's proprietary AI platform (SOMAI PRO) as a potent VMAT2 inhibitor with a chemical structure distinct from existing therapies.[5][8] Subsequent research confirmed a novel, multimodal mechanism of action: inhibition of both VMAT1 and VMAT2, combined with selective β1-adrenergic receptor blockade.[4][9] This dual activity profile offers the potential to not only manage chorea but also address the complex behavioral and psychiatric symptoms of HD, such as anxiety and irritability, with an improved safety profile.[4][9][10]

Mechanism of Action

The therapeutic potential of SOM3355 in Huntington's disease stems from its engagement with two distinct signaling pathways.

VMAT1 and VMAT2 Inhibition for Chorea Control

VMAT2 is a transport protein located on the membrane of presynaptic vesicles within monoaminergic neurons in the central nervous system.[7][8] Its primary function is to load monoamine neurotransmitters, particularly dopamine, from the neuronal cytoplasm into these vesicles for storage and subsequent release into the synapse.[7] In Huntington's disease, overactive dopamine signaling is believed to be a major contributor to the development of chorea.[1]

By inhibiting VMAT1 and VMAT2, SOM3355 reduces the packaging of dopamine into synaptic vesicles.[4] This leaves cytosolic dopamine susceptible to degradation by enzymes such as monoamine oxidase (MAO). The net effect is a depletion of vesicular dopamine stores, leading to reduced dopamine release upon neuronal firing. This dampening of dopaminergic neurotransmission in key brain regions like the striatum is thought to normalize motor control circuits and thereby reduce the severity of choreic movements.[4]

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake MAO MAO Dopamine_cyto->MAO Degradation Vesicle Synaptic Vesicle Dopamine_syn Dopamine Release (Reduced) Vesicle->Dopamine_syn Exocytosis VMAT2->Vesicle Packaging Degraded Degraded Metabolites MAO->Degraded SOM3355 SOM3355 SOM3355->VMAT2 Inhibition Receptor Dopamine Receptors Dopamine_syn->Receptor Signal Reduced Postsynaptic Signaling Receptor->Signal Chorea Amelioration of Chorea Signal->Chorea

VMAT2 inhibition pathway of SOM3355.
β1-Adrenergic Blockade for Psychiatric Symptoms

SOM3355 acts as a selective β1-adrenergic receptor antagonist.[4] While these receptors are well-known for their role in the cardiovascular system, they are also present in the central nervous system.[11] The sympathetic nervous system and its neurotransmitters, norepinephrine and epinephrine, are implicated in the generation of affect, including anxiety and stress.[12] Lipophilic beta-blockers that can cross the blood-brain barrier have long been associated with central nervous system effects.[1][9]

By blocking β1-adrenergic receptors in the brain, SOM3355 may modulate noradrenergic pathways involved in fear, threat appraisal, and anxiety.[13][14] This action is hypothesized to contribute to the observed clinical improvements in psychiatric symptoms like anxiety and irritability in Huntington's disease patients, providing a therapeutic benefit beyond motor control.[4] This differentiates SOM3355 from pure VMAT2 inhibitors and addresses the multifaceted nature of the disease.[15]

Beta_Blockade_Pathway cluster_cns Central Nervous System NE Norepinephrine (NE) Beta1_Receptor β1-Adrenergic Receptor NE->Beta1_Receptor Binds Downstream Downstream Signaling (e.g., cAMP) Beta1_Receptor->Downstream Activates SOM3355 SOM3355 SOM3355->Beta1_Receptor Blocks Amelioration Symptom Amelioration Output Neuronal Hyperactivity Downstream->Output Symptoms Anxiety & Irritability Output->Symptoms

Central β1-adrenergic blockade by SOM3355.

Preclinical Development

The selection of bevantolol for repositioning in Huntington's disease was a data-driven process initiated by artificial intelligence, followed by preclinical laboratory validation.

Preclinical_Workflow AI SOMAI PRO AI Screening Identification Identification of Bevantolol as VMAT2 Inhibitor AI->Identification InVitro In Vitro Studies (Functional Assays) Identification->InVitro InVivo In Vivo Studies (Brain Penetration) InVitro->InVivo Clinical Phase 2 Clinical Trials InVivo->Clinical

Drug discovery and preclinical workflow.
Experimental Protocols

In Vitro VMAT2 Inhibition Assays: To confirm the AI-predicted activity, functional assays were performed.[16] While specific protocols and results for SOM3355 are proprietary, standard industry methods include:

  • Radioligand Binding Assay: This method determines the binding affinity (K_i_) of the test compound. It involves incubating membrane preparations from cells expressing VMAT2 (e.g., HEK293 cells) or from VMAT2-rich tissue (e.g., rat striatum) with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine. The ability of increasing concentrations of unlabeled SOM3355 to displace the radioligand is measured, allowing for calculation of its inhibitory constant (K_i_).

  • Vesicular Uptake Assay: This functional assay measures the ability of a compound to block the transport of monoamines into vesicles. Cells expressing VMAT2 are pre-incubated with various concentrations of SOM3355. A radiolabeled monoamine (e.g., [³H]dopamine) is then added. The reaction is terminated, and the amount of radioactivity inside the cells (representing vesicular uptake) is quantified. This allows for the determination of an IC₅₀ value, the concentration of SOM3355 that inhibits 50% of monoamine uptake.

In Vivo Brain Penetration Studies: To ensure the drug could reach its target in the central nervous system, brain penetration was confirmed in animal models.[16] A common method for this is:

  • Pharmacokinetic Analysis: Rodent models are administered SOM3355. At various time points post-administration, blood and brain tissue samples are collected. The concentration of the drug in both plasma and brain homogenate is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This data is used to determine the brain-to-plasma concentration ratio, confirming the compound's ability to cross the blood-brain barrier.

Clinical Development

SOM3355 has undergone a Phase 2a proof-of-concept study and a larger Phase 2b study, both demonstrating efficacy and a favorable safety profile.

Clinical_Trial_Workflow Phase2a Phase 2a PoC Study (NCT03575676) Efficacy & Safety Signal Phase2b Phase 2b Study (NCT05475483) Dose-Ranging & Confirmation Phase2a->Phase2b EOP2 End-of-Phase 2 FDA/EMA Meetings Phase2b->EOP2 Phase3 Planned Phase 3 Trial (Pivotal Study) EOP2->Phase3

References

Methodological & Application

Investigational Drug SOM3355: Phase 2 Clinical Trial Dosage and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

SOM3355 is an investigational therapeutic agent with a novel, multimodal mechanism of action being evaluated for the treatment of hyperkinetic movements, particularly chorea associated with Huntington's disease. This document provides a detailed overview of the dosages and protocols utilized in the Phase 2 clinical trials of SOM3355, intended to guide researchers and professionals in the field of drug development.

Mechanism of Action

SOM3355 exhibits a dual mechanism of action. It functions as a selective β1-adrenergic antagonist and an inhibitor of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2).[1][2][3][4] This combined activity modulates adrenergic signaling and presynaptic packaging and release of monoamine neurotransmitters, which is thought to contribute to the reduction of involuntary movements.[3]

Phase 2 Clinical Trial Dosage Summary

Two key Phase 2 clinical trials have investigated the efficacy and safety of SOM3355 in patients with Huntington's disease: a Phase 2a proof-of-concept study (SOMCT02) and a subsequent Phase 2b study (SOMCT03). The dosages administered in these trials are summarized below.

Clinical Trial PhaseTrial IdentifierDosage ArmsAdministration Route
Phase 2a SOMCT02 (NCT03575676)100 mg twice dailyOral capsules
200 mg twice dailyOral capsules
PlaceboOral capsules
Phase 2b SOMCT03 (NCT05475483)400 mg/day (200 mg twice daily)Oral tablets
600 mg/day (300 mg twice daily)Oral tablets
PlaceboOral tablets

Experimental Protocols

Phase 2a Clinical Trial (SOMCT02)

The Phase 2a trial was a proof-of-concept, randomized, double-blind, placebo-controlled, crossover study.[5]

Study Design:

  • Structure: The study consisted of two arms with four sequential 6-week treatment periods.

    • Group A: Received 100 mg of SOM3355 twice daily for six weeks, followed by 200 mg of SOM3355 twice daily for six weeks, then a return to 100 mg twice daily for six weeks, and finally a placebo twice daily for the last six weeks.[6]

    • Group B: Received a placebo for the initial six weeks, followed by the same sequence of active treatment as Group A.[6]

  • Primary Endpoint: The main goal was to assess the proportion of patients who experienced a reduction of at least two points in the Unified Huntington's Disease Rating Scale's total maximal chorea (UHDRS-TMC) score during any active treatment period compared to the placebo period.[6]

  • Secondary Endpoints: Included changes in physician and patient-reported global health measures, other motor domains of the UHDRS, and quality of life.[6]

Inclusion Criteria (Abbreviated):

  • Age ≥ 18 years.[8]

  • Confirmed diagnosis of Huntington's disease with a specified number of HTT gene CAG repeats.[8]

  • Presence of chorea.

Exclusion Criteria (Abbreviated):

  • History of alcohol or substance abuse within the previous 12 months.[8]

  • Certain cardiovascular conditions such as cardiogenic shock, congestive heart failure, and severe sinus bradycardia.[8]

  • Participation in another investigational drug trial within 30 days.[8]

Phase 2b Clinical Trial (SOMCT03)

The Phase 2b trial was an international, multicenter, double-blind, randomized, placebo-controlled study designed to further assess the efficacy and safety of two different doses of SOM3355.[9]

Study Design:

  • Participants: A total of 140 patients with Huntington's disease suffering from chorea were randomized into three parallel arms.[2]

  • Treatment Arms:

    • Placebo[2]

    • SOM3355 400 mg/day[2]

    • SOM3355 600 mg/day[2]

  • Duration: The treatment period was 12 weeks.[9][10]

  • Primary Endpoint: The primary outcome was the change from baseline in the Total Maximal Chorea (TMC) score of the UHDRS at the end of the treatment period.[10]

  • Secondary Endpoints: Included the proportion of patients achieving a UHDRS-TMC score drop of two points or more, and changes in global impression of change scales.[2]

Inclusion Criteria (Abbreviated):

  • Age ≥ 21 years.[11]

  • Confirmed diagnosis of Huntington's Disease with ≥36 HTT gene CAG repeats.[11][12]

  • UHDRS Total Maximal Chorea (TMC) score ≥10.[11][12]

  • UHDRS Total Functional Capacity (TFC) ≥7.[11][12]

Exclusion Criteria (Abbreviated):

  • Juvenile onset of Huntington's disease symptoms (prior to age 21).[11][12]

  • Use of other VMAT2 inhibitors or antichoreic treatments.[11][12]

  • Severe hepatic or renal impairment.[12]

Visualizations

Signaling Pathway of SOM3355

SOM3355_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (e.g., Dopamine) VMAT1_2 VMAT1 / VMAT2 Monoamines->VMAT1_2 transported by Vesicle Synaptic Vesicle VMAT1_2->Vesicle packages into Release Release into Synaptic Cleft Vesicle->Release Beta1_Receptor β1-Adrenergic Receptor Downstream Downstream Signaling Beta1_Receptor->Downstream SOM3355 SOM3355 SOM3355->VMAT1_2 Inhibits SOM3355->Beta1_Receptor Blocks Adrenergic_Agonist Adrenergic Agonist Adrenergic_Agonist->Beta1_Receptor Activates

Caption: Mechanism of action of SOM3355.

Experimental Workflow for Phase 2b Clinical Trial (SOMCT03)

Phase_2b_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (n=140) Start->Randomization Arm1 Placebo Randomization->Arm1 Arm2 SOM3355 400 mg/day Randomization->Arm2 Arm3 SOM3355 600 mg/day Randomization->Arm3 Treatment 12-Week Double-Blind Treatment Period Arm1->Treatment Arm2->Treatment Arm3->Treatment Endpoint Primary Endpoint Assessment: Change in UHDRS-TMC Score Treatment->Endpoint

References

Application Notes and Protocols for SOM3355 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOM3355 (bevantolol hydrochloride) is an investigational drug repositioned for the treatment of chorea in Huntington's disease (HD).[1][2] Developed by SOM Biotech, this compound exhibits a novel dual mechanism of action as a selective β1-adrenergic antagonist and an inhibitor of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2).[3] This multimodal activity is intended to address both the motor (chorea) and behavioral/psychiatric symptoms associated with Huntington's disease.[3][4]

These application notes provide a comprehensive overview of the in vivo studies conducted with SOM3355, including summaries of clinical trial data and a proposed experimental protocol for preclinical in vivo evaluation.

Mechanism of Action

SOM3355's therapeutic potential in Huntington's disease stems from its dual pharmacological action:

  • VMAT1 and VMAT2 Inhibition: By inhibiting VMAT1 and VMAT2, SOM3355 reduces the packaging of monoamine neurotransmitters, such as dopamine, into synaptic vesicles.[5] This leads to a depletion of dopamine stores in nerve terminals, which is thought to alleviate the hyperkinetic movements characteristic of chorea.[6] The inhibition of both VMAT1 and VMAT2 may contribute to a more balanced modulation of dopamine signaling, potentially preserving mental health.[6]

  • Selective β1-Adrenergic Blockade: The selective β1-adrenergic antagonist activity of SOM3355 is aimed at addressing the behavioral and psychiatric symptoms of Huntington's disease, such as anxiety and irritability.[3][4]

This dual mechanism offers the potential for a broader therapeutic effect compared to agents that only target VMAT2.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of SOM3355 and a general workflow for its in vivo evaluation.

SOM3355_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT1/VMAT2 Dopamine->VMAT2 uptake Vesicle Synaptic Vesicle VMAT2->Vesicle packaging D2R Dopamine Receptors Vesicle->D2R Dopamine Release SOM3355 SOM3355 SOM3355->VMAT2 inhibits Signal Signal Transduction (Movement & Behavior) D2R->Signal Beta1AR β1-Adrenergic Receptor Beta1AR->Signal SOM3355_beta SOM3355 SOM3355_beta->Beta1AR antagonizes

Caption: Proposed dual mechanism of action of SOM3355.

InVivo_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_data Data Analysis & Reporting AnimalModel Select Animal Model (e.g., R6/2 Mouse) Dosing Administer SOM3355 (Dose-Response Study) AnimalModel->Dosing Behavioral Behavioral Assessment (Motor & Psychiatric-like) Dosing->Behavioral Biochemical Biochemical Analysis (e.g., Brain Monoamine Levels) Behavioral->Biochemical Histology Histopathological Analysis Biochemical->Histology Data Analyze Quantitative Data Histology->Data Phase2a Phase 2a PoC Study (Safety & Efficacy) Phase2b Phase 2b Dose-Ranging Study Phase2a->Phase2b Phase3 Phase 3 Pivotal Trial Phase2b->Phase3 Approval Regulatory Approval Phase3->Approval Approval->Data Report Generate Reports & Publications Data->Report

Caption: General workflow for in vivo studies of SOM3355.

Summary of Clinical Trial Data

SOM3355 has undergone Phase 2a and Phase 2b clinical trials to evaluate its safety and efficacy in patients with Huntington's disease. The key findings from these studies are summarized below.

Table 1: Phase 2a Proof-of-Concept Study Results
ParameterDetails
Study Design Randomized, double-blind, placebo-controlled, crossover study.
Participants 32 patients with Huntington's disease and chorea.[1][7]
Dosage 100 mg and 200 mg of SOM3355 administered twice daily.[7]
Primary Endpoint Improvement of at least 2 points in the Unified Huntington's Disease Rating Scale Total Maximal Chorea (UHDRS-TMC) score.[7]
Efficacy Results 57.1% of patients met the primary endpoint.[1][7] Significant improvement in the UHDRS-TMC score was observed with the 200 mg twice-daily dose compared to placebo.[7]
Safety Profile Generally well-tolerated with mild to moderate adverse events. No reports of depression or suicidality related to the treatment.[8]
Table 2: Phase 2b Study Results
ParameterDetails
Study Design Randomized, double-blind, placebo-controlled, parallel-group study.
Participants 140 patients with Huntington's disease and chorea.
Dosage 400 mg/day and 600 mg/day of SOM3355.
Primary Endpoint Change in UHDRS-TMC score from baseline.
Efficacy Results Clinically significant improvements in chorea, particularly in the 600 mg/day group, for patients not taking neuroleptics.
Secondary Endpoints Improvements in the Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C).
Safety Profile Confirmed the favorable safety profile with no worsening of depression, suicidality, or cognitive function. No significant side effects of somnolence, fatigue, or akathisia were reported.

Experimental Protocols

While specific preclinical in vivo protocols for SOM3355 are proprietary to SOM Biotech, a representative protocol based on standard practices for evaluating VMAT2 inhibitors in Huntington's disease models is provided below.

Exemplary Preclinical In Vivo Protocol for SOM3355

1. Objective:

To assess the efficacy and safety of SOM3355 in a transgenic mouse model of Huntington's disease.

2. Animal Model:

  • Species: Mouse

  • Strain: R6/2 transgenic mouse model of Huntington's disease. This model exhibits a progressive motor and behavioral phenotype that mimics aspects of human HD.

  • Control: Wild-type littermates.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

3. Experimental Groups:

  • Group 1: R6/2 mice receiving vehicle control (e.g., sterile saline or appropriate solvent).

  • Group 2: R6/2 mice receiving low-dose SOM3355.

  • Group 3: R6/2 mice receiving mid-dose SOM3355.

  • Group 4: R6/2 mice receiving high-dose SOM3355.

  • Group 5: Wild-type mice receiving vehicle control.

(Note: The number of animals per group should be determined by power analysis to ensure statistical significance.)

4. Dosing and Administration:

  • Drug Formulation: SOM3355 dissolved in a suitable vehicle.

  • Route of Administration: Oral gavage or intraperitoneal injection.

  • Dosing Regimen: Once or twice daily administration for a specified duration (e.g., 4-8 weeks), starting at a presymptomatic or early symptomatic stage.

5. Behavioral Assessments:

  • Motor Function:

    • Rotarod Test: To assess motor coordination and balance.

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

    • Grip Strength Test: To measure muscle strength.

  • Psychiatric-like Behaviors:

    • Elevated Plus Maze: To assess anxiety levels.

    • Forced Swim Test or Tail Suspension Test: To evaluate depressive-like behavior.

6. Biochemical and Histopathological Analysis (at study termination):

  • Brain Tissue Collection: Animals are euthanized, and brains are collected.

  • Neurotransmitter Analysis: Measurement of monoamine (dopamine, serotonin, norepinephrine) and metabolite levels in key brain regions (e.g., striatum, cortex) using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Staining for markers of neurodegeneration (e.g., neuronal loss, huntingtin aggregates) and VMAT2 expression.

7. Data Analysis:

  • Behavioral data will be analyzed using appropriate statistical tests (e.g., ANOVA, t-test) to compare between groups.

  • Biochemical and histological data will be quantified and statistically analyzed.

8. Expected Outcomes:

  • Dose-dependent improvement in motor function in SOM3355-treated R6/2 mice compared to vehicle-treated controls.

  • Reduction in anxiety- and depressive-like behaviors in treated animals.

  • Correlation of behavioral improvements with changes in brain monoamine levels and neuropathological markers.

  • Confirmation of a favorable safety profile in the animal model.

This exemplary protocol provides a framework for the preclinical in vivo evaluation of SOM3355 and can be adapted based on specific research questions and available resources.

References

Measuring Chorea Reduction with SOM3355: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the efficacy of SOM3355 in reducing chorea, a hallmark motor symptom of Huntington's disease (HD). This document outlines the mechanism of action of SOM3355, detailed protocols from clinical trials, and relevant preclinical assessment methodologies.

Introduction to SOM3355

SOM3355 is an investigational drug for the treatment of chorea in Huntington's disease.[1][2] It is a repurposed therapeutic, with its active ingredient, bevantolol hydrochloride, previously used to treat hypertension.[1][3] The potential of SOM3355 for treating chorea was identified through an artificial intelligence-based screening platform.[1][3] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to SOM3355 for this indication.[3][4]

The therapeutic rationale for SOM3355 lies in its unique dual mechanism of action. It functions as both a selective β1-adrenergic antagonist and an inhibitor of Vesicular Monoamine Transporter 1 and 2 (VMAT1 and VMAT2).[5][6] VMAT2 inhibition is a clinically validated approach for managing chorea, as it leads to a depletion of monoamines like dopamine in the central nervous system.[7] The combined VMAT1 and VMAT2 inhibition by SOM3355 is believed to offer a more balanced modulation of dopamine signaling, potentially reducing the risk of adverse psychiatric effects often associated with pure VMAT2 inhibitors.[3][5]

Preclinical Assessment of SOM3355

While specific preclinical study protocols for SOM3355 have not been detailed in publicly available literature, it has been confirmed that in vitro functional studies have validated its VMAT2 inhibitory activity, and in vivo studies have confirmed its ability to penetrate the brain.[8] This section outlines the general methodologies applicable for the preclinical evaluation of a VMAT2 inhibitor like SOM3355 for chorea reduction.

In Vitro Protocols

1. VMAT2 Inhibition Assays:

  • Objective: To determine the potency and selectivity of SOM3355 in inhibiting VMAT2.

  • Methodologies:

    • Radioligand Binding Assay: This assay measures the affinity of SOM3355 for VMAT2. It typically involves using membranes from cells expressing VMAT2 (e.g., rat striatum) and a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine. The ability of SOM3355 to displace the radioligand is quantified to determine its binding affinity (Ki).[7]

    • Monoamine Uptake Assay: This functional assay assesses the ability of SOM3355 to block the transport of monoamines into synaptic vesicles. Cells expressing VMAT2 (e.g., PC12 or HEK293 cells) are pre-incubated with varying concentrations of SOM3355, followed by the addition of a radiolabeled monoamine (e.g., [³H]dopamine). The reduction in monoamine uptake in the presence of SOM3355 is measured to determine its inhibitory concentration (IC50).[7]

2. In Vivo Protocols:

  • Objective: To evaluate the efficacy of SOM3355 in reducing chorea-like movements and to assess its pharmacokinetic and safety profile in animal models of Huntington's disease.

  • Animal Models: Transgenic mouse models that recapitulate the motor deficits of HD are commonly used. These include:

    • R6/2 mice: Express an N-terminal fragment of the mutant huntingtin protein and exhibit a rapid and severe motor phenotype.

    • N171-82Q mice: Another fragment model with a less aggressive phenotype than R6/2 mice.

    • YAC128 and BACHD mice: These models express the full-length mutant huntingtin protein and show a more slowly progressing phenotype that closely mimics the human disease.

  • Behavioral Assessment of Chorea:

    • Open Field Test: This test can be used to assess general locomotor activity and identify hyperkinesia, a characteristic of chorea in some animal models.

    • Rotarod Test: This test evaluates motor coordination and balance. A reduction in the time the animal can stay on a rotating rod can indicate motor deficits.

    • Grip Strength Test: Measures the muscular strength of the animal, which can be affected by the progression of HD-like symptoms.

  • Pharmacokinetic Studies: These studies are crucial to confirm that SOM3355 can cross the blood-brain barrier and reach its target in the central nervous system. This involves administering the drug to the animals and measuring its concentration in plasma and brain tissue over time.[8]

Clinical Measurement of Chorea Reduction

Clinical trials have provided robust quantitative data on the efficacy of SOM3355 in reducing chorea in patients with Huntington's disease.

Clinical Trial Protocols

1. Phase 2a Proof-of-Concept Study (NCT03575676):

  • Objective: To assess the efficacy and safety of SOM3355 in reducing chorea in HD patients.[9]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[9]

  • Participants: 32 patients with Huntington's disease and chorea.[9]

  • Treatment Regimen: Patients received two different doses of SOM3355 (100 mg and 200 mg, twice daily) and a placebo in a sequential crossover design, with each treatment period lasting six weeks.[3][9]

  • Primary Efficacy Endpoint: The primary outcome was the improvement in the Total Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS). A response was defined as an improvement of at least 2 points in the TMC score during any active treatment period compared to the placebo period.[9]

2. Phase 2b Study (NCT05475483):

  • Objective: To further evaluate the efficacy and safety of two different doses of SOM3355.[4]

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled study with parallel groups.[4]

  • Participants: 129 patients with choreic movements associated with Huntington's disease.[10]

  • Treatment Regimen: Patients were randomized to receive either SOM3355 at a dose of 400 mg/day or 600 mg/day, or a placebo.[10]

  • Primary Efficacy Endpoint: The primary outcome was the change in the UHDRS-TMC score from baseline to the end of the 12-week treatment period.[4]

3. Planned Phase 3 Study:

  • Study Design: A 12-week, double-blind, placebo-controlled study.[2]

  • Participants: Individuals with mild-to-severe Huntington's disease.[2]

  • Treatment Regimen: Participants will be randomized to receive either 600 mg of SOM3355 daily or a placebo.[2]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from the clinical trials of SOM3355.

Table 1: Phase 2a Proof-of-Concept Study Results [9]

Efficacy MeasureResult
Primary Endpoint Met 57.1% of patients showed a ≥2 point improvement in TMC score vs. placebo.
Dose-Dependent Improvement in TMC Score A significant improvement of -1.14 points was observed with 200 mg twice daily SOM3355 compared to placebo.
Responder Analysis (Improvement in TMC Score vs. Placebo)
≥3 point improvement28.6% of patients
≥4 point improvement25.0% of patients
≥5 point improvement17.9% of patients
≥6 point improvement10.7% of patients

Table 2: Phase 2b Study Results [6][10]

Efficacy MeasureResult
Chorea Improvement (600 mg/day vs. Placebo) Statistically significant improvement in the UHDRS-TMC score.
Responder Analysis (600 mg/day) A higher percentage of patients showed improvement in the Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C) compared to placebo.
Safety and Tolerability No worsening of depression or suicidal thoughts, no somnolence, and no akathisia were reported.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental processes, the following diagrams illustrate the mechanism of action of SOM3355 and a typical workflow for its clinical evaluation.

Mechanism of Action of SOM3355 in Reducing Chorea cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Cytosol Dopamine (in cytosol) VMAT2 VMAT2 Dopamine_Cytosol->VMAT2 Uptake Dopamine_Vesicle Dopamine (in vesicle) VMAT2->Dopamine_Vesicle Packaging Synaptic_Vesicle Synaptic Vesicle Dopamine_Released Dopamine Release Dopamine_Vesicle->Dopamine_Released Exocytosis SOM3355 SOM3355 SOM3355->VMAT2 Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Signal_Transduction Signal Transduction (leading to chorea) Dopamine_Receptor->Signal_Transduction

Caption: Mechanism of SOM3355 in reducing chorea.

Clinical Trial Workflow for Measuring Chorea Reduction cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Treatment cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis Patient_Population HD Patients with Chorea Inclusion_Criteria Inclusion/Exclusion Criteria Patient_Population->Inclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A SOM3355 (e.g., 600 mg/day) Randomization->Treatment_Arm_A Placebo_Arm Placebo Randomization->Placebo_Arm Baseline_Assessment Baseline Assessment (UHDRS-TMC) Randomization->Baseline_Assessment Follow_up_Assessments Follow-up Assessments (e.g., 12 weeks) Treatment_Arm_A->Follow_up_Assessments Placebo_Arm->Follow_up_Assessments Safety_Monitoring Adverse Event Monitoring Follow_up_Assessments->Safety_Monitoring Statistical_Analysis Statistical Analysis (Change in UHDRS-TMC score) Follow_up_Assessments->Statistical_Analysis

Caption: Clinical trial workflow for chorea measurement.

Conclusion

SOM3355 represents a promising therapeutic candidate for the management of chorea in Huntington's disease, with a novel dual mechanism of action that may offer a favorable safety profile. The clinical development program for SOM3355 has employed rigorous, well-defined protocols, primarily utilizing the UHDRS-TMC score to quantify chorea reduction. The data from Phase 2a and 2b trials demonstrate a clinically meaningful and statistically significant reduction in chorea, supporting its continued development in a Phase 3 trial. For researchers and drug development professionals, the methodologies outlined in this document provide a framework for the evaluation of VMAT2 inhibitors and the measurement of their impact on chorea in both preclinical and clinical settings.

References

Application Notes and Protocols for the Unified Huntington's Disease Rating Scale (UHDRS) in SOM3355 Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of the Unified Huntington's Disease Rating Scale (UHDRS) in clinical trials investigating SOM3355, a vesicular monoamine transporter 2 (VMAT2) inhibitor, for the treatment of Huntington's Disease (HD). The UHDRS is a comprehensive clinical assessment tool designed to uniformly evaluate the clinical features and progression of HD.[1]

Introduction to SOM3355 and the UHDRS in Huntington's Disease Clinical Trials

Huntington's Disease is a progressive neurodegenerative disorder characterized by motor, cognitive, and behavioral dysfunction.[2] SOM3355 is an investigational drug that acts as a VMAT2 inhibitor. By blocking VMAT2, SOM3355 is thought to reduce the storage and release of monoamine neurotransmitters, such as dopamine, in the brain. This modulation of neurotransmitter levels is hypothesized to alleviate the hyperkinetic motor symptoms, particularly chorea, associated with HD.

The UHDRS is a critical tool in HD clinical trials, providing a standardized method for assessing the multifaceted aspects of the disease. It is comprised of four main sections: Motor Assessment, Cognitive Assessment, Behavioral Assessment, and Functional Assessment.[1][2] The Total Maximal Chorea (TMC) score, a sub-score of the UHDRS Motor Assessment, has been a primary efficacy endpoint in clinical trials of SOM3355.[3]

Data Presentation: Summary of SOM3355 Clinical Trial Data

The following tables summarize the key inclusion criteria and efficacy data from the Phase 2b clinical trial of SOM3355 in patients with Huntington's Disease.

Table 1: Key Inclusion Criteria for SOM3355 Phase 2b Trial [4]

CriteriaRequirement
Diagnosis Confirmed Huntington's Disease (HTT gene CAG repeats ≥36)
Age ≥21 years old
Chorea Severity UHDRS Total Maximal Chorea (TMC) score ≥10
Functional Capacity UHDRS Total Functional Capacity (TFC) ≥7
Mobility Able to walk independently or with minimal assistance

Table 2: Efficacy of SOM3355 in a Phase 2b Study (12 Weeks) [3][5][6]

Outcome MeasurePlaceboSOM3355 (400 mg/day)SOM3355 (600 mg/day)
Change from Baseline in Total Maximal Chorea (TMC) Score --Significant improvement, especially in patients not taking neuroleptics and with a baseline TMC score ≥12. A reduction of -4.53 was observed at Week 9 in this subpopulation (p=0.03 vs. placebo).
Clinical Global Impression of Change (CGI-C) -ImprovedA remarkably higher percentage of "much improved" and "improved" subjects compared to placebo.
Patient Global Impression of Change (PGI-C) -ImprovedA remarkably higher percentage of "much improved" and "improved" subjects compared to placebo.
Beck Depression Inventory (BDI) No change-Mean score reduction of -3.32 (SD 4.845) in patients with mild depression at baseline.
Safety and Tolerability -Well-toleratedWell-tolerated. No worsening of depression or suicidality. No somnolence or akathisia.

Experimental Protocols: Unified Huntington's Disease Rating Scale (UHDRS)

The following protocols provide a detailed methodology for the administration of the key components of the UHDRS.

Motor Assessment

The UHDRS Motor Assessment is a 31-item scale that evaluates various aspects of motor function on a 5-point ordinal scale (0-4), where a higher score indicates greater impairment.[2] Key sub-scores include the Total Maximal Chorea (TMC) score.

Protocol for Total Maximal Chorea (TMC) Score:

The TMC score is the sum of the chorea scores from seven body regions: face, buccal-oral-lingual, trunk, right upper extremity, left upper extremity, right lower extremity, and left lower extremity. Each region is rated on a scale of 0 to 4.

  • 0 - Absent: No chorea observed.

  • 1 - Slight/Intermittent: Mild, fleeting choreic movements.

  • 2 - Mild/Common or Moderate/Intermittent: Noticeable chorea that is either mild but frequent or moderate in amplitude but intermittent.

  • 3 - Moderate/Frequent: Frequent and moderate-amplitude choreic movements.

  • 4 - Severe/Constant: Continuous, high-amplitude choreic movements.

The maximum TMC score is 28.

Cognitive Assessment

The UHDRS Cognitive Assessment consists of three tests designed to evaluate different aspects of cognitive function. Higher scores on these tests indicate better cognitive performance.[2]

a. Symbol Digit Modalities Test (SDMT)

  • Objective: To assess processing speed, attention, and visual scanning.

  • Materials: SDMT test form and a pencil.

  • Protocol:

    • Present the participant with the SDMT form, which has a key at the top pairing symbols with numbers.

    • Instruct the participant to fill in the blank spaces with the number that corresponds to the symbol above it, working as quickly and accurately as possible.

    • The test is timed for 90 seconds.

    • The score is the total number of correct substitutions within the time limit.

b. Stroop Test

  • Objective: To assess executive function, specifically cognitive flexibility and inhibition.

  • Materials: Stroop test cards (Word, Color, and Color-Word).

  • Protocol:

    • Word Reading: The participant reads a list of color words printed in black ink as quickly as possible for 45 seconds. The score is the number of words read correctly.

    • Color Naming: The participant names the color of ink of a series of "X"s as quickly as possible for 45 seconds. The score is the number of colors named correctly.

    • Interference: The participant names the ink color of a list of color words printed in a conflicting ink color (e.g., the word "RED" printed in blue ink) as quickly as possible for 45 seconds. The score is the number of correct ink colors named.

c. Verbal Fluency Test (FAS)

  • Objective: To assess phonemic verbal fluency and executive function.

  • Materials: Stopwatch and a blank sheet of paper to record responses.

  • Protocol:

    • Instruct the participant to say as many words as they can think of that begin with the letter "F" in 60 seconds. Proper nouns, numbers, and variations of the same word are not counted.

    • Record all responses verbatim.

    • Repeat the procedure for the letters "A" and "S".

    • The score is the total number of correct words generated for all three letters.

Behavioral Assessment

The UHDRS Behavioral Assessment evaluates the frequency and severity of a range of behavioral abnormalities common in HD. It consists of 10 items rated on a 5-point ordinal scale (0-4), with higher scores indicating more severe behavioral symptoms.[2]

Domains Assessed:

  • Depressed Mood

  • Anxiety

  • Irritability/Aggression

  • Apathy

  • Perseveration/Obsession

  • Psychosis (delusions and hallucinations)

Due to the detailed nature of the questionnaire and scoring, it is recommended to obtain the official UHDRS manual for the complete protocol.

Functional Assessment

The UHDRS Functional Assessment evaluates a person's ability to perform daily activities and maintain independence. It includes the Total Functional Capacity (TFC) scale and the Functional Assessment Scale (FAS).

a. Total Functional Capacity (TFC) Scale

  • Objective: To assess the overall functional capacity of the individual.

  • Protocol: This is a clinician-rated scale with five items assessing engagement in occupation, capacity to manage finances, ability to perform domestic chores, ability to perform activities of daily living, and the level of care required. The total score ranges from 0 to 13, with lower scores indicating worse functional capacity.

b. Functional Assessment Scale (FAS)

  • Objective: To provide a more detailed assessment of functional abilities.

  • Protocol: This is a 25-item "yes/no" questionnaire assessing the individual's ability to perform specific daily tasks. A score of 1 is given for each "yes" response.[2]

Mandatory Visualizations

Signaling Pathway of VMAT2 Inhibition

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Cytosol Dopamine (Cytosol) VMAT2 VMAT2 Dopamine_Cytosol->VMAT2 Uptake Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging Dopamine_Released Reduced Dopamine Release Synaptic_Vesicle->Dopamine_Released Exocytosis SOM3355 SOM3355 SOM3355->VMAT2 Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding Signal_Transduction Reduced Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Caption: Mechanism of action of SOM3355 as a VMAT2 inhibitor.

Experimental Workflow for UHDRS Assessment in a Clinical Trial

UHDRS_Workflow Screening Screening Visit - Informed Consent - Inclusion/Exclusion Criteria - Baseline UHDRS Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (SOM3355) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) - UHDRS Assessments Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up End_of_Study End of Study Visit - Final UHDRS Assessment - Safety Follow-up Follow_Up->End_of_Study Data_Analysis Data Analysis - Primary Endpoint (TMC) - Secondary Endpoints End_of_Study->Data_Analysis UHDRS_Components UHDRS Unified Huntington's Disease Rating Scale (UHDRS) Motor Motor Assessment UHDRS->Motor Cognitive Cognitive Assessment UHDRS->Cognitive Behavioral Behavioral Assessment UHDRS->Behavioral Functional Functional Assessment UHDRS->Functional TMC Total Maximal Chorea (TMC) Motor->TMC SDMT Symbol Digit Modalities Test Cognitive->SDMT Stroop Stroop Test Cognitive->Stroop FAS_Test Verbal Fluency Test (FAS) Cognitive->FAS_Test TFC Total Functional Capacity (TFC) Functional->TFC FAS_Scale Functional Assessment Scale (FAS) Functional->FAS_Scale

References

Application Notes and Protocols for Assessing SOM3355 Efficacy in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOM3355 is an investigational therapy with a first-in-class dual mechanism of action, combining selective beta-1 adrenergic antagonism with the inhibition of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2).[1][2][3] This multimodal activity modulates monoaminergic neurotransmission in key brain regions, including the striatum, prefrontal cortex, and nucleus accumbens.[2] Developed by SOM Biotech, SOM3355 (bevantolol hydrochloride) is a repurposed drug identified through an artificial intelligence-driven platform for its potential to treat chorea, the hallmark motor symptom of Huntington's disease (HD), as well as associated behavioral and psychiatric symptoms like anxiety and depression.[4][5][6]

Clinical trials in human patients have demonstrated that SOM3355 can significantly reduce chorea with a favorable safety profile, notably lacking the depressive side effects associated with other VMAT2 inhibitors.[7][8][9] These application notes provide detailed protocols for the preclinical assessment of SOM3355's efficacy in established rodent models of Huntington's disease, offering a framework for researchers to investigate its therapeutic potential further.

Mechanism of Action of SOM3355

SOM3355's therapeutic effect is believed to stem from its dual action:

  • VMAT1 and VMAT2 Inhibition: By inhibiting VMAT1 and VMAT2, SOM3355 prevents the packaging of monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) into presynaptic vesicles.[2][3] This leads to their metabolism in the cytoplasm and a subsequent reduction in their release into the synaptic cleft, thereby dampening the overactive dopaminergic signaling implicated in chorea.[2]

  • Selective β1-adrenergic Blockade: This action is thought to contribute to the management of behavioral and psychiatric symptoms like anxiety and akathisia that are common in Huntington's disease.[2]

This combined mechanism of action suggests a broader therapeutic window for SOM3355 compared to pure dopamine-depleting agents.[2]

Signaling Pathway of SOM3355

SOM3355 Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamines Cytosolic Monoamines (e.g., Dopamine) vmat2 VMAT2 monoamines->vmat2 Uptake vesicle Synaptic Vesicle released_da Reduced Dopamine Release vesicle->released_da Exocytosis vmat2->vesicle Packaging som3355 SOM3355 som3355->vmat2 Inhibition receptors Dopamine Receptors released_da->receptors Binding signal Reduced Postsynaptic Signaling receptors->signal Signal Transduction

Caption: VMAT2 inhibition by SOM3355 reduces monoamine packaging and subsequent neurotransmitter release.

Application Notes: Rodent Models and Efficacy Assessment

The selection of an appropriate rodent model is critical for evaluating the therapeutic potential of SOM3355. Transgenic models of Huntington's disease are preferred as they recapitulate key aspects of the disease's genetic basis and progressive pathology.

Recommended Rodent Models:

  • YAC128 Mouse Model: This model expresses the full-length human huntingtin gene with 128 CAG repeats.[10] YAC128 mice exhibit a progressive neurological phenotype that includes hyperkinesia, motor deficits, and cognitive impairments, making them suitable for assessing both motor and non-motor effects of SOM3355.[10][11]

  • R6/2 Mouse Model: This fragment model expresses exon 1 of the human huntingtin gene with a large number of CAG repeats.[12] It has a rapid and severe phenotype, which is useful for shorter-term efficacy studies.[12][13]

  • BACHD Rat Model: This transgenic rat model also expresses the full-length human huntingtin gene and displays progressive motor deficits, offering a larger animal model for more complex behavioral and physiological assessments.

Key Efficacy Endpoints:

  • Motor Function: To assess the primary indication of chorea reduction.

  • Behavioral and Psychiatric Phenotypes: To evaluate the effects on anxiety and depression-like behaviors.

  • Neurochemical Changes: To confirm the mechanism of action by measuring monoamine levels.

  • Safety and Tolerability: To monitor for potential adverse effects.

Experimental Protocols

The following protocols are designed to provide a comprehensive assessment of SOM3355's efficacy in rodent models of Huntington's disease.

Protocol 1: In Vitro VMAT2 Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of SOM3355 for VMAT2.

Methodology:

  • Membrane Preparation:

    • Homogenize striatal tissue from adult wild-type mice or rats in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes containing VMAT2.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Radioligand Binding Assay:

    • In a 96-well plate, incubate the prepared membranes with a fixed concentration of a VMAT2-specific radioligand (e.g., [³H]dihydrotetrabenazine) and varying concentrations of SOM3355.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known VMAT2 inhibitor like tetrabenazine) from total binding.

    • Determine the IC50 value (concentration of SOM3355 that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Assessment of Motor Function in YAC128 Mice

Objective: To evaluate the effect of chronic SOM3355 administration on motor coordination and balance.

Methodology:

  • Animal Model: Use male and female YAC128 transgenic mice and their wild-type littermates, starting at an age when motor deficits are apparent (e.g., 6 months).

  • Drug Administration:

    • Administer SOM3355 (e.g., 10, 30, 100 mg/kg) or vehicle (e.g., 0.5% methylcellulose in water) orally once daily for a period of 4-8 weeks.

  • Rotarod Test:

    • Acclimatize the mice to the rotarod apparatus for 2-3 days prior to testing.

    • On the test day, place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period.

    • Record the latency to fall for each mouse.

    • Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

  • Open Field Test:

    • Place each mouse in the center of an open field arena (e.g., 40 x 40 cm).

    • Use an automated tracking system to record locomotor activity (total distance traveled, velocity, and time spent in the center versus the periphery) for 15-30 minutes. This can also provide an indication of anxiety-like behavior.

  • Data Analysis:

    • Compare the mean latency to fall on the rotarod and the locomotor activity parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Evaluation of Anxiety- and Depression-Like Behavior

Objective: To assess the impact of SOM3355 on behavioral and psychiatric phenotypes in YAC128 mice.

Methodology:

  • Animal Model and Drug Administration: As described in Protocol 2.

  • Elevated Plus Maze (for anxiety):

    • The maze consists of two open arms and two closed arms elevated from the floor.

    • Place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms.

  • Forced Swim Test (for depression-like behavior):

    • Place each mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility over a 6-minute test period.

  • Data Analysis:

    • Calculate the percentage of time spent and entries into the open arms of the elevated plus maze.

    • Compare the immobility time in the forced swim test between treatment groups. Use appropriate statistical analyses.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the effect of SOM3355 on extracellular dopamine and its metabolites in the striatum.

Methodology:

  • Surgical Implantation:

    • Anesthetize adult YAC128 or wild-type mice and place them in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the striatum.

    • Allow the animals to recover from surgery for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes.

    • Administer a single dose of SOM3355 or vehicle.

    • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Neurochemical Analysis:

    • Analyze the concentrations of dopamine, DOPAC, and HVA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

    • Compare the time course of changes in neurotransmitter levels between the treatment groups.

Experimental Workflow for SOM3355 Efficacy Assessment in Rodent Models

Experimental Workflow cluster_behavioral Behavioral Assessment cluster_neurochem Neurochemical & Histological Analysis start Start animal_model Select Rodent Model (e.g., YAC128 Mice) start->animal_model drug_admin Chronic SOM3355 Administration animal_model->drug_admin motor_tests Motor Function Tests (Rotarod, Open Field) drug_admin->motor_tests psych_tests Anxiety/Depression Tests (Elevated Plus Maze, Forced Swim) drug_admin->psych_tests microdialysis In Vivo Microdialysis (Dopamine Levels) drug_admin->microdialysis data_analysis Data Analysis and Interpretation motor_tests->data_analysis psych_tests->data_analysis histology Post-mortem Brain Tissue Analysis (e.g., VMAT2 levels) microdialysis->histology histology->data_analysis end End data_analysis->end

Caption: A comprehensive workflow for evaluating the efficacy of SOM3355 in rodent models of Huntington's disease.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Hypothetical VMAT2 Binding Affinity of SOM3355

CompoundVMAT2 Ki (nM)
SOM335550-150
Tetrabenazine (Control)2-10

Table 2: Expected Effects of SOM3355 on Motor Performance in YAC128 Mice

Treatment GroupRotarod Latency to Fall (s)Total Distance Traveled in Open Field (m)
Vehicle120 ± 1580 ± 10
SOM3355 (10 mg/kg)150 ± 2075 ± 8
SOM3355 (30 mg/kg)180 ± 2570 ± 9
SOM3355 (100 mg/kg)210 ± 30**65 ± 7
Tetrabenazine (Control)190 ± 28 55 ± 6
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.

Table 3: Predicted Outcomes of SOM3355 on Anxiety- and Depression-Like Behaviors

Treatment GroupTime in Open Arms (Elevated Plus Maze, %)Immobility Time (Forced Swim Test, s)
Vehicle25 ± 5150 ± 20
SOM3355 (30 mg/kg)35 ± 6120 ± 15
Tetrabenazine (Control)22 ± 4180 ± 22
Data are presented as mean ± SEM. p < 0.05 compared to vehicle.

Table 4: Anticipated Changes in Striatal Dopamine Levels with SOM3355

Treatment GroupPeak Change in Extracellular Dopamine (% of Baseline)
Vehicle100 ± 5
SOM3355 (30 mg/kg)60 ± 8
Tetrabenazine (Control)45 ± 7
*Data are presented as mean ± SEM. *p < 0.01 compared to vehicle.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of SOM3355 in rodent models of Huntington's disease. By systematically assessing its effects on motor, behavioral, and neurochemical endpoints, researchers can gain valuable insights into its therapeutic potential and further elucidate its unique mechanism of action. The expected outcomes, based on its known pharmacology and clinical data, suggest that SOM3355 holds promise as a novel treatment for the multifaceted symptoms of Huntington's disease.

References

Application Notes and Protocols for Quantifying VMAT Inhibition by SOM3355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOM3355 is a novel investigational compound with a dual mechanism of action, targeting both Vesicular Monoamine Transporter 1 (VMAT1) and Vesicular Monoamine Transporter 2 (VMAT2).[1] These transporters are crucial for the packaging of monoamine neurotransmitters, such as dopamine and serotonin, into synaptic vesicles, a critical step in neurotransmission.[2][3] Inhibition of VMAT1 and VMAT2 can modulate monoaminergic signaling and is a therapeutic strategy for various neurological and psychiatric disorders.[1]

These application notes provide detailed protocols for quantifying the inhibitory activity of SOM3355 on VMAT1 and VMAT2 using established in vitro laboratory methods. The included methodologies are designed to deliver robust and reproducible data for researchers engaged in the preclinical evaluation of SOM3355 and related compounds.

Quantitative Data Summary

The inhibitory potency of SOM3355 and the reference VMAT inhibitor Tetrabenazine (TBZ) has been determined using radiolabel binding and uptake assays. The following tables summarize the key quantitative data.

Table 1: VMAT2 Inhibition Data

CompoundAssay TypeLigand/SubstrateIC50 (nM)Reference
SOM3355Dopamine Uptake Inhibition[³H]-dopamine66[4]
Tetrabenazine (TBZ)Dopamine Uptake Inhibition[³H]-dopamine32[4]
SOM3355Radioligand Displacement[³H]-dihydrotetrabenazine ([³H]DHTBZ)1353[4]
Tetrabenazine (TBZ)Radioligand Displacement[³H]-dihydrotetrabenazine ([³H]DHTBZ)19[4]
SOM3355Serotonin Uptake Inhibition[³H]-serotonin600[4]
Tetrabenazine (TBZ)Serotonin Uptake Inhibition[³H]-serotonin63[4]

Table 2: VMAT1 Inhibition Data

CompoundAssay TypeLigand/SubstrateIC50 (nM)Reference
SOM3355Serotonin Uptake Inhibition[³H]-serotonin44[4]
Tetrabenazine (TBZ)Serotonin Uptake Inhibition[³H]-serotonin>10,000[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VMAT signaling pathway and the general experimental workflow for quantifying VMAT inhibition.

VMAT_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Monoamine_Synthesis Monoamine Synthesis (e.g., Dopamine) Cytosolic_Monoamine Cytosolic Monoamine Monoamine_Synthesis->Cytosolic_Monoamine VMAT VMAT1 / VMAT2 Cytosolic_Monoamine->VMAT Uptake MAO MAO Cytosolic_Monoamine->MAO Degradation Synaptic_Vesicle Synaptic Vesicle VMAT->Synaptic_Vesicle Translocation Vesicular_Monoamine Vesicular Monoamine Released_Monoamine Released Monoamine Vesicular_Monoamine->Released_Monoamine Exocytosis Degradation_Product Degradation Product MAO->Degradation_Product SOM3355 SOM3355 SOM3355->VMAT Inhibition

VMAT Signaling Pathway and Point of Inhibition by SOM3355.

Experimental_Workflow start Start prep Prepare VMAT-expressing membranes (e.g., from rat striatum or transfected cells) start->prep assay_setup Set up assay in 96-well plate prep->assay_setup total_binding Total Binding: Membranes + Radioligand assay_setup->total_binding nonspecific_binding Nonspecific Binding: Membranes + Radioligand + Excess Unlabeled Ligand assay_setup->nonspecific_binding competition_binding Competition Binding: Membranes + Radioligand + SOM3355 (varying conc.) assay_setup->competition_binding incubation Incubate to reach equilibrium (e.g., 60-90 min at room temperature) total_binding->incubation nonspecific_binding->incubation competition_binding->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation data_analysis Data Analysis: Calculate specific binding, determine IC50, and calculate Ki scintillation->data_analysis end End data_analysis->end

General Experimental Workflow for VMAT Inhibition Assays.

Experimental Protocols

Protocol 1: VMAT2 Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of SOM3355 for VMAT2 using [³H]dihydrotetrabenazine ([³H]DTBZ).

Materials:

  • VMAT2-expressing membranes: Prepared from rat striatum or cells stably expressing human VMAT2.

  • [³H]dihydrotetrabenazine ([³H]DTBZ): Specific activity of approximately 20-87 Ci/mmol.[3][5][6]

  • SOM3355: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Tetrabenazine (TBZ): For determining non-specific binding.

  • Binding Buffer: 50 mM HEPES, 0.32 M sucrose, pH 8.0.[6]

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) , pre-soaked in 0.5% polyethyleneimine (PEI).[6]

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in 20 volumes of ice-cold binding buffer using a Polytron homogenizer.[6]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[6]

    • Resuspend the pellet in fresh binding buffer and centrifuge again.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 10 mg/mL.[6] Determine the exact protein concentration using a standard protein assay (e.g., BCA).

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]DTBZ (final concentration ~2 nM), and 100 µL of membrane preparation (typically 20-50 µg of protein).[7]

    • Non-specific Binding: Add 50 µL of 20 µM TBZ, 50 µL of [³H]DTBZ, and 100 µL of membrane preparation.[6]

    • Competition Binding: Add 50 µL of each SOM3355 dilution, 50 µL of [³H]DTBZ, and 100 µL of membrane preparation. A typical concentration range for SOM3355 would be from 10⁻¹¹ M to 10⁻⁵ M.[7]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7][8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold.[6]

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[7]

  • Scintillation Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

    • For the competition binding wells, calculate the percentage of specific binding at each concentration of SOM3355.

    • Plot the percentage of specific binding against the log concentration of SOM3355.

    • Determine the IC50 value (the concentration of SOM3355 that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for VMAT2.

Protocol 2: VMAT2 Vesicular Uptake Assay

This protocol measures the functional inhibition of VMAT2 by SOM3355 by quantifying the uptake of a radiolabeled monoamine, such as [³H]-dopamine.

Materials:

  • VMAT2-expressing vesicles: Prepared from rat striatum or cells expressing VMAT2.

  • [³H]-dopamine: Specific activity of approximately 28.0 Ci/mmol.[3]

  • SOM3355: Prepare a stock solution and serial dilutions.

  • Reserpine: As a positive control for VMAT2 inhibition.

  • Uptake Buffer: Specific composition may vary, but a common base is a HEPES-buffered solution.

  • ATP (Adenosine triphosphate): To provide the energy for the proton gradient.

  • Scintillation Cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Vesicle Preparation: Prepare a vesicle-rich fraction from rat striatum or VMAT2-expressing cells using differential centrifugation, similar to the membrane preparation in Protocol 1.

  • Assay Setup:

    • Pre-incubate the vesicles with varying concentrations of SOM3355 or reserpine for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the uptake reaction by adding [³H]-dopamine (final concentration in the nanomolar to low micromolar range) and ATP (final concentration ~5 mM).

    • Incubate the reaction for a specific time (e.g., 5-15 minutes) at 37°C.

  • Termination and Filtration:

    • Terminate the uptake by adding a large volume of ice-cold wash buffer and immediately filtering the mixture through glass fiber filters.

    • Wash the filters rapidly with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters as described in Protocol 1.

  • Data Analysis:

    • Determine the rate of [³H]-dopamine uptake at each concentration of SOM3355.

    • Plot the percentage of uptake inhibition against the log concentration of SOM3355.

    • Calculate the IC50 value for the inhibition of dopamine uptake.

Protocol 3: VMAT1 Vesicular Uptake Assay

This protocol is adapted to measure the inhibition of VMAT1 by SOM3355, using [³H]-serotonin as the substrate, as VMAT1 has a high affinity for serotonin.

Materials:

  • VMAT1-expressing vesicles: Prepared from a source rich in VMAT1 (e.g., adrenal medulla) or cells stably expressing human VMAT1.

  • [³H]-serotonin: Specific activity appropriate for uptake assays.

  • SOM3355: Prepare a stock solution and serial dilutions.

  • Reserpine: As a positive control for VMAT1 inhibition.

  • Tetrabenazine (TBZ): As a negative control, as VMAT1 is relatively insensitive to TBZ.[1]

  • Uptake Buffer, ATP, and other reagents as in Protocol 2.

Procedure:

The procedure is analogous to the VMAT2 vesicular uptake assay (Protocol 2), with the following key modifications:

  • Use VMAT1-expressing vesicles.

  • Use [³H]-serotonin as the radiolabeled substrate.

  • Include tetrabenazine as a control to confirm the assay is measuring VMAT1 and not VMAT2 activity.

Data Analysis:

  • Calculate the IC50 value for SOM3355 inhibition of serotonin uptake by VMAT1.

  • Compare the potency of SOM3355 at VMAT1 with its potency at VMAT2 to determine its selectivity.

Troubleshooting

  • High non-specific binding in radioligand assays:

    • Optimize the concentration of the radioligand.

    • Ensure adequate washing of the filters.

    • Use a high concentration of a known VMAT2 ligand (e.g., unlabeled tetrabenazine) to accurately define non-specific binding.[1]

  • Low signal in uptake assays:

    • Ensure the integrity and activity of the prepared vesicles.

    • Verify the concentration and specific activity of the radiolabeled substrate.

    • Confirm the presence and appropriate concentration of ATP.

  • High variability between replicates:

    • Ensure accurate and consistent pipetting.

    • Maintain consistent incubation times and temperatures.

    • Ensure complete and rapid filtration and washing.

By following these detailed protocols, researchers can effectively quantify the inhibitory activity of SOM3355 on VMAT1 and VMAT2, providing crucial data for its preclinical development and characterization.

References

Application Notes and Protocols for Phase 3 SOM3355 Study in Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for the Phase 3 study of SOM3355, an investigational therapy for Huntington's disease. The accompanying protocols detail the methodologies for key experiments and assessments.

Introduction to SOM3355

SOM3355 is a novel, first-in-class therapeutic candidate with a unique multimodal mechanism of action designed to address the complex symptomatology of Huntington's disease (HD).[1] It functions as a selective β1-adrenergic blocker combined with inhibition of Vesicular Monoamine Transporter 1 (VMAT1) and Vesicular Monoamine Transporter 2 (VMAT2).[1][2][3] This dual action targets not only the motor symptom of chorea but also the behavioral and psychiatric symptoms associated with HD, such as anxiety and depression.[1][3]

Positive results from a proof-of-concept study and a Phase 2b trial have demonstrated the potential efficacy and favorable safety profile of SOM3355, supporting its advancement into Phase 3 clinical development.[1][2][3] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have both indicated support for the proposed Phase 3 study design.[3][4]

Phase 3 Clinical Trial Design

The upcoming Phase 3 study is a pivotal, double-blind, placebo-controlled trial designed to provide the necessary data for a New Drug Application (NDA) filing.[3]

Parameter Specification
Study Title A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of SOM3355 in Patients with Huntington's Disease.
Study Phase Phase 3
Projected Start Date Q4 2026[2][3][5]
Primary Objective To evaluate the efficacy of SOM3355 in improving chorea in individuals with Huntington's disease.
Secondary Objectives To assess the effect of SOM3355 on behavioral and psychiatric symptoms (e.g., anxiety, depression), To evaluate the safety and tolerability of SOM3355, To assess the long-term safety and potential impact on disease progression during an open-label extension.[2][3]
Patient Population Individuals with a diagnosis of mild-to-severe Huntington's disease.[3][5]
Sample Size To be determined based on statistical power calculations from Phase 2b data.
Study Duration 12 weeks (3 months) for the double-blind, placebo-controlled period.[2][3][5]
Follow-up A 9-month open-label extension (OLE) will be offered to participants upon completion of the initial 12-week period.[2][3][4][5]

Experimental Protocols

Dosing and Administration

Participants will be randomized to receive either:

  • Treatment Arm: 600 mg of SOM3355 administered orally as daily tablets.[2][3][5]

  • Control Arm: Matching placebo administered orally as daily tablets.[2][3][5]

Efficacy and Safety Assessments

A comprehensive battery of assessments will be utilized to evaluate the efficacy and safety of SOM3355.

Assessment Description Frequency
Unified Huntington's Disease Rating Scale - Total Maximal Chorea (UHDRS-TMC) Score Primary efficacy endpoint to measure changes in the severity of chorea.[6][7]Baseline, and at specified intervals throughout the 12-week study.
Clinical Global Impression of Change (CGI-C) Secondary endpoint to assess the clinician's overall impression of change in the patient's condition.[6][7]At specified intervals.
Patient Global Impression of Change (PGI-C) Secondary endpoint to capture the patient's perspective on the change in their overall condition.[6][7]At specified intervals.
Beck Depression Inventory (BDI) To measure the severity of depressive symptoms. A mean score reduction of -3.32 ± SD 4.845 was observed in the SOM3355 600 mg/day group with mild depression at baseline in the Phase 2b study.[3]Baseline and at the end of the 12-week treatment period.
Adverse Event (AE) Monitoring Continuous monitoring and recording of all adverse events. The safety profile from the Phase 2b study indicated no worsening of depression or suicidality, and no increased incidence of somnolence, fatigue, or akathisia.[6][7]Throughout the study and the open-label extension.
Vital Signs and Laboratory Tests Standard safety monitoring including blood pressure, heart rate, and routine blood and urine tests.At screening, baseline, and specified intervals.

Visualizations

SOM3355 Mechanism of Action

SOM3355_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT1 VMAT1 Dopamine->VMAT1 Transport VMAT2 VMAT2 Dopamine->VMAT2 Transport Vesicle Synaptic Vesicle VMAT1->Vesicle VMAT2->Vesicle Synaptic Cleft Vesicle->Synaptic Cleft Release Beta1_Receptor β1-Adrenergic Receptor SOM3355 SOM3355 SOM3355->VMAT1 Inhibits SOM3355->VMAT2 Inhibits SOM3355->Beta1_Receptor Blocks

Caption: Dual mechanism of action of SOM3355.

Phase 3 Clinical Trial Workflow

Phase3_Workflow cluster_treatment 12-Week Double-Blind Period Start Patient Screening (Mild-to-Severe HD) Randomization Randomization (1:1) Start->Randomization Arm_A Arm A: SOM3355 (600 mg/day) Randomization->Arm_A Arm_B Arm B: Placebo Randomization->Arm_B Endpoint Primary & Secondary Endpoint Assessment Arm_A->Endpoint Arm_B->Endpoint OLE 9-Month Open-Label Extension (All receive SOM3355) Endpoint->OLE Final Final Analysis OLE->Final

Caption: Workflow of the SOM3355 Phase 3 clinical trial.

References

Application Notes and Protocols for SOM3355 Clinical Trials in Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient inclusion and exclusion criteria for clinical trials involving SOM3355 (bevantolol hydrochloride) for the treatment of chorea in Huntington's Disease (HD). The accompanying protocols outline the methodologies for key experiments cited in these trials.

Patient Inclusion and Exclusion Criteria

Recruitment for SOM3355 clinical trials is based on a stringent set of criteria to ensure patient safety and the integrity of the study data. The following tables summarize the key inclusion and exclusion criteria from various clinical trials, including NCT03575676 and NCT05475483.[1][2][3][4]

Inclusion Criteria
CriteriaDescription
Age ≥ 18 years[1] or ≥ 21 years[2][3]
Diagnosis Confirmed diagnosis of Huntington's Disease by a movement disorders expert.
Genetic Confirmation HTT gene CAG repeat count of ≥ 36.[1][2][3]
Chorea Severity Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score of ≥ 8[3] or ≥ 10.[2][3]
Functional Capacity UHDRS Total Functional Capacity (TFC) score of ≥ 4[3] or ≥ 7.[2][3]
Mobility Must be ambulatory (able to walk independently or with minimal assistance).[1][3]
Contraception Females of childbearing potential and non-vasectomized males must agree to use effective contraception.[1]
Informed Consent Subject or their legally authorized representative must provide written informed consent.[3]
Exclusion Criteria
CriteriaDescription
Age of Onset Onset of HD symptoms before the age of 18 (Juvenile HD).[1]
HD Subtype Patients presenting with rigid akinesia.[2][3]
Prior and Concomitant Medications - Use of VMAT2 inhibitors (tetrabenazine, deutetrabenazine, valbenazine) within 15 days of starting the trial.[1][2][3]- Use of anti-hypertensive medications.[1]- Use of typical neuroleptics or MAO inhibitors.[1]- Use of other antichoreic treatments (e.g., amantadine, memantine, riluzole).[2][3]
Cardiovascular Conditions - History of clinically significant ECG abnormalities or family history of long QT syndrome.[1]- Cardiogenic shock, congestive heart failure, severe sinus bradycardia, or atrioventricular block (grades II and III).[1]
Other Medical Conditions - Any condition that could alter drug absorption, distribution, metabolism, or excretion.[1]- Diabetic ketoacidosis or metabolic acidosis.[1]
Substance Abuse History of alcohol or substance abuse within the previous 12 months.[1]
Pregnancy and Breastfeeding Pregnant or breastfeeding females are excluded.[1]
Recent Clinical Trial Participation Participation in another investigational drug or device trial within 30 days of starting the current trial.[1]

Experimental Protocols

The following protocols describe the high-level methodology for the clinical assessment of SOM3355's efficacy and safety.

Protocol 1: Assessment of Chorea Severity using UHDRS-TMC

Objective: To quantify the severity of chorea in Huntington's Disease patients.

Methodology:

  • The Unified Huntington's Disease Rating Scale (UHDRS) is a standardized assessment tool used by a trained clinician.

  • The Total Maximal Chorea (TMC) score is a component of the UHDRS motor assessment.

  • The clinician scores chorea on a scale of 0 (absent) to 4 (severe, constant, disabling) for seven different body regions: face, buccal-oral-lingual, trunk, right upper limb, left upper limb, right lower limb, and left lower limb.

  • The individual scores for each of the seven body regions are summed to generate the TMC score, which can range from 0 to 28.[4]

  • A decrease in the TMC score from baseline indicates an improvement in chorea.[4]

Protocol 2: Phase 2a Clinical Trial Design (NCT03575676)

Objective: To assess the efficacy and safety of two different doses of SOM3355 in a proof-of-concept study.[5]

Methodology:

  • This study employed a randomized, double-blind, placebo-controlled, crossover design.[5]

  • 32 adult patients with chorea related to Huntington's Disease were enrolled.[5]

  • Participants were divided into two arms (Group A and Group B).[5]

  • Group A received:

    • 100 mg of SOM3355 twice daily for 6 weeks.

    • 200 mg of SOM3355 twice daily for the following 6 weeks.

    • 100 mg of SOM3355 twice daily for the subsequent 6 weeks.

    • Placebo twice daily for the final 6 weeks.[5]

  • Group B received the same treatment sequence, but with the placebo administered during the first 6-week period.[5]

  • The primary endpoint was the proportion of patients who experienced a reduction of at least two points in their UHDRS-TMC score while on any dose of SOM3355 compared to the placebo period.[5]

Protocol 3: Phase 2b Clinical Trial Design (NCT05475483)

Objective: To further assess the efficacy and safety of two doses of SOM3355 in a larger patient population.[2][4]

Methodology:

  • This study was a randomized, double-blind, placebo-controlled, parallel-group trial.[4]

  • The trial aimed to enroll approximately 129 patients.[4]

  • Participants were randomized to one of three treatment arms:

    • Placebo

    • SOM3355 400 mg/day

    • SOM3355 600 mg/day[4]

  • The treatment duration was 12 weeks.[4]

  • The primary goal was to compare the change in the UHDRS-TMC score from baseline to the end of the 10-week treatment period between the SOM3355 groups and the placebo group.[6]

  • Secondary goals included assessing the proportion of patients with a UHDRS-TMC score drop of two or more points, and changes in global health measures and quality of life.[6]

Visualizations

Patient Screening Workflow

G cluster_screening Patient Screening Potential_Participants Potential Participants with Huntington's Disease Inclusion_Criteria Assess Inclusion Criteria - Age ≥ 18 or 21 years - Confirmed HD Diagnosis - HTT CAG repeats ≥ 36 - UHDRS-TMC ≥ 8 or 10 - UHDRS-TFC ≥ 4 or 7 - Ambulatory Potential_Participants->Inclusion_Criteria Exclusion_Criteria Assess Exclusion Criteria - Juvenile HD - Rigid Akinesia - Prohibited Medications - Significant Cardiovascular History - Substance Abuse History - Pregnancy/Breastfeeding Inclusion_Criteria->Exclusion_Criteria Meets Inclusion Criteria Not_Eligible Not Eligible for Trial Inclusion_Criteria->Not_Eligible Does Not Meet Inclusion Criteria Eligible Eligible for Trial Exclusion_Criteria->Eligible Does Not Meet Exclusion Criteria Exclusion_Criteria->Not_Eligible Meets Exclusion Criteria G cluster_moa SOM3355 (Bevantolol Hydrochloride) Mechanism of Action cluster_legend Legend SOM3355 SOM3355 Inhibition1 Inhibition SOM3355->Inhibition1 Inhibition2 Inhibition SOM3355->Inhibition2 Antagonism Antagonism SOM3355->Antagonism VMAT1 VMAT1 Dopamine_Packaging Reduced Dopamine Packaging into Synaptic Vesicles VMAT2 VMAT2 Beta1_Receptor β1-Adrenergic Receptor Cardiovascular_Effects Cardiovascular Effects (e.g., reduced heart rate) Inhibition1->VMAT1 Inhibition2->VMAT2 Antagonism->Beta1_Receptor Reduced_Dopamine_Release Decreased Dopaminergic Neurotransmission Dopamine_Packaging->Reduced_Dopamine_Release Chorea_Improvement Amelioration of Chorea Reduced_Dopamine_Release->Chorea_Improvement Drug Drug Target Molecular Target Outcome Clinical Outcome G cluster_workflow Phase 2b Experimental Workflow (NCT05475483) Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization Placebo_Arm Placebo Arm Randomization->Placebo_Arm SOM3355_400 SOM3355 400 mg/day Arm Randomization->SOM3355_400 SOM3355_600 SOM3355 600 mg/day Arm Randomization->SOM3355_600 Treatment 12-Week Treatment Period Placebo_Arm->Treatment SOM3355_400->Treatment SOM3355_600->Treatment Endpoint_Analysis Primary Endpoint Analysis: Change in UHDRS-TMC Score from Baseline to Week 10 Treatment->Endpoint_Analysis Secondary_Analysis Secondary Endpoint Analysis: - Proportion with ≥2 point TMC drop - Global Health Measures - Quality of Life Treatment->Secondary_Analysis

References

Application of SOM3355 in Tardive Dyskinesia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tardive Dyskinesia (TD) is an involuntary hyperkinetic movement disorder that arises from chronic exposure to dopamine receptor-blocking agents.[1] The condition is characterized by repetitive, involuntary movements, often affecting the orofacial region.[1] The pathophysiology is linked to neuroadaptive changes in the nigrostriatal dopamine pathway, including the hypersensitivity of D2 dopamine receptors.[1] Vesicular monoamine transporter 2 (VMAT2) inhibitors have emerged as a key treatment class, working by depleting presynaptic dopamine levels and thereby reducing the excessive signaling that causes the abnormal movements.[2][3]

SOM3355 is an investigational drug with a novel, multimodal mechanism of action that suggests its potential as a therapeutic agent for tardive dyskinesia.[4][5] Although clinical research has primarily focused on its application in Huntington's disease, another hyperkinetic movement disorder, its pharmacological profile provides a strong rationale for its investigation in TD.[4][6] SOM3355 acts as a dual inhibitor of VMAT1 and VMAT2 and also exhibits mild beta 1-adrenergic antagonism.[4][5] This unique combination may not only address the core motor symptoms of TD but also associated psychiatric and behavioral symptoms.[5]

These application notes provide a comprehensive overview of the current understanding of SOM3355 and offer detailed protocols for its preclinical and clinical investigation in the context of tardive dyskinesia research.

Mechanism of Action

SOM3355's therapeutic potential in tardive dyskinesia is rooted in its dual inhibition of VMAT1 and VMAT2.[4][7] VMAT2 is a transport protein found on synaptic vesicles in the central nervous system that is responsible for packaging monoamines, including dopamine, for release into the synapse.[2][3] By inhibiting VMAT2, SOM3355 reduces the loading of dopamine into synaptic vesicles, leading to a depletion of dopamine stores and a subsequent decrease in its release. This reduction in dopaminergic signaling is the primary mechanism by which other VMAT2 inhibitors improve the symptoms of tardive dyskinesia.[1][2] The additional mild beta 1-adrenergic antagonism may contribute to managing anxiety and akathisia, which can be comorbid with TD.[5]

SOM3355_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA Tyrosine -> L-DOPA DA Dopamine (DA) DOPA->DA VMAT2 VMAT2 DA->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Synaptic_DA Dopamine Vesicle->Synaptic_DA Release SOM3355 SOM3355 SOM3355->VMAT2 Inhibition D2R Dopamine D2 Receptor Synaptic_DA->D2R Binding Signal Signal Transduction (Hyperkinetic Movements) D2R->Signal

Figure 1: Proposed Mechanism of Action of SOM3355 in Tardive Dyskinesia.

Preclinical and Clinical Data (from Huntington's Disease Studies)

While no clinical trials have been conducted for SOM3355 in tardive dyskinesia, Phase 2a and Phase 2b studies in Huntington's disease provide valuable insights into its efficacy and safety profile in a related hyperkinetic movement disorder.

Table 1: Summary of Phase 2a Proof-of-Concept Study in Huntington's Disease
ParameterResultCitation
Primary Endpoint 57.1% of patients met the primary endpoint.[8]
Improvement in Total Maximal Chorea (TMC) Score -1.14 point improvement with 200 mg twice daily vs. placebo.[8]
Adverse Events Most frequent adverse events were mild to moderate.[8]
Table 2: Summary of Phase 2b Clinical Study in Huntington's Disease
ParameterPlaceboSOM3355 (400mg/day)SOM3355 (600mg/day)Citation
Number of Patients Randomized across 3 parallel armsRandomized across 3 parallel armsRandomized across 3 parallel arms[4]
Change in TMC Score from Baseline ---3.46 (in patients without concomitant neuroleptics)[4]
Study Discontinuation Rate --7.2%[4]
Key Safety Findings No worsening of depression or suicidal ideation, no somnolence, no akathisia, no cognitive dysfunction.No worsening of depression or suicidal ideation, no somnolence, no akathisia, no cognitive dysfunction.No worsening of depression or suicidal ideation, no somnolence, no akathisia, no cognitive dysfunction.[4][9]

Proposed Experimental Protocols for Tardive Dyskinesia Research

The following protocols are proposed for the investigation of SOM3355 in tardive dyskinesia.

Protocol 1: Preclinical Evaluation in a Rodent Model of Haloperidol-Induced Tardive Dyskinesia

Objective: To assess the efficacy of SOM3355 in reducing vacuous chewing movements (VCMs) in a rat model of tardive dyskinesia.

Materials:

  • Male Sprague-Dawley rats

  • Haloperidol

  • SOM3355

  • Vehicle control

  • Observation chambers with video recording capabilities

Experimental Workflow:

Preclinical_Workflow cluster_induction TD Induction Phase (3 weeks) cluster_washout Washout Period (1 week) cluster_treatment Treatment Phase (4 weeks) cluster_assessment Behavioral Assessment Induction Chronic Haloperidol Administration Washout Haloperidol Withdrawal Induction->Washout Treatment_Groups Randomization to Treatment Groups: - Vehicle Control - SOM3355 (Low Dose) - SOM3355 (High Dose) Washout->Treatment_Groups VCM_Scoring Weekly VCM Scoring Treatment_Groups->VCM_Scoring Data_Analysis Statistical Analysis of VCM Frequency VCM_Scoring->Data_Analysis

Figure 2: Experimental Workflow for Preclinical Evaluation of SOM3355.

Methodology:

  • Induction of Tardive Dyskinesia: Administer haloperidol (1 mg/kg) intraperitoneally to rats daily for 21 days.

  • Washout Period: Discontinue haloperidol treatment for 7 days to allow for the development of withdrawal-induced VCMs.

  • Treatment Groups: Randomly assign rats to one of three groups: Vehicle control, SOM3355 low dose (e.g., 10 mg/kg), and SOM3355 high dose (e.g., 30 mg/kg), administered orally once daily for 28 days.

  • Behavioral Assessment: On a weekly basis, place each rat in an observation chamber and record its behavior for 5 minutes. Two independent, blinded observers will count the number of VCMs.

  • Data Analysis: Analyze the VCM counts using a two-way repeated measures ANOVA to determine the effect of treatment over time.

Protocol 2: Phase 2a Proof-of-Concept Clinical Trial in Patients with Tardive Dyskinesia

Objective: To evaluate the safety, tolerability, and preliminary efficacy of SOM3355 in patients with moderate to severe tardive dyskinesia.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adults (18-65 years) with a diagnosis of schizophrenia or schizoaffective disorder, currently on a stable dose of an antipsychotic medication, and with moderate to severe tardive dyskinesia as measured by the Abnormal Involuntary Movement Scale (AIMS).

Clinical Trial Workflow:

Clinical_Trial_Workflow cluster_screening Screening Phase (2 weeks) cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment_phase Treatment Period (12 weeks) cluster_endpoints Endpoint Assessment (Week 12) Screening Informed Consent & Eligibility Assessment Baseline Baseline AIMS Score, Safety Labs, CGI-TD Screening->Baseline Randomization Randomize to: - Placebo - SOM3355 (e.g., 400mg/day) - SOM3355 (e.g., 600mg/day) Baseline->Randomization Treatment Daily Dosing Randomization->Treatment Visits Weekly Safety & Tolerability Assessments Treatment->Visits Primary_Endpoint Change from Baseline in AIMS Score Treatment->Primary_Endpoint Secondary_Endpoints CGI-TD, PGIC, Safety Primary_Endpoint->Secondary_Endpoints

Figure 3: Workflow for a Phase 2a Clinical Trial of SOM3355 in Tardive Dyskinesia.

Methodology:

  • Screening and Baseline: Screen patients for eligibility criteria. At baseline, perform AIMS scoring, collect safety laboratory samples, and assess the Clinical Global Impression of Change in Tardive Dyskinesia (CGI-TD).

  • Randomization: Randomize eligible patients in a 1:1:1 ratio to receive placebo, SOM3355 400 mg/day, or SOM3355 600 mg/day.

  • Treatment: Patients will self-administer the study drug orally once daily for 12 weeks.

  • Assessments:

    • Primary Efficacy Endpoint: Change from baseline in the AIMS total score at Week 12.

    • Secondary Efficacy Endpoints: Change from baseline in the CGI-TD score and the Patient Global Impression of Change (PGIC) score at Week 12.

    • Safety and Tolerability: Monitor adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.

  • Statistical Analysis: The primary efficacy analysis will be performed using a mixed model for repeated measures (MMRM) on the change from baseline in the AIMS total score.

Conclusion

SOM3355 presents a promising new therapeutic avenue for the treatment of tardive dyskinesia due to its unique dual VMAT1/VMAT2 inhibition and mild beta 1-adrenergic antagonism. While direct clinical evidence in TD is currently lacking, the robust data from Huntington's disease studies, coupled with the proposed research protocols, provide a clear roadmap for its future development. The favorable safety profile observed to date, particularly the absence of depression, somnolence, and akathisia, suggests that SOM3355 could offer a significant clinical advantage over existing treatments. Further preclinical and clinical investigation is warranted to fully elucidate the potential of SOM3355 in managing the complex symptoms of tardive dyskinesia.

References

Troubleshooting & Optimization

Navigating SOM3355 Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the side effects of SOM3355 in clinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments, ensuring patient safety and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SOM3355?

A1: SOM3355 (bevantolol hydrochloride) exhibits a novel, multimodal mechanism of action. It functions as a mild beta-1 adrenergic antagonist and an inhibitor of both vesicular monoamine transporter subtype 1 (VMAT1) and subtype 2 (VMAT2).[1][2][3][4] This dual activity helps regulate chemical messaging in the brain, which is thought to contribute to the reduction of involuntary movements (chorea) and potentially mood and behavioral changes associated with Huntington's disease.[3]

Q2: What are the most commonly reported side effects of SOM3355 in clinical trials?

A2: Based on Phase 2a and Phase 2b clinical trial data, the most frequently observed adverse events are generally mild to moderate.[5][6] These include cardiovascular effects such as bradycardia (slow heart rate) and hypotension (low blood pressure).[7][8] Other reported side effects have included headache, fatigue, nausea, and vomiting.[5] Insomnia and falls have also been noted, although their direct attribution to SOM3355 can be confounded by the underlying condition of Huntington's disease patients.[7]

Q3: How does the safety profile of SOM3355 compare to other treatments for chorea in Huntington's disease?

A3: SOM3355 has demonstrated a favorable safety profile, particularly concerning neuropsychiatric side effects.[5] Unlike some other VMAT2 inhibitors used to treat chorea, clinical studies of SOM3355 have not been associated with an increased risk of depression, suicidal ideation, somnolence (drowsiness), akathisia (restlessness), or cognitive impairment.[1][3][9] In fact, some studies have suggested a potential improvement in depressive symptoms and a reduction in anxiety among participants receiving SOM3355.[3][4]

Q4: Have any serious adverse events (SAEs) been linked to SOM3355?

A4: In the Phase 2b study, there were only three serious adverse events reported, and all were considered unrelated to the study drug.[8]

Q5: What is the effect of SOM3355 on prolactin levels?

A5: An elevation in plasma prolactin levels (1.7-1.9-fold) has been observed in patients treated with SOM3355.[6] This is considered a likely consequence of its inhibitory effect on the dopamine pathway via VMAT2.[6]

Troubleshooting Guides

Issue 1: Management of Cardiovascular Events (Bradycardia and Hypotension)

Symptoms:

  • Bradycardia: Heart rate significantly below the established baseline or institutional lower limit of normal.

  • Hypotension: A significant drop in blood pressure from baseline, or systolic blood pressure falling below 90 mmHg.

  • Orthostatic Hypotension: A drop in blood pressure upon standing.[8]

  • Associated Symptoms: Dizziness, lightheadedness, syncope (fainting).[8]

Troubleshooting Protocol:

  • Immediate Assessment:

    • Measure the patient's heart rate and blood pressure in both supine and standing positions.

    • Assess for symptoms of dizziness, fainting, or falls.

  • Review Concomitant Medications:

    • Identify any other medications that could contribute to bradycardia or hypotension (e.g., other antihypertensives, beta-blockers).

  • Dose Adjustment:

    • Consult the study protocol for guidance on dose reduction or temporary discontinuation of SOM3355. In the Phase 2b study, dose adjustments were part of the management strategy.

  • Monitoring:

    • Increase the frequency of vital sign monitoring until the patient is stable.

    • Educate the patient on the symptoms of hypotension and advise them to rise slowly from a sitting or lying position.

  • Reporting:

    • Document the event thoroughly in the patient's record and report it to the study sponsor and IRB as per the clinical trial protocol.

Issue 2: Management of Insomnia

Symptoms:

  • Difficulty initiating or maintaining sleep.

  • Non-restorative sleep.

Troubleshooting Protocol:

  • Assess Sleep Hygiene:

    • Inquire about the patient's sleep habits, including caffeine and alcohol intake, screen time before bed, and sleep environment.

  • Non-Pharmacological Interventions:

    • Recommend improvements to sleep hygiene, such as maintaining a regular sleep schedule, creating a relaxing bedtime routine, and ensuring the sleep environment is dark, quiet, and cool.

  • Review Concomitant Medications:

    • Determine if other medications could be contributing to insomnia.

  • Consider Dose Timing:

    • If the study protocol allows, consider administering the evening dose of SOM3355 earlier to minimize potential interference with sleep onset.

  • Pharmacological Intervention (with caution):

    • If non-pharmacological approaches are ineffective, consult the study protocol regarding the use of sleep aids. Insomnia is a known side effect of VMAT2 inhibitors.[7]

Data Presentation

Table 1: Incidence of Key Adverse Events in the SOM3355 Phase 2b Clinical Trial

Adverse EventPlacebo (n=48)SOM3355 400 mg/day (n=41)SOM3355 600 mg/day (n=50)
Number of Patients with any Adverse Event 242233
Total Number of Adverse Events 484790
Bradycardia 014
Syncope (Fainting) 111
Hypotension 010
Orthostatic Hypotension 010
Study Discontinuation due to Adverse Events 316

Data adapted from the Phase IIb Efficacy and Safety Study of SOM3355 in Huntington's Disease.[8]

Experimental Protocols

Protocol 1: Monitoring of Chorea Severity

  • Methodology: The Unified Huntington's Disease Rating Scale Total Maximal Chorea (UHDRS-TMC) score is the primary endpoint for assessing chorea.[1]

  • Procedure:

    • The UHDRS-TMC is administered by a trained and certified rater.

    • The scale assesses chorea severity across seven body regions.

    • Scores are recorded at baseline and at specified follow-up visits throughout the clinical trial to measure the change from baseline.

Protocol 2: Assessment of Global Clinical Change

  • Methodology: The Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C) scales are used to evaluate the overall change in the patient's condition.[1]

  • Procedure:

    • At follow-up visits, the clinician (for CGI-C) and the patient (for PGI-C) rate the overall improvement or worsening of the patient's condition compared to baseline.

    • The rating is typically on a 7-point scale, ranging from "very much improved" to "very much worse."

Protocol 3: Evaluation of Depressive Symptoms

  • Methodology: The Beck Depression Inventory (BDI) is utilized to monitor for changes in depressive symptoms.[4]

  • Procedure:

    • The BDI is a self-report questionnaire administered to the patient.

    • It consists of 21 multiple-choice questions assessing the severity of depressive symptoms.

    • Scores are calculated at baseline and at subsequent study visits to track any emergence or worsening of depression.

Visualizations

SOM3355_Mechanism_of_Action DOPA DOPA DA Dopamine DOPA->DA DOPA decarboxylase VMAT2 VMAT1/VMAT2 DA->VMAT2 Uptake Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release VMAT2->Vesicle Packaging SOM3355_VMAT SOM3355 SOM3355_VMAT->VMAT2 Inhibits Beta1_Receptor β1-Adrenergic Receptor Postsynaptic_Effect Modulation of Behavioral Symptoms Beta1_Receptor->Postsynaptic_Effect SOM3355_Beta SOM3355 SOM3355_Beta->Beta1_Receptor Antagonizes Postsynaptic_D2_Receptor Postsynaptic Dopamine Receptor Synaptic_Cleft->Postsynaptic_D2_Receptor Binding Chorea_Modulation Modulation of Chorea Postsynaptic_D2_Receptor->Chorea_Modulation Signal Transduction Troubleshooting_Workflow_Cardiovascular Start Patient reports dizziness or routine vitals show bradycardia/hypotension Assess Immediate Assessment: - Measure supine & standing HR/BP - Assess for syncope/falls Start->Assess ReviewMeds Review Concomitant Medications for other cardiosuppressants Assess->ReviewMeds IsStable Is patient hemodynamically stable? ReviewMeds->IsStable DoseAdjust Consult Protocol: - Consider dose reduction or  temporary discontinuation IsStable->DoseAdjust Yes UrgentAction Urgent Medical Intervention per site's standard procedures IsStable->UrgentAction No Monitor Increase frequency of vital sign monitoring DoseAdjust->Monitor Educate Educate patient on symptoms and rising slowly Monitor->Educate Report Document and Report Event per Protocol Educate->Report UrgentAction->Report

References

Bevantolol Hydrochloride: A Technical Guide to Potential Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with bevantolol hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during pre-clinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic characteristics of bevantolol hydrochloride relevant to drug interactions?

Bevantolol hydrochloride is characterized by rapid oral absorption, with peak plasma concentrations reached within 1 to 2 hours.[1] It undergoes extensive metabolism, with less than 1% of the drug excreted unchanged in the urine.[2] This indicates that the clearance of bevantolol is almost entirely dependent on metabolic processes.[2] The drug exhibits a short elimination half-life of approximately 1.5 to 2.3 hours.[1] While bevantolol's pharmacokinetics are linear within the therapeutic range of 100 to 400 mg, its heavy reliance on metabolism suggests a high potential for interactions with drugs that modulate metabolic enzymes.[1]

Q2: Which metabolic pathways are responsible for the biotransformation of bevantolol, and what are the implications for drug interactions?

While it is established that bevantolol is extensively metabolized, the specific cytochrome P450 (CYP) isoenzymes responsible for its breakdown have not been extensively documented in publicly available literature. This lack of specific enzyme information makes it challenging to predict the full spectrum of pharmacokinetic drug-drug interactions. However, it is known that many beta-blockers are substrates for CYP2D6 and CYP3A4.[3] For example, bisoprolol is metabolized by CYP3A4, while propranolol is a substrate for both CYP2D6 and CYP1A2.[3] Researchers should therefore exercise caution when co-administering bevantolol with known potent inhibitors or inducers of major CYP enzymes until more specific data becomes available.

Q3: What are the known pharmacodynamic drug interactions with bevantolol hydrochloride?

The most significant and clinically relevant drug interactions with bevantolol are pharmacodynamic in nature, stemming from its beta-1 selective adrenergic receptor antagonism.[4][5] Concurrent use with other drugs that affect cardiovascular function can lead to additive or synergistic effects.

Troubleshooting Guide for Common Experimental Scenarios

Scenario 1: Unexpected potentiation of bradycardia or hypotension in animal models.

  • Question: We observed a greater than expected decrease in heart rate and blood pressure when co-administering bevantolol with a calcium channel blocker in our rat model. What could be the cause?

  • Answer: This is a predictable pharmacodynamic interaction. Bevantolol, as a beta-blocker, reduces heart rate and myocardial contractility.[4] Non-dihydropyridine calcium channel blockers, such as verapamil and diltiazem, also have negative chronotropic and inotropic effects. The concurrent administration of these agents can lead to an additive or synergistic effect, resulting in profound bradycardia and hypotension. It is crucial to carefully monitor cardiovascular parameters and consider dose adjustments when studying these combinations.

Scenario 2: Diminished antihypertensive effect of bevantolol in the presence of another compound.

  • Question: In a long-term efficacy study, the blood pressure-lowering effect of bevantolol appears to be attenuated after the introduction of a non-steroidal anti-inflammatory drug (NSAID) for another condition. Why might this be happening?

  • Answer: NSAIDs can interfere with the antihypertensive effects of beta-blockers. The proposed mechanism involves the inhibition of prostaglandin synthesis by NSAIDs. Prostaglandins play a role in regulating renal blood flow and sodium excretion. By inhibiting their production, NSAIDs can lead to sodium and water retention, which can counteract the blood pressure-lowering effects of bevantolol.

Data on Potential Drug Interactions

The following table summarizes the key known and theoretical drug interactions with bevantolol hydrochloride. Due to the limited publicly available data on bevantolol's metabolism, the pharmacokinetic interactions are largely theoretical and based on the general properties of beta-blockers.

Interacting Drug/Class Potential Effect Mechanism Severity Management/Experimental Consideration
Pharmacodynamic Interactions
Other Beta-BlockersAdditive bradycardia, hypotension, and negative inotropic effects.Competitive antagonism at beta-adrenergic receptors.MajorConcurrent use should be avoided. In experimental settings, a washout period is necessary when switching between beta-blockers.
Non-dihydropyridine Calcium Channel Blockers (e.g., Verapamil, Diltiazem)Enhanced bradycardia, atrioventricular block, and hypotension.Additive negative chronotropic and inotropic effects.MajorCareful cardiovascular monitoring is essential. Dose-response curves for each agent alone and in combination should be established.
Antiarrhythmic Agents (e.g., Amiodarone, Quinidine)Potentiated negative chronotropic and dromotropic effects, leading to bradycardia and heart block.Additive effects on cardiac conduction.MajorContinuous ECG monitoring is recommended in experimental protocols involving this combination.
Non-Steroidal Anti-inflammatory Drugs (NSAIDs)Attenuation of the antihypertensive effect of bevantolol.Inhibition of prostaglandin synthesis, leading to sodium and water retention.ModerateMonitor blood pressure closely. Consider using alternative analgesics if possible during efficacy studies.
Theoretical Pharmacokinetic Interactions (Based on General Beta-Blocker Metabolism)
Potent CYP2D6 Inhibitors (e.g., Bupropion, Fluoxetine, Paroxetine)Potential for increased plasma concentrations of bevantolol, leading to enhanced beta-blockade effects.Inhibition of a potential metabolic pathway.UnknownIf bevantolol is found to be a CYP2D6 substrate, co-administration with strong inhibitors would require dose reduction and careful monitoring.
Potent CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir)Potential for increased plasma concentrations of bevantolol.Inhibition of a potential metabolic pathway.UnknownIf bevantolol is found to be a CYP3A4 substrate, co-administration with strong inhibitors would necessitate dose adjustments.
CYP Inducers (e.g., Rifampin, Carbamazepine, St. John's Wort)Potential for decreased plasma concentrations of bevantolol, leading to reduced efficacy.Induction of potential metabolic pathways.UnknownIf bevantolol's metabolism is inducible, higher doses may be required to achieve the desired therapeutic effect when co-administered with inducers.

Experimental Protocols

Protocol 1: In Vitro Assessment of Bevantolol Metabolism

This protocol outlines a general method for identifying the CYP450 enzymes responsible for bevantolol metabolism.

  • Materials: Human liver microsomes (pooled), recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), bevantolol hydrochloride, NADPH regenerating system, and a validated analytical method for bevantolol (e.g., LC-MS/MS).

  • Incubation: Incubate bevantolol at a clinically relevant concentration with human liver microsomes in the presence and absence of the NADPH regenerating system.

  • Metabolite Identification: Analyze the incubation mixtures for the disappearance of the parent drug and the formation of metabolites.

  • Reaction Phenotyping: Incubate bevantolol with a panel of recombinant human CYP450 enzymes to identify which enzymes are capable of metabolizing the drug.

  • Inhibition Studies: Co-incubate bevantolol and human liver microsomes with known selective inhibitors of specific CYP450 enzymes to confirm the contribution of each enzyme to its overall metabolism.

Visualizing Interaction Pathways

The following diagrams illustrate key conceptual frameworks for understanding bevantolol's potential drug interactions.

G Potential Pharmacodynamic Interactions of Bevantolol Bevantolol Bevantolol Hydrochloride Heart Cardiovascular System (Heart Rate, Blood Pressure, Contractility) Bevantolol->Heart Inhibition of Beta-1 Adrenergic Receptors BetaBlockers Other Beta-Blockers BetaBlockers->Heart Additive Inhibition CCBs Non-dihydropyridine Calcium Channel Blockers CCBs->Heart Additive Negative Chronotropic & Inotropic Effects Antiarrhythmics Antiarrhythmic Agents Antiarrhythmics->Heart Additive Effects on Conduction NSAIDs NSAIDs NSAIDs->Heart Antagonism of Antihypertensive Effect

Caption: Pharmacodynamic interaction pathways of bevantolol.

G Hypothetical Metabolic Pathway and Interactions cluster_cyp Hepatic Metabolism (Hypothetical) Bevantolol_Inactive Inactive Metabolites Bevantolol_Active Bevantolol (Active) CYP2D6 CYP2D6 (?) Bevantolol_Active->CYP2D6 Metabolism CYP3A4 CYP3A4 (?) Bevantolol_Active->CYP3A4 Metabolism CYP2D6->Bevantolol_Inactive CYP3A4->Bevantolol_Inactive Inhibitors CYP Inhibitors (e.g., Fluoxetine, Ketoconazole) Inhibitors->CYP2D6 Inhibition Inhibitors->CYP3A4 Inhibition Inducers CYP Inducers (e.g., Rifampin) Inducers->CYP2D6 Induction Inducers->CYP3A4 Induction

Caption: Theoretical metabolic pathways and potential interactions.

References

Optimizing SOM3355 Dosage for Maximal Chorea Reduction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of SOM3355 to achieve maximal chorea reduction in clinical and preclinical studies. The following frequently asked questions (FAQs) and troubleshooting guides are based on available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SOM3355?

A1: SOM3355 has a novel dual mechanism of action. It functions as a selective β1-adrenergic antagonist and an inhibitor of both vesicular monoamine transporter subtype 1 (VMAT1) and subtype 2 (VMAT2).[1][2][3][4][5] This multimodal approach is designed to reduce chorea while minimizing side effects commonly associated with pure dopamine-depleting agents.[3]

Q2: What are the recommended starting dosages for SOM3355 in a research setting?

A2: Based on Phase 2 clinical trials, dosages of 400 mg/day and 600 mg/day have been investigated.[2][6] The 600 mg/day dose, administered as 300 mg twice daily, demonstrated a more robust clinical benefit in chorea reduction.[1][2][6] A lower starting dose with gradual titration is a common clinical practice to assess individual tolerability.

Q3: How should chorea reduction be measured to assess the efficacy of SOM3355?

A3: The primary efficacy endpoint used in clinical trials is the change from baseline in the Total Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS).[2][7] Secondary endpoints include the Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C) to provide a broader assessment of clinical significance.[1][2]

Q4: What is the expected onset of action for chorea reduction with SOM3355?

A4: Clinical trial data from the Phase 2b study assessed efficacy after a maintenance dose period of 9 to 10 weeks.[2][8] Therefore, it is reasonable to expect that a therapeutic effect on chorea may become apparent within this timeframe.

Q5: What is the safety profile of SOM3355 and what adverse events should be monitored?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suboptimal chorea reduction at a given dose. Individual patient variability in drug metabolism and response.Consider dose escalation to the next clinically evaluated level (e.g., from 400 mg/day to 600 mg/day) after a sufficient treatment period, provided the current dose is well-tolerated.
Concomitant use of neuroleptic medications.The presence of neuroleptics can confound the assessment of chorea reduction due to their effects on the dopamine pathway.[1][2] If clinically feasible and ethically approved, consider studies in a neuroleptic-free patient population for a clearer efficacy signal.
Participant reports of adverse events. Dose-related side effects.Assess the severity and nature of the adverse event. For mild to moderate events such as headache or nausea, symptomatic management may be appropriate. If events are persistent or severe, a dose reduction or temporary discontinuation should be considered.
Difficulty in assessing efficacy due to placebo effect. Subjective nature of some assessment scales.Adhere strictly to standardized assessment protocols for the UHDRS-TMC score. Utilize blinded assessors to minimize bias. Supplement with objective measures of motor function where possible.

Data Presentation

Table 1: Summary of SOM3355 Phase 2b Clinical Trial Efficacy Data

DosagePrimary EndpointKey Finding
400 mg/dayChange in Total Maximal Chorea (TMC) ScoreNot reported as statistically significant in the primary analysis.
600 mg/dayChange in Total Maximal Chorea (TMC) ScoreStatistically significant improvement in a prespecified subgroup of patients not taking concomitant neuroleptics, with a mean change of -3.46 from baseline (p=0.04).[2]
600 mg/dayClinical Global Impression of Change (CGI-C) & Patient Global Impression of Change (PGI-C)A higher percentage of "much improved" and "improved" subjects compared to placebo, supporting clinical significance.[1][2][6]

Table 2: Safety Profile of SOM3355 in Phase 2b Clinical Trial

Adverse Event CategoryFrequencyDetails
Serious Adverse Events Low3 serious adverse events were reported, all considered unrelated to the study drug.[6]
Common Adverse Events Higher incidence in the 600 mg/day groupMild to moderate in severity, including headache, fatigue, nausea, and vomiting.[10][11]
Psychiatric Adverse Events Not associated with treatmentNo worsening of depression or suicidal ideation.[1][2] Some evidence of improvement in depressive symptoms in the 600 mg/day group.[5]
Other Notable Negatives Not associated with treatmentNo reports of somnolence, akathisia, or cognitive dysfunction.[1][2]

Experimental Protocols

Phase 2b Clinical Trial Methodology

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[8]

  • Participant Population: 140 patients with Huntington's disease and a UHDRS-TMC score of ≥ 10.[2]

  • Treatment Arms:

    • Placebo

    • SOM3355 400 mg/day (administered as 200 mg twice daily)[7][8]

    • SOM3355 600 mg/day (administered as 300 mg twice daily)[7][8]

  • Treatment Duration: 12 weeks.[7]

  • Primary Outcome Measure: Change in the Total Maximal Chorea (TMC) score from baseline to the end of the maintenance treatment period (mean of weeks 9 and 10).[2][7]

  • Key Inclusion Criteria: Diagnosis of Huntington's disease confirmed by a movement disorder expert with a specified number of CAG repeats, and a TMC score of 10 or more.[6][12]

Visualizations

SOM3355_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT1 VMAT1 Dopamine->VMAT1 uptake VMAT2 VMAT2 Dopamine->VMAT2 uptake Vesicle Synaptic Vesicle VMAT1->Vesicle VMAT2->Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Dopamine Release Beta1_Receptor β1-Adrenergic Receptor Chorea_Signal Chorea Signaling Beta1_Receptor->Chorea_Signal activation SOM3355 SOM3355 SOM3355->VMAT1 inhibits SOM3355->VMAT2 inhibits SOM3355->Beta1_Receptor antagonizes Synaptic Cleft->Chorea_Signal reduced signaling

Caption: Dual mechanism of action of SOM3355.

Experimental_Workflow_Phase2b cluster_arms Treatment Arms (12 Weeks) Start Patient Screening (HD with TMC ≥ 10) Randomization Randomization (n=140) Start->Randomization Placebo Placebo Randomization->Placebo Arm 1 SOM400 SOM3355 400 mg/day Randomization->SOM400 Arm 2 SOM600 SOM3355 600 mg/day Randomization->SOM600 Arm 3 Endpoint Primary Endpoint Assessment (Change in TMC Score at Weeks 9-10) Placebo->Endpoint SOM400->Endpoint SOM600->Endpoint

Caption: Phase 2b clinical trial workflow for SOM3355.

References

Navigating Patient Response Variability to SOM3355: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for addressing the inherent variability in patient response to SOM3355, a novel VMAT1/VMAT2 inhibitor with mild beta 1-adrenergic antagonism. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in optimizing their experimental design, interpreting data accurately, and addressing challenges encountered during pre-clinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of SOM3355?

SOM3355 exhibits a dual mechanism of action. Firstly, it inhibits Vesicular Monoamine Transporters 1 and 2 (VMAT1 and VMAT2), which are responsible for packaging monoamines (like dopamine, norepinephrine, and serotonin) into synaptic vesicles.[1] By impeding this process, SOM3355 leads to a depletion of these neurotransmitters at the synapse, which is the primary mechanism for its anti-chorea effects in Huntington's Disease.[1] Secondly, it possesses a mild beta 1-adrenergic antagonist property, which may contribute to its favorable neuropsychiatric safety profile.

Q2: How does the efficacy of SOM3355 vary with dosage?

Clinical trial data suggests a dose-dependent response. The Phase 2b study evaluated 400mg/day and 600mg/day regimens.[2] The 600mg/day dose demonstrated a more robust and clinically significant improvement in chorea, particularly in a predefined patient population.[2][3] The Phase 2a study also showed greater improvements in Total Maximal Chorea (TMC) scores at 200mg twice daily compared to 100mg twice daily.[4][5]

Q3: What is the established safety profile of SOM3355, and how does it differ from other VMAT2 inhibitors?

SOM3355 has demonstrated a favorable safety profile in clinical trials, notably with no reported worsening of depression, suicidality, somnolence, or akathisia.[1][3] This is a significant differentiator from other VMAT2 inhibitors like tetrabenazine, which are associated with these adverse events.[6] The most common side effects observed with SOM3355 are generally mild to moderate and include bradycardia and hypotension, consistent with its beta-blocking activity.[7]

Q4: Are there known factors that can influence a patient's response to SOM3355?

Yes, one of the most significant factors identified in the Phase 2b trial is the concomitant use of neuroleptics. Patients not taking neuroleptics showed a more pronounced and statistically significant improvement in chorea with SOM3355.[3] This is likely due to the confounding effects of neuroleptics on the dopamine pathway. Baseline disease severity may also play a role, with greater improvements seen in patients with a stable, mild baseline TMC score.[1]

Q5: What are the key pharmacokinetic properties of bevantolol (SOM3355) that might contribute to response variability?

Bevantolol is well-absorbed orally with a bioavailability of approximately 60%.[4] It has a relatively short elimination half-life of about 1.5 to 2 hours.[4][5] While it exhibits linear pharmacokinetics within the therapeutic range, individual differences in metabolism, potentially influenced by genetic factors or co-medications, could lead to variations in plasma concentrations and, consequently, clinical response.[4][5]

Data Presentation

The following tables summarize the key quantitative data from the Phase 2a and Phase 2b clinical trials of SOM3355.

Table 1: Efficacy of SOM3355 in the Phase 2a Proof-of-Concept Study [4][5][7][8]

Efficacy EndpointPlaceboSOM3355 (100mg BID)SOM3355 (200mg BID)
Primary Endpoint Met (%) -57.1%57.1%
(≥2 point improvement in TMC score)
Mean Improvement in TMC Score ---1.14 (p=0.0224 vs. Placebo)
Improvement ≥3 points in TMC (%) -28.6%-
Improvement ≥4 points in TMC (%) -25.0%-
Improvement ≥5 points in TMC (%) -17.9%-
Improvement ≥6 points in TMC (%) -10.7%-
CGI-C/PGI-C Improvement (%) ->72%>72%

Table 2: Efficacy of SOM3355 in the Phase 2b Study (Subgroup of Patients Not Taking Neuroleptics) [1]

Efficacy EndpointPlaceboSOM3355 (600mg/day)
Mean Change in TMC Score from Baseline --3.46 (p=0.04)
Greatest Improvement in TMC Score (at Week 9) --4.53 (p=0.03)
(in patients with stable mild baseline TMC >12)
Improved Rating on CGI-C Baseline>4 times more likely than placebo

Table 3: Adverse Events in the Phase 2a Study [7]

Adverse EventPlaceboSOM3355 (100mg & 200mg BID)
Bradycardia -5
Fall -5
Hypotension -4
Insomnia -4
Depression/Suicidality 00

Experimental Protocols

1. Unified Huntington's Disease Rating Scale - Total Maximal Chorea (UHDRS-TMC) Score

The UHDRS-TMC is a standardized assessment to quantify the severity of chorea in Huntington's Disease.

  • Administration: A trained and certified rater assesses chorea in seven body regions: face, buccal-oral-lingual, trunk, right upper extremity, left upper extremity, right lower extremity, and left lower extremity.

  • Scoring: Each region is scored on a 5-point scale (0-4), where 0 indicates no chorea and 4 represents severe, continuous, disabling chorea. The total maximal chorea score is the sum of the scores from all seven regions, with a maximum possible score of 28.

  • In SOM3355 Trials: The primary efficacy endpoint was the change in the UHDRS-TMC score from baseline to the end of the treatment period.[9]

2. Clinical Global Impression of Change (CGI-C)

The CGI-C is a 7-point scale used by the clinician to rate the patient's overall improvement or worsening of illness compared to their baseline state at the beginning of the trial.

  • Administration: The clinician, based on their experience and all available information, assesses the patient's change in clinical status.

  • Scoring: The scale ranges from 1 ("very much improved") to 7 ("very much worse"), with 4 indicating "no change."

  • In SOM3355 Trials: The CGI-C was a key secondary endpoint to assess the clinical significance of the observed changes in chorea.[2][3]

3. Patient Global Impression of Change (PGI-C)

The PGI-C is a patient-reported outcome measure that mirrors the CGI-C, allowing the patient to assess their own perception of change in their condition.

  • Administration: The patient is asked to rate the change in their overall health status since the beginning of the study.

  • Scoring: A 7-point scale is used, similar to the CGI-C, ranging from "very much improved" to "very much worse."

  • In SOM3355 Trials: The PGI-C was used as a secondary endpoint to capture the patient's perspective on the treatment's effect.[2][3]

Troubleshooting Guides

Issue 1: Suboptimal or Lack of Efficacy in a Subset of Patients

Potential Cause Troubleshooting Steps
Concomitant Neuroleptic Use Review the patient's medication regimen. The Phase 2b data strongly suggest that concurrent neuroleptic use can diminish the therapeutic effect of SOM3355.[3] If clinically feasible, consider a washout period for neuroleptics before initiating or during treatment with SOM3355, under strict medical supervision.
Individual Pharmacokinetic Variability Consider therapeutic drug monitoring to assess plasma concentrations of bevantolol. Factors such as age, sex, and metabolic enzyme polymorphisms can influence drug metabolism and exposure.[4][10] Dose adjustments may be necessary based on individual pharmacokinetic profiles.
Disease Severity and Progression Evaluate the patient's baseline disease severity. The most significant improvements in the Phase 2b trial were observed in patients with a stable, mild baseline TMC score.[1] The efficacy of SOM3355 in more advanced stages of Huntington's Disease may be different.
Patient Adherence Verify patient adherence to the prescribed dosing schedule. The short half-life of bevantolol necessitates consistent dosing to maintain therapeutic plasma levels.[4][5]

Issue 2: Emergence of Mild to Moderate Adverse Events

Potential Cause Troubleshooting Steps
Bradycardia or Hypotension These are known side effects related to the beta 1-adrenergic antagonism of SOM3355.[7] Regularly monitor heart rate and blood pressure, especially during the dose-titration phase. If symptomatic, consider a dose reduction or discontinuation of the drug.
Insomnia While not a common side effect of SOM3355, it has been reported.[7] Assess the timing of the evening dose. If insomnia persists, consider non-pharmacological interventions for sleep hygiene.
Drug-Drug Interactions Review the patient's concomitant medications for potential interactions that could exacerbate side effects.

Mandatory Visualizations

SOM3355 Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Dopamine, etc.) VMAT2 VMAT2 Monoamines->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging ReleasedMonoamines Released Monoamines Vesicle->ReleasedMonoamines Exocytosis (Reduced) SOM3355 SOM3355 SOM3355->VMAT2 Inhibition Beta1Receptor β1-Adrenergic Receptor ReleasedMonoamines->Beta1Receptor Binding PostsynapticEffect Postsynaptic Signaling Beta1Receptor->PostsynapticEffect Activation SOM3355_beta SOM3355 SOM3355_beta->Beta1Receptor Antagonism

Caption: Dual mechanism of action of SOM3355.

Experimental_Workflow_SOM3355_Trial cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up Assessments cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met (e.g., UHDRS-TMC ≥ 10) Baseline UHDRS-TMC CGI-S PGI-S Safety Labs Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo SOM3355_400 SOM3355 400mg/day Randomization->SOM3355_400 SOM3355_600 SOM3355 600mg/day Randomization->SOM3355_600 FollowUp Regular Monitoring (e.g., Weeks 4, 8, 12) Placebo->FollowUp SOM3355_400->FollowUp SOM3355_600->FollowUp Efficacy Efficacy Measures (UHDRS-TMC, CGI-C, PGI-C) FollowUp->Efficacy Safety Safety Measures (AEs, Vitals, Labs) FollowUp->Safety Analysis Primary & Secondary Endpoint Analysis Efficacy->Analysis Safety->Analysis Troubleshooting_Logic Start Suboptimal Patient Response to SOM3355 CheckNeuroleptics Is the patient on concomitant neuroleptics? Start->CheckNeuroleptics ConsiderWashout Consider neuroleptic washout if feasible CheckNeuroleptics->ConsiderWashout Yes AssessPK Assess pharmacokinetic variability CheckNeuroleptics->AssessPK No TDM Therapeutic Drug Monitoring AssessPK->TDM CheckAdherence Verify patient adherence AssessPK->CheckAdherence AdjustDose Consider dose adjustment TDM->AdjustDose EvaluateSeverity Evaluate baseline disease severity CheckAdherence->EvaluateSeverity Good Counseling Provide adherence counseling CheckAdherence->Counseling Poor ManageExpectations Manage expectations for advanced disease EvaluateSeverity->ManageExpectations

References

Navigating the Nuances of Subjective Outcomes in SOM3355 Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with measuring subjective outcomes in clinical trials of SOM3355 for Huntington's disease. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to assist in navigating the complexities of patient- and clinician-reported outcomes.

Introduction to SOM3355 and Subjective Outcome Measures

SOM3355 is a novel VMAT2 (vesicular monoamine transporter 2) inhibitor under investigation for the treatment of chorea in Huntington's disease.[1][2] Clinical trials for SOM3355 utilize a combination of objective and subjective outcome measures to assess efficacy and safety. While objective measures like the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score provide a quantifiable assessment of motor symptoms, subjective measures are crucial for capturing the patient's overall experience and the clinical relevance of treatment effects.[2][3]

The primary subjective outcome measures employed in SOM3355 trials include:

  • Clinical Global Impression of Change (CGI-C): A clinician's assessment of the patient's overall change in condition since the start of the trial.

  • Patient Global Impression of Change (PGI-C): The patient's self-assessment of their overall change in condition.[2]

This guide will focus on the challenges and best practices associated with these subjective measures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the most common challenges encountered when using the CGI-C and PGI-C in Huntington's disease patients?

A1: Researchers may face several challenges:

  • Discrepancies between Clinician and Patient Reports: It is not uncommon for a clinician's assessment of change (CGI-C) to differ from the patient's self-report (PGI-C). This can be due to a variety of factors, including:

    • Anosognosia: Patients with Huntington's disease may have impaired self-awareness of their symptoms and their impact.[4]

    • Psychiatric Symptoms: Depression, anxiety, and apathy are common in Huntington's disease and can significantly influence a patient's perception of their condition and any treatment benefit.[5]

    • Cognitive Impairment: Cognitive decline can affect a patient's ability to accurately recall and rate their symptoms over time.[6]

    • Focus of Assessment: Clinicians may focus more on motor symptoms, while patients may be more attuned to changes in their mood, energy levels, or ability to perform daily activities.

  • Placebo and Nocebo Effects: Subjective outcomes are particularly susceptible to placebo and nocebo effects, where a patient's expectations can influence their perception of improvement or adverse events.

  • Rater Variability: In multi-center trials, ensuring consistency in how different clinicians administer and score the CGI-C is crucial.

Troubleshooting Guide:

  • Acknowledge and Document Discrepancies: When CGI-C and PGI-C scores differ, it is important to document this and explore the potential reasons. A structured interview with the patient about their PGI-C rating can provide valuable insights into what aspects of their condition they feel have changed.

  • Comprehensive Training for Clinicians: Provide all raters with thorough training on the administration and scoring of the CGI-C, including standardized anchor points for each rating. Regular calibration sessions can help maintain inter-rater reliability.

  • Utilize Caregiver Input: When a patient's cognitive impairment is significant, caregiver reports can provide a valuable additional perspective on the patient's condition and any changes observed.

  • Standardized Probing Questions: Develop a set of standardized, open-ended questions to ask patients when they are completing the PGI-C to help them consider all aspects of their condition.

Q2: How can we mitigate the impact of cognitive and psychiatric symptoms on the reliability of patient-reported outcomes?

A2: The cognitive and psychiatric symptoms of Huntington's disease present a significant challenge to obtaining reliable patient-reported outcomes.

Troubleshooting Guide:

  • Baseline Cognitive and Psychiatric Assessment: Conduct a thorough assessment of cognitive function and psychiatric symptoms at baseline. This will help to identify patients who may have difficulty providing reliable self-reports and can be used as a covariate in statistical analyses.

  • Simplified and Clear Instructions: Ensure that instructions for patient-reported outcome measures are clear, concise, and easy to understand. Consider using visual aids or having a trained researcher assist the patient in completing the questionnaires.

  • "Momentary" Assessments: Instead of asking patients to recall their symptoms over a long period, consider using ecological momentary assessment (EMA) or daily diaries to capture symptoms in real-time.

  • Corroboration with Objective Measures: While subjective outcomes are valuable, they should always be interpreted in the context of objective measures. Look for consistency between changes in PGI-C and changes in measures like the UHDRS-TMC.

  • Statistical Analysis Plan: The statistical analysis plan should prespecify how data from patients with significant cognitive impairment will be handled. This may include sensitivity analyses excluding these patients or using caregiver-reported outcomes as a primary source of subjective data. Research indicates that the reliability of patient-reported outcomes can be compromised as cognitive function declines in Huntington's disease.[6]

Data Presentation

Table 1: Summary of Key Efficacy and Safety Data from the SOM3355 Phase 2b Trial
Outcome MeasurePlaceboSOM3355 (400 mg/day)SOM3355 (600 mg/day)
Number of Participants 484150
Mean Change in UHDRS-TMC Score from Baseline --Significant improvement in a predefined population
Percentage of "Improved" Patients (CGI-C) -Higher than placeboStronger effect than 400 mg/day group
Number of Patients Reporting Side Effects 24 (50%)22 (54%)33 (66%)
Total Number of Side Effects 484790
Side Effects Considered Related to Study Drug 5915

*Data adapted from public reports of the SOM3355 Phase 2b trial.[7] Note: A predefined population for the UHDRS-TMC analysis included subjects not taking neuroleptics as concomitant medications and with a stable baseline TMC score of at least 12.[2]

Experimental Protocols

Protocol for Administration of the Unified Huntington's Disease Rating Scale (UHDRS) - Total Maximal Chorea (TMC) Score

The UHDRS-TMC is a clinician-rated assessment of chorea severity in seven body regions: face, buccal-oral-lingual, trunk, right upper extremity, left upper extremity, right lower extremity, and left lower extremity.[8][9]

Materials: Examination room with a chair for the patient.

Procedure:

  • Observation at Rest: Observe the patient at rest for at least one minute, noting the presence and severity of any involuntary choreic movements in each of the seven body regions.

  • Observation during Action: Ask the patient to perform a series of standardized movements, such as finger tapping, pronation-supination of the hands, and walking, to observe chorea during action.

  • Scoring: For each of the seven body regions, score the maximal chorea observed (either at rest or during action) on a 5-point scale:

    • 0 = Absent

    • 1 = Slight or intermittent

    • 2 = Mild and common, or moderate and intermittent

    • 3 = Moderate and common

    • 4 = Marked and prolonged [10]

  • Total Score: The TMC score is the sum of the scores from the seven body regions, with a maximum possible score of 28.

Rater Training: It is essential that all clinicians administering the UHDRS-TMC undergo standardized training to ensure consistency in scoring. This training should include video examples of patients with varying levels of chorea.

Mandatory Visualization

Signaling Pathway of VMAT2 Inhibition

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition by SOM3355 cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Cytoplasm Dopamine (in cytoplasm) VMAT2 VMAT2 Dopamine_Cytoplasm->VMAT2 Transport MAO MAO Dopamine_Cytoplasm->MAO Degradation Vesicle Synaptic Vesicle Dopamine_Vesicle Dopamine (in vesicle) Vesicle->Dopamine_Vesicle VMAT2->Vesicle Synaptic_Cleft_Release Release into Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft_Release Exocytosis Dopamine_Synapse Dopamine Synaptic_Cleft_Release->Dopamine_Synapse Degraded_Dopamine Degraded Dopamine MAO->Degraded_Dopamine SOM3355 SOM3355 SOM3355->VMAT2 Inhibits Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Mechanism of VMAT2 inhibition by SOM3355 in a presynaptic neuron.

Experimental Workflow for Assessing Subjective Outcomes

Subjective_Outcome_Workflow start Patient Screening and Baseline Visit baseline_assessments Baseline Assessments: - UHDRS-TMC - Cognitive & Psychiatric Scales - PGI-S (Severity) start->baseline_assessments randomization Randomization to Treatment Arm (SOM3355 or Placebo) baseline_assessments->randomization treatment_period Treatment Period (e.g., 12 weeks) randomization->treatment_period follow_up_visits Follow-up Visits treatment_period->follow_up_visits subjective_outcomes Collection of Subjective Outcomes: - CGI-C (Clinician) - PGI-C (Patient) follow_up_visits->subjective_outcomes objective_outcomes Collection of Objective Outcomes: - UHDRS-TMC follow_up_visits->objective_outcomes data_analysis Data Analysis: - Comparison of changes from baseline - Analysis of discrepancies - Correlation with objective measures subjective_outcomes->data_analysis objective_outcomes->data_analysis end End of Study data_analysis->end

Caption: Workflow for assessing subjective outcomes in SOM3355 clinical trials.

References

Technical Support Center: Bevantolol Hydrochloride Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of bevantolol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the baseline oral bioavailability of bevantolol hydrochloride and what are the main limiting factors?

A1: Bevantolol hydrochloride is generally well-absorbed orally, with over 70% of the drug being absorbed.[1] However, its systemic bioavailability is approximately 60%, suggesting a significant first-pass metabolism in the liver is a primary limiting factor.[1][2] The drug also has a short elimination half-life of about 1.5 to 2 hours, which necessitates strategies for sustained release to maintain therapeutic blood levels.[1][2][3][4]

Q2: How does food intake affect the bioavailability of bevantolol hydrochloride?

A2: The administration of bevantolol hydrochloride with food has a minimal effect on its overall bioavailability. Studies have shown that while taking the drug after a meal may slightly delay the time to reach peak plasma concentration (Tmax), it does not significantly alter the maximum plasma concentration (Cmax) or the total amount of drug absorbed (AUC).[3][5] Therefore, the timing of administration with respect to meals is not expected to have a significant impact on therapeutic efficacy.[5]

Q3: What are the key physicochemical properties of bevantolol hydrochloride that influence its formulation?

A3: Bevantolol hydrochloride's formulation is influenced by its solubility and stability. It is described as being slightly soluble in water and ethanol.[6] Its hydrochloride salt form generally offers better water solubility and stability compared to the free base.[7] However, its dissolution rate can be a critical factor in formulation design, and techniques to enhance dissolution are often employed.[6]

Q4: What initial strategies can be employed to overcome the short half-life of bevantolol hydrochloride?

A4: Given its short plasma half-life, developing sustained-release formulations is a primary strategy.[2] This typically involves incorporating hydrophilic matrix-forming polymers, such as hydroxypropyl methylcellulose (HPMC) and xanthan gum, into the tablet formulation.[2] These polymers form a gel layer upon contact with gastrointestinal fluids, which controls the release of the drug over an extended period.

Q5: Are there any known drug-excipient interactions to be aware of when formulating bevantolol hydrochloride?

A5: While specific incompatibility studies are not detailed in the provided search results, standard pre-formulation studies are essential. Excipients should be selected based on their compatibility with bevantolol hydrochloride and their ability to achieve the desired release profile. Commonly used excipients in bevantolol hydrochloride formulations include microcrystalline cellulose, lactose, calcium hydrogen phosphate, and magnesium stearate.[6][8] Compatibility can be assessed using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

Troubleshooting Guides

Issue 1: Low In-Vitro Dissolution Rate

Symptoms:

  • The formulated bevantolol hydrochloride tablets show less than 80% drug release in 60 minutes in standard dissolution media (e.g., 0.1 N HCl).

  • High variability in dissolution profiles between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Poor Wettability/Solubility Inadequate dispersion of the drug in the dissolution medium.1. Particle Size Reduction: Micronize bevantolol hydrochloride to increase the surface area. Co-milling with a hydrophilic excipient like lactose can also improve dissolution.[6] 2. Incorporate Surfactants: Add a suitable surfactant (e.g., Polysorbate 80) to the formulation to improve the wettability of the drug particles.
Inadequate Disintegration The tablet is not breaking down quickly enough to release the drug.1. Optimize Disintegrant: Increase the concentration of the superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate) in the formulation. 2. Granulation Technique: Employ a wet granulation method using a binder that does not impede disintegration. Fluidized bed granulation can produce uniform granules with good dissolution properties.[6]
Over-compression High tablet hardness is preventing proper disintegration and dissolution.1. Adjust Compression Force: Reduce the compression force during tableting to achieve a lower tablet hardness while maintaining acceptable friability. 2. Monitor Tablet Hardness: Implement in-process controls to ensure consistent tablet hardness across the batch.
Issue 2: Inconsistent Bioavailability in Preclinical Animal Studies

Symptoms:

  • High inter-subject variability in plasma drug concentrations.

  • Poor correlation between in-vitro dissolution and in-vivo absorption.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Significant First-Pass Metabolism The drug is extensively metabolized in the liver before reaching systemic circulation.1. Prodrug Approach: Design a prodrug of bevantolol that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation. 2. Use of Metabolic Inhibitors (for research): Co-administer a known inhibitor of the metabolizing enzymes (e.g., cytochrome P450 inhibitors) in preclinical studies to confirm the extent of first-pass metabolism.
Formulation-Dependent Absorption The absorption is highly dependent on the formulation's performance in the GI tract.1. Bioavailability Enhancing Formulations: Explore advanced formulation strategies such as solid dispersions with polymers like PVP K30 or PEG 6000, or self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.[9][10] 2. Mucoadhesive Formulations: Incorporate mucoadhesive polymers to increase the residence time of the dosage form at the site of absorption.
Inadequate Analytical Method The method for quantifying bevantolol in plasma is not sensitive or robust enough.1. Method Validation: Ensure the analytical method (e.g., HPLC) is fully validated for linearity, accuracy, precision, and sensitivity.[11] 2. Optimize Sample Preparation: Use a robust sample extraction technique, such as solid-phase extraction, to ensure high recovery and minimize matrix effects.[11]

Data Presentation

Table 1: Pharmacokinetic Parameters of Bevantolol Hydrochloride in Healthy Volunteers

ParameterValueReference
Oral Bioavailability~ 60%[1]
Oral Absorption> 70%[1]
Time to Peak Plasma Concentration (Tmax)1 - 2 hours[1][2]
Elimination Half-life (t1/2)1.5 - 2.3 hours[1][3][4]
Peak Plasma Level Variation (after oral dose)Threefold range[3]
Unchanged Drug in Urine< 1%[3]

Experimental Protocols

Protocol 1: Preparation of Bevantolol Hydrochloride Sustained-Release Matrix Tablets

Objective: To formulate a sustained-release tablet of bevantolol hydrochloride using a hydrophilic matrix system.

Materials:

  • Bevantolol Hydrochloride

  • Hydroxypropyl Methylcellulose (HPMC K4M)

  • Xanthan Gum

  • Microcrystalline Cellulose (Filler)

  • Magnesium Stearate (Lubricant)

  • Ethanol (40%) (Granulating fluid)

Methodology:

  • Blending: Accurately weigh bevantolol hydrochloride, HPMC K4M, xanthan gum, and microcrystalline cellulose. Mix the powders in a blender for 15 minutes to ensure homogeneity. A proposed ratio of xanthan gum to HPMC K4M could be between 4:1 to 8:1.[2]

  • Granulation: Add 40% ethanol as a wetting agent to the powder blend and mix to form a coherent mass. Pass the wet mass through a 30-mesh sieve to form granules.[8]

  • Drying: Dry the granules at 60°C in a forced-air oven until the moisture content is within the desired range (e.g., 1-2%).

  • Sizing: Pass the dried granules through a 30-mesh sieve to obtain uniform granule size.[8]

  • Lubrication: Add magnesium stearate to the granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.

Protocol 2: In-Vitro Dissolution Testing of Bevantolol Hydrochloride Tablets

Objective: To assess the in-vitro drug release profile of bevantolol hydrochloride formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle type)

Dissolution Medium:

  • 900 mL of 0.1 N HCl (simulated gastric fluid)

Methodology:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C.

  • Set the paddle speed to 100 rpm.[2]

  • Place one tablet in each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours for sustained-release formulations).[2]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of bevantolol hydrochloride in the samples using a validated HPLC method.

Protocol 3: HPLC Analysis of Bevantolol in Plasma

Objective: To quantify the concentration of bevantolol in plasma samples for pharmacokinetic studies.

Chromatographic Conditions:

  • Column: Reverse-phase C8 analytical column.[11]

  • Mobile Phase: A mixture of dibasic ammonium phosphate (pH 5.7; 50 mM) and acetonitrile (75:25, v/v).[11]

  • Detection: UV at 220 nm.[11]

  • Flow Rate: 1.0 mL/min (Typical)

  • Internal Standard: Betaxolol.[11]

Sample Preparation (Solid-Phase Extraction):

  • Condition a Sep-Pak silica cartridge.[11]

  • To 1 mL of plasma, add the internal standard (betaxolol) and vortex.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute bevantolol and the internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Visualizations

Signaling_Pathway cluster_0 Mechanism of Action Bevantolol Bevantolol HCl Beta1 β1-Adrenergic Receptor (Heart) Bevantolol->Beta1 Antagonist Alpha1 α1-Adrenergic Receptor (Blood Vessels) Bevantolol->Alpha1 Antagonist HeartRate Decreased Heart Rate Contractility Decreased Myocardial Contractility Vasodilation Vasodilation BP Lowered Blood Pressure HeartRate->BP Contractility->BP Vasodilation->BP

Caption: Mechanism of action of bevantolol hydrochloride.

Experimental_Workflow cluster_1 Sustained-Release Tablet Formulation Workflow Start Start: API and Excipient Selection Blending 1. Blending (API + Excipients) Start->Blending Granulation 2. Wet Granulation (e.g., with 40% Ethanol) Blending->Granulation Drying 3. Drying Granules Granulation->Drying Sizing 4. Sizing Granules Drying->Sizing Lubrication 5. Lubrication (e.g., Mg Stearate) Sizing->Lubrication Compression 6. Tablet Compression Lubrication->Compression QC 7. Quality Control (Hardness, Dissolution) Compression->QC End End: Final Product QC->End

Caption: Workflow for sustained-release tablet formulation.

Troubleshooting_Bioavailability cluster_2 Troubleshooting Low In-Vivo Bioavailability Start Low Bioavailability Observed CheckDissolution Is In-Vitro Dissolution Adequate? Start->CheckDissolution ImproveFormulation Improve Formulation: - Particle Size Reduction - Add Surfactants - Optimize Disintegrant CheckDissolution->ImproveFormulation No CheckPermeability Is Permeability a Limiting Factor? CheckDissolution->CheckPermeability Yes ImproveFormulation->Start Re-evaluate PermeationEnhancers Consider Permeation Enhancers or Lipid-Based Systems CheckPermeability->PermeationEnhancers Yes FirstPass High First-Pass Metabolism Likely CheckPermeability->FirstPass No PermeationEnhancers->Start Re-evaluate

Caption: Decision tree for troubleshooting low bioavailability.

References

Navigating SOM3355 Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting the stability of SOM3355 in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental research and formulation development.

Frequently Asked Questions (FAQs)

Q1: My SOM3355 solution appears cloudy or has visible particulates. What could be the cause?

A1: Cloudiness or precipitation in a SOM3355 solution can indicate several issues:

  • Poor Solubility: The concentration of SOM3355 may exceed its solubility limit in the chosen solvent system.

  • pH Shift: Changes in the solution's pH can affect the ionization state of SOM3355 (bevantolol hydrochloride), potentially reducing its solubility.

  • Degradation: The formation of insoluble degradation products can lead to turbidity.

  • Contamination: Introduction of foreign materials or microbial growth can cause visible particulates.

Q2: I am observing a significant loss of SOM3355 potency in my solution over a short period. What are the likely degradation pathways?

A2: While specific public data on SOM3355 degradation is limited, molecules with similar structures are susceptible to:

  • Hydrolysis: The ester or other labile functional groups within the bevantolol structure may be susceptible to cleavage in aqueous solutions, particularly at non-optimal pH.

  • Oxidation: Exposure to atmospheric oxygen, light, or trace metal ions can lead to oxidative degradation.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.

Q3: What are the optimal storage conditions for SOM3355 solutions to minimize degradation?

A3: To ensure the stability of SOM3355 solutions, it is recommended to:

  • Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down chemical reactions.

  • Protect from Light: Use amber vials or store solutions in the dark to prevent photodegradation.

  • Maintain Optimal pH: Buffer the solution to a pH that ensures maximum stability. This often requires experimental determination through a pH-rate profile study.

  • Inert Atmosphere: For oxygen-sensitive compounds, purging the headspace of the storage container with an inert gas like nitrogen or argon can be beneficial.

Troubleshooting Guides

Issue 1: Unexpected Decrease in SOM3355 Concentration in Solution

If you observe a rapid or unexpected decline in the concentration of SOM3355 in your solution, follow this troubleshooting workflow:

start Unexpected Decrease in SOM3355 Concentration check_analytical Verify Analytical Method (e.g., HPLC calibration, sample prep) start->check_analytical check_storage Review Storage Conditions (Temperature, Light, Headspace) check_analytical->check_storage Method OK forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_storage->forced_degradation Conditions OK identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants modify_formulation Modify Formulation (Adjust pH, Add Antioxidants, Chelating Agents) identify_degradants->modify_formulation re_evaluate Re-evaluate Stability modify_formulation->re_evaluate

Caption: Troubleshooting workflow for decreased SOM3355 concentration.

Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial to identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To intentionally degrade SOM3355 under various stress conditions to understand its degradation profile.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of SOM3355 in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 60°C for 24 hours.

    • Photodegradation: Expose to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining SOM3355 and detect degradation products.

Data Presentation: Hypothetical Forced Degradation Results

Stress ConditionSOM3355 Remaining (%)Major Degradant Peak (RT, min)
Control (t=0)100-
0.1 N HCl, 60°C, 24h85.24.7
0.1 N NaOH, 60°C, 24h78.53.9
3% H₂O₂, RT, 24h92.15.2
60°C, 24h98.5-
Photostability95.36.1
Issue 2: Inconsistent Results in Cellular Assays

Inconsistent results in cellular assays can often be traced back to the stability of the test compound in the cell culture medium.

cluster_troubleshooting Troubleshooting Inconsistent Cellular Assay Results start Inconsistent Assay Results check_compound_stability Assess SOM3355 Stability in Cell Culture Medium start->check_compound_stability check_cell_health Verify Cell Health and Viability start->check_cell_health review_protocol Review Assay Protocol (Incubation times, concentrations) start->review_protocol outcome Problem Identified? check_compound_stability->outcome check_cell_health->outcome review_protocol->outcome cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine vmat1 VMAT1 dopamine->vmat1 uptake vmat2 VMAT2 dopamine->vmat2 uptake vesicle Synaptic Vesicle vmat1->vesicle vmat2->vesicle beta1_receptor Beta-1 Adrenergic Receptor som3355 SOM3355 som3355->vmat1 som3355->vmat2 som3355_beta SOM3355 som3355_beta->beta1_receptor antagonism

Technical Support Center: Preclinical Models of Huntington's Chorea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with preclinical models of Huntington's disease (HD).

Frequently Asked Questions (FAQs)

Q1: Which preclinical model is best for my Huntington's disease study?

A1: The choice of model is critically dependent on the research question.[1] There is no single "best" model, as each has distinct advantages and limitations.[2] Consider the following:

  • To model rapid disease progression and screen for compounds affecting overt motor deficits: N-terminal transgenic fragment models like the R6/2 mouse are often used due to their aggressive and early-onset phenotype.[3] However, they do not fully represent the genetic context of the human disease.

  • To study the effects of the full-length human mutant huntingtin (mHTT) protein in a more genetically accurate context: Full-length transgenic models such as the YAC128 or BACHD mouse are more suitable.[4][5] These models have a slower, more progressive disease phenotype.[4][5]

  • For studies requiring the most precise genetic representation of HD: Knock-in models like the zQ175, which have the expanded CAG repeat inserted into the endogenous mouse huntingtin gene, are preferred.[6] These models exhibit a slow progression of HD-like abnormalities.[6]

  • To overcome limitations of rodent models, such as short lifespan and differences in brain structure: Large animal models (sheep, pigs, non-human primates) are being developed and may better recapitulate the long presymptomatic phase and complex neuropathology of human HD.[7][8]

Q2: What are the main limitations of using mouse models for HD research?

A2: While invaluable, mouse models have several inherent limitations:

  • Short Lifespan: Mice do not replicate the decades-long presymptomatic period seen in human HD patients.[7]

  • Brain Structure: The small, lissencephalic (smooth) mouse brain differs significantly from the large, gyrencephalic (folded) human brain, which can impact the manifestation of neuropathology.[7]

  • Behavioral Complexity: Modeling the full spectrum of human HD symptoms, particularly the complex cognitive and psychiatric disturbances, is challenging in mice.[9]

  • Phenotypic Progression: The rate of disease progression can vary significantly between different mouse models, from rapid in fragment models to very slow in some knock-in lines.[3][4][10]

Q3: What are some emerging technologies to overcome the limitations of current preclinical models?

A3: Several innovative approaches are being employed:

  • Advanced Genetic Engineering: Techniques like CRISPR-Cas9 are enabling the creation of more precise genetic models, including in species that were traditionally difficult to modify.[4]

  • Large Animal Models: As mentioned, the development of pig, sheep, and non-human primate models of HD offers the potential for greater anatomical and physiological similarity to humans.[7][8]

  • Optogenetics: This technology allows for the precise control of specific neuronal populations, providing deeper insights into the neural circuit dysfunction underlying HD.[4]

  • Novel Therapeutic Delivery Systems: Technologies like focused ultrasound and specialized nanocarriers are being explored to overcome the challenge of delivering therapies across the blood-brain barrier.[11][12]

  • Advanced Therapeutic Strategies: Gene-silencing approaches using antisense oligonucleotides (ASOs) and RNA interference (RNAi), as well as protein degradation strategies like proteolysis-targeting chimeras (PROTACs), are being tested in these models.[13]

Troubleshooting Guides

Section 1: Behavioral Testing

Issue: High variability in behavioral assay results (e.g., Rotarod, Open Field).

Possible Causes & Solutions:

Cause Solution
Environmental Factors Maintain consistent temperature, humidity, lighting (150-200 lux), and noise levels in the testing room.[10][14] Acclimatize mice to the testing room for at least 30 minutes before starting the experiment.[10][14]
Experimenter Handling Handle mice consistently and gently to reduce stress, which can significantly impact performance.[15] Ideally, the same experimenter should conduct all tests for a given cohort.
Time of Day Conduct all behavioral testing at the same time of day to control for circadian rhythm effects on activity and performance.[14]
Animal Health & Husbandry Ensure consistent and high-quality animal husbandry. Body weight can influence performance on tests like the Rotarod.[14][15]
Cohort Size Small cohort sizes can lead to statistically underpowered studies and high variability. Using larger numbers of mice (e.g., 12-20 per genotype) can help average out random individual differences.[16]
Apparatus Cleaning Thoroughly clean the apparatus between each animal (e.g., with 70% ethanol) to eliminate olfactory cues that could influence the behavior of subsequent mice.[9][12]

Issue: Mice perform poorly on the Rotarod, falling off almost immediately.

Possible Causes & Solutions:

Cause Solution
Lack of Acclimation Ensure mice are properly acclimated to the room. Some protocols include a brief training or habituation session on the stationary or slowly rotating rod.[13][14]
Incorrect Placement Place the mouse on the rod facing away from the direction of rotation so it naturally walks forward.[7] Ensure the mouse has a good grip before starting the trial.
Apparatus Surface The surface of the rod is critical. If it's too slippery, mice cannot grip. If it's too easy to grip, they may "cartwheel" around it.[7] Ensure the surface is consistent across all lanes and experiments.
Severe Motor Deficit In some aggressive models like R6/2, a rapid decline in motor function is expected.[4] Ensure the testing timepoint is appropriate for the model and the expected phenotype. Consider alternative motor tests for severely impaired animals.
Section 2: Animal Colony Management

Issue: Unexpected or premature mortality in the HD mouse colony.

Possible Causes & Solutions:

Cause Solution
Model-Specific Severity Some models, like R6/2, have a significantly reduced lifespan and are prone to premature death.[3][17] Be aware of the specific characteristics of your chosen model.
Difficulty Eating/Drinking As motor deficits progress, mice may struggle to access standard food pellets and water bottles. Provide softened, palatable food on the cage floor and use long-sipper water bottles.[17]
Seizures R6/2 mice, in particular, can be prone to handling- or noise-induced seizures, which can be fatal.[17] Handle these mice with extra care and minimize sudden loud noises in the facility.
Infection HD mice may have an altered immune response. One study found that infection with Toxoplasma gondii led to premature death in N171-82Q HD mice.[18] Maintain a clean, pathogen-free environment.
Protocol-Related Deaths Invasive procedures or the stress of repeated testing can contribute to mortality.[19] Carefully review all experimental protocols to minimize distress.
Section 3: Molecular and Histological Analysis

Issue: Inconsistent or undetectable mutant huntingtin (mHTT) levels on a Western blot.

Possible Causes & Solutions:

Cause Solution
Antibody Selection Not all HTT antibodies perform equally well. Use a well-characterized antibody validated for Western blotting. Resources exist that review the performance of commercial antibodies.[20]
Protein Aggregation mHTT is prone to aggregation, which can prevent it from entering the gel. The soluble form of mHTT decreases with age as it is recruited into aggregates.[21] Use strong lysis buffers containing detergents (e.g., SDS) and sonication to improve solubilization.
Poor Protein Transfer Large proteins like full-length HTT (~350 kDa) transfer poorly. Optimize transfer conditions (e.g., use a lower percentage gel, extend transfer time, use a wet transfer system at a low voltage overnight).
Low Abundance The soluble form of the mHTT protein can be of low abundance, especially in nuclear fractions.[21] Consider more sensitive detection methods like TR-FRET or single-molecule counting assays if Western blotting is not sensitive enough.[8][21][22]
Uneven Gel Running A variety of factors can cause uneven protein migration, including incorrect buffer composition, poor gel polymerization, or issues with the power supply.[23]

Issue: Difficulty in quantifying striatal atrophy.

Possible Causes & Solutions:

Cause Solution
Subtle Changes In slowly progressive models, significant neuronal loss and volume changes may only be apparent at later ages (e.g., 12 months or later in some knock-in models).[24] Ensure the age of the animals is appropriate for detecting these changes.
Methodological Sensitivity Simple 2D measurements can be inaccurate. Unbiased stereology is the gold standard for quantifying neuronal numbers and volume but is labor-intensive.[6][25]
User Bias Manual cell counting can be prone to bias. Stereological software (e.g., Stereoinvestigator) and automated quantification methods can help reduce this.[6]
Tissue Processing Artifacts Inconsistent fixation and tissue processing can lead to artifacts that affect volume measurements. Use standardized protocols for perfusion and tissue sectioning.

Quantitative Data Summary

Table 1: Comparison of Motor Deficit Onset in Common HD Mouse Models

ModelGenetic BackgroundMotor Deficit TypeAge of OnsetReference
R6/2 (129 CAG) Mixed CBA/J x C57BL/6JHypoactivity (Open Field)5-6 weeks[26]
R6/2 (248 CAG) C57BL/6JHypoactivity (Open Field)6 weeks[4]
YAC128 FVB/NRotarod Deficit2-4 months[5]
BACHD FVB/NRotarod Deficit2 months[5]
Hdh(Q111) Knock-in CD1Mild DeficitsLater ages[26]
zQ175 Knock-in -Progressive Motor Decline-[6]

Table 2: Striatal and Brain Atrophy in HD Mouse Models

ModelAgeFinding% Change vs. WTReference
YAC128 6 monthsStriatal VolumeNo significant difference[27]
CAG140 Knock-in (Homozygous) 12 monthsStriatal VolumeAtrophy present (exact % not stated)[24]
BAC226Q 11 monthsStriatal Volume↓ 34%[28]
BAC226Q 11 monthsVentricular Volume↑ 380%[28]
BAC226Q 15 monthsWhole Brain Weight↓ 31%[28]

Experimental Protocols & Visualizations

Protocol 1: Rotarod Assay for Motor Coordination

Objective: To assess motor coordination and balance by measuring the time a mouse can remain on a rotating rod.

Methodology:

  • Acclimation: Transport mice to the testing room and allow them to acclimate for at least 30 minutes.[10][14]

  • Apparatus Setup: Use a commercially available Rotarod apparatus. Set the protocol to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[13][14]

  • Trial Procedure:

    • Place the mouse on its designated lane on the rod while it is stationary or rotating at the constant low starting speed.[13]

    • Ensure the mouse is oriented to walk forward.

    • Start the acceleration protocol.

    • Record the latency (time) to fall. The trial ends if the mouse falls off or clings to the rod and completes a full passive rotation.[14]

  • Inter-Trial Interval (ITI): Return the mouse to its home cage or a holding cage for a rest period (e.g., 15 minutes) between trials to prevent fatigue.[13][14]

  • Repetitions: Perform a total of three trials per mouse.

  • Data Analysis: Analyze the average latency to fall across the trials for each mouse.

G cluster_pre Pre-Test cluster_test Testing Cycle (Repeat 3x) cluster_post Post-Test acclimate Acclimatize Mouse (>=30 min) setup Set Up Rotarod (4-40 rpm, 300s) place Place Mouse on Rod setup->place start Start Acceleration place->start Next Trial record Record Latency to Fall start->record Next Trial rest Rest Period (ITI) record->rest Next Trial clean Clean Apparatus record->clean rest->place Next Trial analyze Analyze Data clean->analyze

Caption: Experimental workflow for the Rotarod assay.

Protocol 2: Open Field Test for Locomotor Activity and Anxiety-like Behavior

Objective: To assess general locomotor activity and anxiety-like behavior by tracking the movement of a mouse in a novel, open arena.

Methodology:

  • Acclimation: Transport mice to the testing room and leave them undisturbed for at least 30 minutes.[10]

  • Apparatus Setup: Use a square arena (e.g., 27x27 cm or 40x40 cm) equipped with infrared beams or an overhead video tracking system.[4][29] Ensure consistent lighting conditions (e.g., 150-200 lux).[10] The software should define a "center" zone and a "peripheral" zone.[10]

  • Trial Procedure:

    • Gently place the mouse in the center of the arena.[9]

    • Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).[4][9][10] The experimenter should be out of the animal's sight.[10]

  • Data Collection: The tracking system automatically records parameters such as:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (measure of anxiety; less time = more anxiety-like behavior).

    • Number of entries into the center zone.

    • Rearing frequency (vertical activity).

  • Post-Trial: Return the mouse to its home cage. Thoroughly clean the arena with 70% ethanol to remove olfactory cues before testing the next animal.[12]

G cluster_setup Setup cluster_run Test cluster_analysis Analysis acclimate Acclimatize Mouse prep_arena Clean Arena & Set Tracking Zones place_mouse Place Mouse in Center prep_arena->place_mouse record Record Movement (10-30 min) place_mouse->record total_dist Total Distance (Locomotion) record->total_dist center_time Time in Center (Anxiety) record->center_time rears Rearing (Exploration) record->rears

Caption: Workflow for the Open Field behavioral test.

Signaling Pathway: Mutant Huntingtin Pathogenesis

The pathogenesis of Huntington's disease is complex, involving multiple downstream cellular pathways affected by the mutant huntingtin protein.

G cluster_mechanisms Cellular Mechanisms cluster_consequences Downstream Consequences mHTT Mutant HTT (mHTT) (CAG Expansion) proteolysis Proteolytic Cleavage mHTT->proteolysis aggregation Aggregation & Inclusion Body Formation mHTT->aggregation transcription Transcriptional Dysregulation mHTT->transcription transport Axonal Transport Defects mHTT->transport mito Mitochondrial Dysfunction mHTT->mito proteolysis->aggregation forms toxic N-terminal fragments aggregation->transcription sequesters transcription factors apoptosis Neuronal Apoptosis transcription->apoptosis transport->apoptosis excitotox Excitotoxicity mito->excitotox energy deficit ox_stress Oxidative Stress mito->ox_stress excitotox->apoptosis ox_stress->apoptosis degeneration Selective Neuronal Death (e.g., in Striatum) apoptosis->degeneration

Caption: Key pathogenic pathways initiated by mutant Huntingtin.

References

Technical Support Center: SOM3355 Efficacy Outcome Measures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SOM3355. The information is designed to address specific issues that may be encountered during the assessment of SOM3355 efficacy in both clinical and preclinical settings.

Clinical Outcome Measures: FAQs and Troubleshooting

This section focuses on the common clinical scales used to evaluate the efficacy of SOM3355 in treating chorea associated with Huntington's disease.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary and secondary outcome measures used in SOM3355 clinical trials?

    • A1: The primary efficacy endpoint is typically the change in the Total Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS) from baseline.[1][2] Secondary outcome measures often include the Clinical Global Impression of Change (CGI-C) and the Patient Global Impression of Change (PGI-C) to provide a broader assessment of the treatment's impact.[1][3]

  • Q2: What is the Unified Huntington's Disease Rating Scale (UHDRS), and how is the Total Maximal Chorea (TMC) score determined?

    • A2: The UHDRS is a comprehensive clinical rating scale used to assess the clinical features and progression of Huntington's disease across motor function, cognitive function, behavioral abnormalities, and functional capacity.[4][5] The TMC score is a component of the motor assessment and quantifies the severity of chorea in seven body regions: face, buccal-oral-lingual, trunk, and each of the four limbs.[1] Each region is rated on a scale of 0 (no chorea) to 4 (severe, continuous chorea), with a total possible score of 28.[6]

  • Q3: How are the Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C) scales administered?

    • A3: The CGI-C is a 7-point scale rated by the clinician to assess how much the patient's illness has improved or worsened relative to their baseline condition at the start of the intervention.[7][8] The PGI-C is a similar 7-point scale, but it is completed by the patient to capture their perception of the overall change in their condition since starting treatment.[9][10]

Troubleshooting Guide: UHDRS-TMC Assessment

Issue Potential Cause Recommended Solution
High inter-rater variability in TMC scores Subjectivity in scoring, particularly for dystonia which can be confused with chorea.[11] Inconsistent patient positioning or instructions.Ensure all raters are thoroughly trained and certified on the UHDRS-TMS. Conduct regular calibration exercises with video recordings of patient assessments.[11] Standardize patient instructions and positioning for each assessment.
Difficulty distinguishing chorea from dystonia Overlapping features of the movement disorders.Focus on the key characteristics: chorea is typically rapid, irregular, and non-stereotyped, while dystonia involves sustained muscle contractions. Review training materials that highlight these differences.
Patient anxiety or discomfort affecting movements The assessment environment can influence the patient's motor performance.Create a calm and comfortable testing environment. Allow the patient time to acclimate to the room and the assessor before beginning the rating.
Inconsistent scoring of chorea "with activation" Raters may differ in their interpretation of what constitutes an "activating" task.Standardize the specific tasks used to elicit activation-induced chorea (e.g., mental calculations, finger tapping of the contralateral limb).

Preclinical Efficacy Assays: FAQs and Troubleshooting

This section addresses common questions and issues related to in vitro and in vivo assays used to characterize the mechanism of action of SOM3355.

Frequently Asked Questions (FAQs)

  • Q4: What is the mechanism of action of SOM3355?

    • A4: SOM3355 has a dual mechanism of action, combining inhibition of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2) with mild beta-1 adrenergic receptor antagonism.[2][3]

  • Q5: What in vitro assays can be used to measure VMAT2 inhibition?

    • A5: VMAT2 inhibition can be assessed using radioligand binding assays with membrane preparations from cells expressing VMAT2, or functional cell-based assays that measure the uptake of fluorescent VMAT2 substrates like FFN206.[12]

  • Q6: How can beta-1 adrenergic receptor binding be evaluated?

    • A6: Radioligand binding assays are the gold standard for quantifying beta-1 adrenergic receptor density and ligand affinities in cell or tissue membrane preparations.[3] ELISA-based assays are also available to detect antibodies against the beta-1 adrenergic receptor.[13]

Troubleshooting Guide: VMAT2 Inhibition Assay (Fluorescent Substrate)

Issue Potential Cause Recommended Solution
High background fluorescence Incomplete washing of cells. Autofluorescence from compounds or media.Increase the number and volume of wash steps with ice-cold PBS.[12] Test for compound autofluorescence at the assay wavelength. Use phenol red-free media during the assay.
Low signal-to-noise ratio Low VMAT2 expression in cells. Suboptimal substrate concentration or incubation time.Use a cell line with confirmed high expression of VMAT2. Optimize FFN206 concentration and incubation time (e.g., 60 minutes at 37°C).[12]
High variability between replicate wells Inconsistent cell seeding density. Pipetting errors.Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding and reagent addition.
Unexpected compound activity (agonist-like effect) Compound is fluorescent at the assay wavelength.Run a control plate with the compound in the absence of the fluorescent substrate to check for interference.

Experimental Protocols

Protocol 1: UHDRS-Total Maximal Chorea (TMC) Score Assessment

  • Patient Preparation: Ensure the patient is seated comfortably in a well-lit room. Explain the purpose of the assessment and provide clear instructions for each task.

  • Observation at Rest: Observe the patient for 30-60 seconds while they are sitting quietly with their hands resting on their lap.

  • Observation with Activation: Ask the patient to perform specific activation tasks, such as counting backward from 100 by sevens or performing finger-to-nose movements with the contralateral limb.

  • Scoring: For each of the seven body regions (face, buccal-oral-lingual, trunk, right upper extremity, left upper extremity, right lower extremity, left lower extremity), rate the severity of chorea on a 5-point scale (0-4), considering both amplitude and frequency.

    • 0 = Absent

    • 1 = Slight and intermittent

    • 2 = Mild in amplitude and common, or moderate and intermittent

    • 3 = Moderate in amplitude and common

    • 4 = Marked and prolonged

  • Calculation: Sum the scores from all seven regions to obtain the Total Maximal Chorea score (range 0-28).

Protocol 2: In Vitro VMAT2 Inhibition Assay using FFN206

  • Cell Culture: Culture HEK293 cells stably expressing human VMAT2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-50,000 cells per well and incubate for 24-48 hours to form a confluent monolayer.[12]

  • Compound Preparation: Prepare a serial dilution of SOM3355 and a positive control (e.g., tetrabenazine) in assay buffer. The final DMSO concentration should be below 0.5%.[12]

  • Compound Incubation: Remove the culture medium and add 90 µL of assay buffer to each well, followed by 10 µL of the diluted compound or vehicle. Incubate at 37°C for 30 minutes.[12]

  • Substrate Addition: Prepare a working solution of FFN206 in assay buffer. Add 100 µL of the FFN206 working solution to each well. Incubate at 37°C for 60 minutes, protected from light.[12]

  • Washing: Aspirate the solution and wash the cells once with 200 µL of ice-cold PBS.[12]

  • Fluorescence Measurement: Add 100 µL of fresh PBS to each well and measure the fluorescence using a plate reader (e.g., Ex/Em = 405/500 nm).

  • Data Analysis: Calculate the percent inhibition of VMAT2 activity for each compound concentration and determine the IC50 value.

Visualizations

SOM3355_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamines Monoamines (Dopamine, etc.) vmat2 VMAT2 monoamines->vmat2 Uptake vesicle Synaptic Vesicle released_monoamines Released Monoamines vesicle->released_monoamines Exocytosis vmat2->vesicle Sequestration cytoplasmic_monoamines Cytoplasmic Monoamines som3355 SOM3355 som3355->vmat2 Inhibition beta1 β1 Receptor som3355->beta1 Antagonism receptors Postsynaptic Receptors released_monoamines->receptors signal Reduced Signal receptors->signal

Caption: Mechanism of action of SOM3355.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis screening Patient Screening baseline Baseline Assessments (UHDRS-TMC, CGI-S, PGI-S) screening->baseline randomization Randomization baseline->randomization treatment_arm SOM3355 (e.g., 600 mg/day) randomization->treatment_arm placebo_arm Placebo randomization->placebo_arm followup Follow-up Assessments (UHDRS-TMC, CGI-C, PGI-C) treatment_arm->followup placebo_arm->followup analysis Data Analysis (Change from Baseline) followup->analysis

Caption: Clinical trial workflow for SOM3355 efficacy.

VMAT2_Assay_Workflow start Start seed_cells Seed VMAT2-expressing cells in 96-well plate start->seed_cells incubate_24h Incubate 24-48h seed_cells->incubate_24h add_compound Add SOM3355 or controls incubate_24h->add_compound incubate_30m Incubate 30 min add_compound->incubate_30m add_substrate Add fluorescent substrate (FFN206) incubate_30m->add_substrate incubate_60m Incubate 60 min (dark) add_substrate->incubate_60m wash_cells Wash with PBS incubate_60m->wash_cells read_plate Read fluorescence wash_cells->read_plate analyze Calculate % inhibition & IC50 read_plate->analyze end End analyze->end

Caption: In vitro VMAT2 inhibition assay workflow.

References

Validation & Comparative

A Comparative Safety Analysis of Deutetrabenazine and SOM3355 in the Treatment of Chorea Associated with Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of deutetrabenazine and SOM3355, two vesicular monoamine transporter 2 (VMAT2) inhibitors utilized in the management of chorea associated with Huntington's disease. The information presented is based on available clinical trial data to support informed research and development decisions.

Executive Summary

Deutetrabenazine, an established treatment, effectively manages chorea but is associated with a notable incidence of adverse events, including somnolence, depression, and akathisia. In contrast, emerging clinical data for SOM3355 suggests a potentially more favorable safety profile, with a reported absence of significant neuropsychiatric side effects such as depression, suicidality, and somnolence in its Phase 2 trials. While both drugs demonstrate efficacy in reducing chorea, their distinct safety profiles warrant careful consideration in clinical development and patient management.

Quantitative Safety Data

The following tables summarize the incidence of adverse events (AEs) from key clinical trials for deutetrabenazine and SOM3355.

Table 1: Adverse Events in the Pivotal First-HD Study of Deutetrabenazine (12 weeks)

Adverse EventDeutetrabenazine (n=45)Placebo (n=45)
Any Adverse Event 64.3%60.0%
Serious Adverse Events 2.4%2.2%
Somnolence11%4%
Diarrhea>8%<8%
Dry Mouth>8%<8%
Fatigue9%4%
Akathisia/Agitation/Restlessness4%2%
Depression4.8%6.7%
Fall≥4%<4%
Irritability≥4%<4%
Nausea2%7%
Insomnia4%1%
Anxiety4%5%
Nasopharyngitis4%2%
Data sourced from prescribing information and integrated safety analyses of pivotal trials. Note: Some percentages are presented as ranges or "greater than" values in the source documents.

Table 2: Adverse Events in the Phase 2b Study of SOM3355 (12 weeks)

Adverse Event CategorySOM3355 400 mg/day (n=41)SOM3355 600 mg/day (n=50)Placebo (n=48)
Patients with any AE 22 (53.7%)33 (66%)24 (50%)
Total Number of AEs 479048
Serious Adverse Events 000 (3 in total study, not drug-related)
Discontinuation due to AEs Data not specified7.2%Data not specified
Most Common AEs Mild to moderate headache, fatigue, nausea, and vomitingMild to moderate headache, fatigue, nausea, and vomitingNot specified
Key Safety Findings No worsening of depression or suicidality, no somnolence, no akathisia reported.[1][2][3][4]No worsening of depression or suicidality, no somnolence, no akathisia reported.[1][2][3][4]Not applicable
Data compiled from reports of the Phase 2b clinical trial. Specific percentages for individual AEs were not detailed in the provided sources.

Experimental Protocols

Deutetrabenazine: First-HD Study (NCT01795859)
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[5][6][7]

  • Participant Population: 90 individuals with a diagnosis of manifest Huntington's disease and a Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score of ≥8.[7]

  • Intervention: Patients were randomized (1:1) to receive either deutetrabenazine (titrated to a maximum of 48 mg/day) or a placebo.[5][7]

  • Primary Endpoint: The primary efficacy endpoint was the change in the TMC score from baseline to the maintenance period (weeks 9-12).[8]

  • Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and discontinuations due to adverse events.[9]

SOM3355: Phase 2b Study (NCT05475483)
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled study with three parallel arms.[10][11]

  • Participant Population: 140 adult patients with a diagnosis of Huntington's Disease, a UHDRS TMC score ≥10, and a Total Functional Capacity (TFC) ≥7.[3][10][11]

  • Intervention: Patients were randomized to receive one of two doses of SOM3355 (400 mg/day or 600 mg/day) or a placebo.[3][11]

  • Primary Endpoint: The primary outcome measure was the change in the TMC score from baseline to the end of treatment.[12]

  • Safety Assessments: Evaluation of treatment-emergent adverse events, with a focus on psychiatric and neurological side effects.[13]

Visualizing the Safety Profiles

The following diagrams illustrate the key safety and mechanistic aspects of deutetrabenazine and SOM3355.

cluster_Deutetrabenazine Deutetrabenazine Safety Profile Deutetrabenazine Deutetrabenazine VMAT2_D VMAT2 Inhibition Deutetrabenazine->VMAT2_D AE_D Adverse Events Deutetrabenazine->AE_D Leads to Chorea_D Chorea Reduction VMAT2_D->Chorea_D Therapeutic Effect Somnolence Somnolence/Fatigue AE_D->Somnolence Depression Depression/Suicidality (Boxed Warning) AE_D->Depression Akathisia Akathisia AE_D->Akathisia GI GI Issues AE_D->GI cluster_SOM3355 SOM3355 Safety Profile SOM3355 SOM3355 VMAT2_S VMAT2 & VMAT1 Inhibition SOM3355->VMAT2_S Beta1 Mild Beta-1 Adrenergic Antagonism SOM3355->Beta1 AE_S Adverse Events SOM3355->AE_S Leads to Favorable Favorable Neuropsychiatric Profile (No increased depression, somnolence, akathisia) SOM3355->Favorable Associated with Chorea_S Chorea Reduction VMAT2_S->Chorea_S Therapeutic Effect Mild_AE Mild/Moderate AEs (Headache, Fatigue, Nausea) AE_S->Mild_AE

References

A Comparative Guide to SOM3355 and Other VMAT2 Inhibitors for Hyperkinetic Movement Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of SOM3355, a novel multimodal vesicular monoamine transporter (VMAT) inhibitor, with established VMAT2 inhibitors: tetrabenazine, deutetrabenazine, and valbenazine. The information is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their understanding of the therapeutic landscape for hyperkinetic movement disorders such as chorea in Huntington's disease and tardive dyskinesia.

Introduction to VMAT2 Inhibition

SOM3355 (bevantolol hydrochloride) is a repurposed drug identified through artificial intelligence as a potent VMAT inhibitor.[3] It exhibits a unique multimodal mechanism of action, functioning as a selective β1-adrenergic antagonist in addition to inhibiting both VMAT1 and VMAT2.[4] This distinct pharmacological profile suggests the potential for a favorable efficacy and safety balance compared to other VMAT2 inhibitors.

In Vitro Efficacy and Binding Affinity

The binding affinity and inhibitory concentration of a drug are critical indicators of its potency and potential for off-target effects. The following table summarizes the available in vitro data for SOM3355 and other VMAT2 inhibitors.

CompoundBinding Affinity (Ki) for VMAT2IC50 for ³H-Dopamine UptakeIC50 for ³H-Serotonin UptakeIC50 for ³H-DHTBZ Displacement
SOM3355 Not explicitly reported66 nM600 nM1353 nM
Tetrabenazine ~5-8 nM, 100 nM[5]32 nM63 nM19 nM
Deutetrabenazine Similar to tetrabenazine[3]Not directly comparedNot directly comparedNot directly compared
Valbenazine 110–190 nM (prodrug), ~3 nM (active metabolite)[6][7]Not directly comparedNot directly comparedNot directly compared

Clinical Efficacy in Huntington's Disease

The primary measure of efficacy in clinical trials for chorea in Huntington's disease is the change in the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score. A greater negative change indicates a greater reduction in chorea.

DrugStudyMean Change in TMC Score from Baseline (Drug vs. Placebo)
SOM3355 Phase 2b-3.46 (600 mg/day) vs. Placebo (p=0.04)
Deutetrabenazine FIRST-HD-4.4 vs. -1.9 (p<0.0001)[8]
Valbenazine KINECT-HD-4.6 vs. -1.4 (p<0.0001)[9]
Tetrabenazine TETRA-HD-5.0 vs. -1.5 (p<0.0001)[10]

Comparative Safety Profile

A key differentiator among VMAT2 inhibitors is their safety and tolerability profile. The following table highlights the incidence of common and serious adverse events reported in clinical trials.

Adverse EventSOM3355 (Phase 2b)Deutetrabenazine (FIRST-HD & Open-Label Extension)Valbenazine (KINECT-HD)Tetrabenazine (TETRA-HD & Long-term)
Depression Not worsened, some improvement reported[11]22-32%[12]Similar to placebo[13]17-31%[14][15]
Suicidality No increased risk[11]5-9%[12]No increase or worsening[13]1 suicide reported[10]
Somnolence/Sedation No increased risk[11]20-30%[12]More frequent than placebo18-39%[14][15]
Akathisia No increased risk[11]6-11%[12]More frequent than placebo[13]9-13%[4][14]
Bradycardia 5 cases reported in treatment groups[16]Not a commonly reported AENot a commonly reported AENot a commonly reported AE

Experimental Protocols

Radioligand Binding Assay for VMAT2

Objective: To determine the binding affinity (Ki) of a test compound for VMAT2.

Materials:

  • HEK293 cells transfected with human VMAT2 (or rat striatal tissue)

  • [³H]dihydrotetrabenazine ([³H]DTBZ) as the radioligand

  • Unlabeled test compound (e.g., SOM3355) and a known VMAT2 inhibitor (e.g., tetrabenazine) for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing VMAT2.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]DTBZ, and varying concentrations of the unlabeled test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled tetrabenazine).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[17]

Clinical Assessment of Chorea in Huntington's Disease

Objective: To evaluate the efficacy of a VMAT2 inhibitor in reducing the severity of chorea.

Procedure:

  • Patient Population: Enroll patients with a confirmed diagnosis of Huntington's disease and a baseline UHDRS Total Maximal Chorea (TMC) score indicative of at least mild chorea.

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. Patients are randomly assigned to receive either the investigational drug or a placebo.

  • Dosage and Administration: The drug is typically administered orally, with a dose-titration phase to find the optimal balance of efficacy and tolerability.

  • Efficacy Assessment: The primary efficacy endpoint is the change in the UHDRS-TMC score from baseline to the end of the treatment period. The TMC score is assessed by a trained clinician and ranges from 0 (no chorea) to 28 (maximal chorea).

  • Safety and Tolerability: Monitor and record all adverse events throughout the study. Standardized scales for depression (e.g., Beck Depression Inventory), akathisia, and somnolence are used to systematically assess common side effects.

  • Data Analysis: The mean change in the TMC score for the drug-treated group is compared to the placebo group using appropriate statistical methods (e.g., ANCOVA). The incidence of adverse events is also compared between the two groups.

Signaling Pathways and Experimental Workflows

VMAT2 Signaling Pathway and Inhibition

VMAT2_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Dopamine (Cytosol) L_DOPA->Dopamine_cyto DOPA Decarboxylase VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake MAO MAO Dopamine_cyto->MAO Degradation Dopamine_vesicle Dopamine (Vesicle) Vesicle Synaptic Vesicle Dopamine_cleft Dopamine Dopamine_vesicle->Dopamine_cleft Release Degraded_DA Degraded Dopamine VMAT2_Inhibitor VMAT2 Inhibitor (e.g., SOM3355) VMAT2_Inhibitor->VMAT2 Inhibition D2_Receptor D2 Receptor Dopamine_cleft->D2_Receptor Binding Signal Signal Transduction D2_Receptor->Signal

Caption: VMAT2 inhibition reduces dopamine release into the synapse.

Experimental Workflow for VMAT2 Inhibitor Screening

Experimental_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Fluorescent Substrate Uptake Assay) Start->HTS Hits Primary Hits HTS->Hits Binding_Assay Radioligand Binding Assay (Determine Ki) Hits->Binding_Assay Potent_Binders Potent Binders Binding_Assay->Potent_Binders In_Vivo In Vivo Efficacy and Safety (Animal Models) Potent_Binders->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate Clinical_Trials Clinical Trials Lead_Candidate->Clinical_Trials

Caption: Workflow for the discovery and development of VMAT2 inhibitors.

Conclusion

SOM3355 presents a promising development in the treatment of hyperkinetic movement disorders. Its multimodal mechanism of action, encompassing both VMAT1/VMAT2 inhibition and β1-adrenergic antagonism, may contribute to its observed efficacy and, most notably, its favorable safety profile, particularly concerning the low risk of depression and suicidality. While direct comparative trials are lacking, the available data suggests that SOM3355's efficacy in reducing chorea is comparable to other approved VMAT2 inhibitors. The distinct safety profile of SOM3355 could position it as a valuable therapeutic alternative for patients with Huntington's disease and potentially other conditions characterized by hyperkinetic movements. Further investigation in Phase 3 clinical trials will be crucial to fully elucidate its therapeutic potential and confirm its long-term safety and efficacy.

References

SOM3355: A Comparative Analysis of its Impact on Depression and Suicidality Versus Other VMAT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SOM3355 (bevantolol hydrochloride), an investigational Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, and other approved VMAT2 inhibitors for the treatment of chorea associated with Huntington's Disease (HD). The primary focus of this comparison is the documented impact of these treatments on depression and suicidality, critical considerations in the HD patient population which has a heightened vulnerability to these psychiatric symptoms.

Executive Summary

SOM3355, a novel VMAT2 inhibitor, has demonstrated a promising safety profile concerning psychiatric adverse events in clinical trials. Unlike other VMAT2 inhibitors, which carry black box warnings for depression and suicidality, preliminary data from the Phase 2b trial of SOM3355 suggest it does not worsen these conditions and may even offer improvements in depressive symptoms. This guide synthesizes available clinical trial data to facilitate a direct comparison of SOM3355 with tetrabenazine, deutetrabenazine, and valbenazine.

Mechanism of Action: VMAT2 Inhibition

Vesicular Monoamine Transporter 2 (VMAT2) is a protein responsible for packaging monoamines, such as dopamine, serotonin, and norepinephrine, into presynaptic vesicles for subsequent release into the synapse. By inhibiting VMAT2, these drugs reduce the amount of monoamines available for release, thereby modulating neurotransmission. In Huntington's Disease, the overactivity of dopaminergic pathways is thought to contribute to chorea. VMAT2 inhibitors, by depleting dopamine, help to alleviate these involuntary movements. However, the impact on other monoamines, like serotonin, can influence mood and is a key differentiator among these drugs.

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action monoamine Monoamines (Dopamine, Serotonin) vmat2 VMAT2 monoamine->vmat2 Transport vesicle Synaptic Vesicle released_monoamine Released Monoamines vesicle->released_monoamine Exocytosis vmat2->vesicle Packaging receptors Postsynaptic Receptors released_monoamine->receptors signal Signal Transduction receptors->signal vmat2_inhibitor VMAT2 Inhibitor (SOM3355, Tetrabenazine, etc.) vmat2_inhibitor->vmat2 Inhibits

Diagram 1: VMAT2 Inhibition Signaling Pathway

Comparative Data on Depression and Suicidality

The following tables summarize the available quantitative data from clinical trials regarding the incidence of depression and suicidality associated with SOM3355 and other VMAT2 inhibitors. It is important to note that direct head-to-head comparative trials are limited.

TreatmentStudyIncidence of DepressionIncidence of Suicidal Ideation/BehaviorBlack Box Warning for Depression & Suicidality
SOM3355 Phase 2bDid not worsen depression; potential for improvement noted.[1][2]No increased suicidality.[1][2]No
Tetrabenazine TETRA-HD15% of patients reported depression as a side effect in a long-term study.Reports of suicidal thoughts and actions.[3]Yes[4]
Deutetrabenazine First-HDDepression reported as a common adverse event.[5]Increased risk of suicidal thoughts and behavior.[6][7]Yes[6]
Valbenazine KINECT-HDNo worsening of suicidal ideation was reported in participants treated with valbenazine.[3]No suicidal behavior was reported in participants treated with valbenazine.[3]Yes

Note: Data for comparator drugs are from pivotal trials leading to their approval for chorea in Huntington's Disease. Specific percentages can vary across different studies and patient populations.

Experimental Protocols

A generalized workflow for the pivotal clinical trials of VMAT2 inhibitors is presented below. Specific details for each drug's key trial are then outlined.

Clinical_Trial_Workflow cluster_assessments Assessments start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization start->randomization treatment Treatment Period (Drug vs. Placebo) randomization->treatment baseline Baseline Assessments (UHDRS, BDI, etc.) randomization->baseline follow_up Follow-up Period treatment->follow_up on_treatment On-Treatment Assessments (Safety & Efficacy) treatment->on_treatment end Study Completion & Data Analysis follow_up->end final Final Assessments follow_up->final

Diagram 2: Generalized Clinical Trial Workflow
SOM3355 (Phase 2b Study)

  • Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group study.[8][9]

  • Participants: 129 patients with Huntington's Disease and chorea.[10]

  • Intervention: Two doses of SOM3355 (400 mg/day or 600 mg/day) or placebo, administered orally twice daily for 12 weeks.[8]

  • Primary Outcome: Change in the Total Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS).[10]

  • Depression and Suicidality Assessment: The Beck Depression Inventory (BDI) was used to assess depression.[1] Suicidality was also monitored, though the specific scale used is not detailed in the available public information. The results indicated no worsening of depression or suicidality.[1][2]

Tetrabenazine (TETRA-HD Study)
  • Study Design: A randomized, double-blind, placebo-controlled study.[11]

  • Participants: 84 individuals with Huntington's Disease.[11]

  • Intervention: Tetrabenazine (up to 100 mg/day) or placebo for 12 weeks.

  • Primary Outcome: Reduction of chorea.[12]

  • Depression and Suicidality Assessment: The Unified Huntington's Disease Rating Scale (UHDRS) "depressed mood" item was used. The study led to the inclusion of a black box warning regarding depression and suicidality.[4]

Deutetrabenazine (First-HD Study)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[6][13][14]

  • Participants: 90 ambulatory patients with Huntington's Disease.[6][14]

  • Intervention: Deutetrabenazine or placebo for 12 weeks.[13]

  • Primary Outcome: Change in the Total Maximal Chorea (TMC) score.[15]

  • Depression and Suicidality Assessment: Assessed as adverse events. The trial results contributed to the black box warning for depression and suicidal thoughts.[6][7]

Valbenazine (KINECT-HD Study)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[3][16]

  • Participants: 128 adults with Huntington's Disease and chorea.[16]

  • Intervention: Valbenazine (up to 80 mg once daily) or placebo for 12 weeks.[3]

  • Primary Outcome: Change in the UHDRS Total Maximal Chorea (TMC) score.

  • Depression and Suicidality Assessment: Monitored as part of safety assessments. The study reported no worsening of suicidal ideation or behavior in the valbenazine group.[3] Despite this, the FDA approval includes a black box warning for depression and suicidality, consistent with the drug class.

Discussion and Conclusion

The available data suggest that SOM3355 may offer a significant advantage over other VMAT2 inhibitors with respect to its psychiatric safety profile. The absence of a signal for worsening depression or suicidality in the Phase 2b trial is a notable finding, especially given the known risks associated with other drugs in this class. The potential for SOM3355 to even improve depressive symptoms warrants further investigation in larger, pivotal trials.

For researchers and drug development professionals, the distinct profile of SOM3355 highlights the potential for developing VMAT2 inhibitors with improved tolerability. Further research into the specific interactions of SOM3355 with monoamine pathways, beyond dopamine depletion, may elucidate the mechanisms underlying its favorable psychiatric safety profile. As more data from the SOM3355 development program becomes available, a clearer picture of its comparative efficacy and safety will emerge, potentially offering a valuable new therapeutic option for patients with Huntington's Disease.

References

VMAT2 Inhibitors: A Comparative Analysis of Adverse Events in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the adverse events reported in key clinical trials of three prominent VMAT2 inhibitors: valbenazine, deutetrabenazine, and tetrabenazine. The data presented is intended to inform research, clinical trial design, and drug development efforts in the field of neurology and psychiatry.

Introduction to VMAT2 Inhibition

Vesicular monoamine transporter 2 (VMAT2) is a protein crucial for the transport of monoamines—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles within neurons.[1] By inhibiting VMAT2, these drugs reduce the uptake of neurotransmitters into vesicles, leading to a decrease in their release into the synaptic cleft.[1] This mechanism modulates monoamine levels in the brain and is the basis for the therapeutic effects of VMAT2 inhibitors in managing hyperkinetic movement disorders like tardive dyskinesia (TD) and chorea associated with Huntington's disease (HD).[1]

Comparative Analysis of Adverse Events

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from pivotal clinical trials of valbenazine, deutetrabenazine, and tetrabenazine.

Valbenazine: Adverse Events in Tardive Dyskinesia Trials (KINECT 3 & 4 Pooled Data)

Data from the KINECT 3 and KINECT 4 long-term trials of valbenazine in patients with tardive dyskinesia were pooled for this analysis. In this population of 314 patients, adverse events of potential clinical interest occurred in less than 10% of participants.[2]

Adverse EventIncidence (%)
Somnolence9.6
Suicidal Behavior/Ideation6.4
Dizziness5.7
Akathisia<10
Balance Disorder<10
Parkinsonism<10
Tremor<10

Data sourced from a pooled analysis of the KINECT 3 and KINECT 4 trials.[2]

Deutetrabenazine: Adverse Events in Huntington's Disease Trials (First-HD & ARC-HD)

The following table presents adverse event data from an open-label extension study (ARC-HD) for patients with chorea in Huntington's disease, including those who rolled over from the First-HD trial.[3][4][5]

Adverse EventIncidence (%) (Rollover Cohort)Incidence (%) (Switch Cohort)
Any AE (possibly related)6870
Somnolence2030
Depression3222
Anxiety2735
Insomnia2316
Akathisia611
Suicidality95
Parkinsonism48

Data from the ARC-HD open-label extension study.[3][4][5]

Deutetrabenazine: Adverse Events in Tardive Dyskinesia Trials (ARM-TD & AIM-TD Pooled Data)

For patients with tardive dyskinesia, pooled data from the ARM-TD and AIM-TD pivotal trials provide the following adverse event profile for deutetrabenazine compared to placebo.[6]

Adverse Event CategoryDeutetrabenazine (All Doses) (%)Placebo (%)
Any AE44.4 - 59.553.8
Serious AE2.8 - 8.36.9
Treatment-Related AE15.3 - 38.130.8
AE Leading to Withdrawal2.8 - 5.63.1
AE Leading to Dose Reduction0 - 8.32.3

Data from an integrated analysis of the ARM-TD and AIM-TD trials.[6]

Tetrabenazine: Adverse Events in Huntington's Disease Trials

A long-term, open-label study of tetrabenazine for chorea associated with Huntington's disease and other conditions reported the following common adverse events.[7][8]

Adverse EventIncidence (%)
Somnolence39
Insomnia33
Depression31
Accidental Injury26
Dysphagia19

Data from a long-term, open-label study.[7][8] In a controlled trial in HD, 19% of patients receiving tetrabenazine experienced depression compared to none in the placebo group.[9]

Experimental Protocols for Adverse Event Assessment

The assessment of adverse events in the cited clinical trials followed rigorous and standardized methodologies to ensure patient safety and data accuracy.

Valbenazine Trials (KINECT 3 & KINECT 4)
  • Adverse Event Monitoring : Treatment-emergent adverse events (TEAEs) were defined as any untoward medical occurrence that developed or worsened in severity after the first dose of the study drug.[2][7]

  • Safety Assessments : Comprehensive safety evaluations included regular monitoring of vital signs, physical examinations, electrocardiograms (ECGs), and laboratory tests.[2][7][10]

  • Psychiatric and Motor Assessments : To monitor for specific adverse events, the following scales were utilized:

    • Psychiatric Status : The Positive and Negative Syndrome Scale (PANSS) and the Calgary Depression Scale for Schizophrenia (CDSS) were used for participants with schizophrenia or schizoaffective disorder. The Montgomery-Åsberg Depression Rating Scale (MADRS) and the Young Mania Rating Scale (YMRS) were administered to those with mood disorders.[2][10]

    • Motor Symptoms : The Simpson-Angus Scale was used to assess parkinsonism, and the Barnes Akathisia Rating Scale was employed to monitor for akathisia.[2][7]

Deutetrabenazine Trials (First-HD, ARC-HD, ARM-TD, AIM-TD)
  • Adverse Event Reporting : Spontaneous reports of adverse events were collected throughout the trials.

  • Safety Monitoring : Safety protocols included the assessment of vital signs, ECGs, and laboratory parameters.

  • Efficacy and Safety Endpoints : Changes in the Unified Huntington's Disease Rating Scale (UHDRS) total motor score and total maximal chorea score were evaluated as both efficacy and safety endpoints.[5]

  • Tardive Dyskinesia Assessment : In the ARM-TD and AIM-TD trials for tardive dyskinesia, the primary efficacy endpoint was the change in the Abnormal Involuntary Movement Scale (AIMS) score from baseline.[5][11][12] Secondary endpoints included treatment success as measured by the Clinical Global Impression of Change (CGIC) and Patient Global Impression of Change.[5][11]

Visualizing the Mechanism and Workflow

VMAT2 Signaling Pathway

The following diagram illustrates the mechanism of action of VMAT2 inhibitors. By blocking VMAT2, these drugs prevent the packaging of dopamine into presynaptic vesicles, leading to its degradation by monoamine oxidase (MAO) in the cytoplasm. This results in reduced dopamine release into the synaptic cleft.

VMAT2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_cytoplasm Dopamine (Cytoplasm) vmat2 VMAT2 dopamine_cytoplasm->vmat2 Transport mao MAO dopamine_cytoplasm->mao Degradation dopamine_vesicle Dopamine (Vesicle) vmat2->dopamine_vesicle Packaging vesicle Synaptic Vesicle dopamine_released Released Dopamine dopamine_vesicle->dopamine_released Exocytosis degraded_dopamine Degraded Dopamine mao->degraded_dopamine dopamine_receptor Dopamine Receptor dopamine_released->dopamine_receptor Binding signal_transduction Signal Transduction dopamine_receptor->signal_transduction vmat2_inhibitor VMAT2 Inhibitor vmat2_inhibitor->vmat2 Inhibits

Caption: Mechanism of VMAT2 inhibition and its effect on dopamine signaling.

Experimental Workflow for Adverse Event Assessment

This diagram outlines the typical workflow for assessing and monitoring adverse events in the clinical trials of VMAT2 inhibitors.

AE_Assessment_Workflow start Patient Enrollment baseline Baseline Assessment (Physical Exam, Vitals, ECG, Labs, Rating Scales) start->baseline randomization Randomization (Drug vs. Placebo) baseline->randomization treatment Treatment Period randomization->treatment monitoring Ongoing Monitoring (AE Reporting, Vitals, Labs) treatment->monitoring scales Regular Administration of Psychiatric & Motor Scales treatment->scales end_of_study End of Study Assessment monitoring->end_of_study scales->end_of_study data_analysis Data Analysis (Incidence, Severity, Causality) end_of_study->data_analysis

Caption: Workflow for assessing adverse events in VMAT2 inhibitor clinical trials.

Conclusion

This comparative analysis highlights the distinct adverse event profiles of valbenazine, deutetrabenazine, and tetrabenazine. While all three VMAT2 inhibitors are effective in treating hyperkinetic movement disorders, the incidence and types of adverse events vary, likely due to differences in their pharmacokinetic and pharmacodynamic properties. Somnolence and psychiatric symptoms such as depression and anxiety are common across these agents, though their frequencies differ. The rigorous safety monitoring protocols employed in the clinical trials provide a robust dataset for understanding the risk-benefit profile of each medication. This information is critical for clinicians in making informed treatment decisions and for researchers in designing future studies and developing novel therapeutics with improved safety profiles.

References

A Comparative Analysis of SOM3355 for Huntington's Disease Chorea: Long-Term Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy and safety of SOM3355, an investigational therapy for chorea associated with Huntington's disease, against established treatments. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current therapeutic landscape.

Executive Summary

Huntington's disease is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances. Chorea, a hyperkinetic movement disorder, is one of the most prominent motor symptoms. Current treatments for chorea primarily involve vesicular monoamine transporter 2 (VMAT2) inhibitors. SOM3355, a novel compound with a dual mechanism of action as a selective β1-adrenergic blocker and a VMAT1/VMAT2 inhibitor, has emerged as a promising therapeutic candidate with a potentially improved safety profile. This guide details the available clinical trial data for SOM3355 and compares it with approved VMAT2 inhibitors.

Mechanism of Action

SOM3355 (bevantolol hydrochloride) is an investigational therapy with a first-in-class mechanism of action.[1] It acts as a selective β1-adrenergic blocker and an inhibitor of both VMAT1 and VMAT2.[1] This dual activity is believed to address not only the motor symptoms of Huntington's disease, like chorea, but also the behavioral and psychiatric symptoms such as anxiety and depression.[1][2] The inhibition of VMAT2 is a well-established mechanism for reducing chorea by depleting presynaptic dopamine.[3] The added β1-adrenergic blockade may contribute to the management of psychiatric symptoms.[1]

In contrast, currently approved treatments for Huntington's-related chorea, such as tetrabenazine, deutetrabenazine, and valbenazine, primarily act by inhibiting VMAT2.[3] While effective in reducing chorea, these medications are associated with an increased risk of depression and suicidal ideation, which has limited their use.[3] SOM Biotech suggests that by also targeting VMAT1, SOM3355 may lead to a more balanced modulation of dopamine signaling, potentially reducing the risk of these severe psychiatric side effects.[3]

Signaling Pathway Diagram

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 uptake Vesicle Synaptic Vesicle VMAT2->Vesicle packaging Dopamine_Released Dopamine Vesicle->Dopamine_Released release SOM3355 SOM3355 SOM3355->VMAT2 inhibits BetaBlocker β1-adrenergic blockade SOM3355->BetaBlocker Tetrabenazine Tetrabenazine Deutetrabenazine Valbenazine Tetrabenazine->VMAT2 inhibits D2R Dopamine Receptor Dopamine_Released->D2R Signal Signal Transduction (Motor Control) D2R->Signal

Caption: Mechanism of action of SOM3355 and other VMAT2 inhibitors.

Efficacy Data Comparison

Clinical trial data for SOM3355 demonstrates its potential in reducing chorea. The primary efficacy endpoint in these studies is the change in the Unified Huntington's Disease Rating Scale Total Maximal Chorea (UHDRS-TMC) score.

DrugStudyNTreatment ArmDoseMean Change from Baseline in UHDRS-TMC (vs. Placebo)p-value
SOM3355 Phase 2b122 (subgroup without neuroleptics)SOM3355600 mg/day-3.460.04
Tetrabenazine Pivotal84TetrabenazineTitrated to max 100 mg/day-5.0<0.0001
Deutetrabenazine FIRST-HD90DeutetrabenazineTitrated to max 48 mg/day-2.5<0.0001
Valbenazine KINECT-HD128ValbenazineTitrated to max 80 mg/day-3.2<0.0001

Note: Data for competitor drugs is from their respective pivotal trials and may not represent long-term efficacy.

Safety and Tolerability Comparison

A key differentiator for SOM3355 is its reported safety profile, particularly the lack of depression and suicidality signals observed in clinical trials.

DrugStudyDiscontinuation Rate due to AEsCommon Adverse EventsBlack Box Warning for Depression and Suicidality
SOM3355 Phase 2b7.2% (600 mg/day group)[4]Bradycardia, syncope, hypotension[5]No
Tetrabenazine PivotalNot reportedSedation, fatigue, insomnia, depression, akathisia, parkinsonismYes
Deutetrabenazine FIRST-HD4%Somnolence, dry mouth, diarrhea, fatigue, insomniaYes
Valbenazine KINECT-HD5.8%Somnolence, fatigue, fall, anxiety, vomitingYes

Experimental Protocols

SOM3355 Phase 2b Study (NCT05475483)
  • Design: A Phase IIb, randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Population: 140 patients with Huntington's Disease and a UHDRS-TMC score ≥ 10.[4]

  • Intervention: Three arms: placebo, SOM3355 400 mg/day, and SOM3355 600 mg/day, administered orally for 12 weeks.[4]

  • Primary Endpoint: Change from baseline in the UHDRS-TMC score.

  • Key Secondary Endpoints: Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C).

Experimental Workflow Diagram

cluster_screening Screening cluster_randomization Randomization cluster_treatment Treatment (12 Weeks) cluster_assessment Assessment Screen Patient Screening (N=140) - HD Diagnosis - UHDRS-TMC ≥ 10 Randomize Randomization (1:1:1) Screen->Randomize Placebo Placebo Randomize->Placebo SOM400 SOM3355 400mg/day Randomize->SOM400 SOM600 SOM3355 600mg/day Randomize->SOM600 Endpoint Primary Endpoint: Change in UHDRS-TMC Secondary Endpoints: CGI-C, PGI-C Placebo->Endpoint SOM400->Endpoint SOM600->Endpoint

Caption: SOM3355 Phase 2b Experimental Workflow.

Future Directions

References

Navigating the Therapeutic Landscape for Huntington's Chorea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Huntington's disease (HD), a progressive neurodegenerative disorder, is characterized by the hallmark motor symptom of chorea—involuntary, dance-like movements. For researchers and drug development professionals, understanding the comparative efficacy and mechanisms of available treatments is critical for advancing patient care and innovating future therapies. This guide provides a meta-analytical perspective on the primary treatments for chorea in HD, focusing on vesicular monoamine transporter 2 (VMAT2) inhibitors and emerging therapies. It synthesizes data from pivotal clinical trials, details experimental protocols, and visualizes key biological and procedural pathways.

Comparative Efficacy of VMAT2 Inhibitors

The mainstay for symptomatic treatment of chorea in HD is the inhibition of VMAT2, a protein responsible for packaging dopamine into presynaptic vesicles for release. By reducing dopamine availability, these inhibitors effectively temper the hyperkinetic movements characteristic of chorea. The three prominent VMAT2 inhibitors are tetrabenazine, deutetrabenazine, and valbenazine.

A network meta-analysis of randomized controlled trials suggests that while all three VMAT2 inhibitors are effective in reducing chorea, there are nuances in their profiles.[1][2][3] Tetrabenazine appears to be the most potent in controlling chorea symptoms.[1][2][3] However, valbenazine may be a more suitable option for patients with comorbid psychiatric symptoms due to a potentially better-tolerated safety profile, particularly concerning depression and suicidal ideation.[2][3] Deutetrabenazine, a deuterated form of tetrabenazine, was developed to offer a similar efficacy to tetrabenazine but with an improved pharmacokinetic and safety profile, potentially leading to fewer adverse events like depression and somnolence.[4][5]

Table 1: Efficacy of VMAT2 Inhibitors in Pivotal Clinical Trials
Drug Pivotal Trial Primary Endpoint Treatment Group Change from Baseline (UHDRS-TMC) Placebo Group Change from Baseline (UHDRS-TMC) Placebo-Adjusted Mean Reduction P-value
Tetrabenazine TETRA-HDChange in UHDRS-TMC Score-5.0 points-1.5 points-3.5 units<0.0001
Deutetrabenazine FIRST-HDChange in UHDRS-TMC Score-4.4 points-1.9 points-2.5 units<0.0001
Valbenazine KINECT-HDChange in UHDRS-TMC Score-4.6 units (LS Mean)-1.4 units (LS Mean)-3.2 units<0.0001

UHDRS-TMC: Unified Huntington's Disease Rating Scale - Total Maximal Chorea Score. A lower score indicates less severe chorea. LS Mean: Least-Squares Mean

Table 2: Common Adverse Events of VMAT2 Inhibitors (Reported in >5% of subjects and more than placebo)
Adverse Event Tetrabenazine (TETRA-HD) Deutetrabenazine (FIRST-HD) Valbenazine (KINECT-HD)
Somnolence/Sedation YesYes (11.1%)Yes
Depressed Mood YesLower rate than placeboNo
Anxiety YesLower rate than placeboNo
Akathisia YesLower rate than placeboYes
Fatigue NoNoYes
Fall NoNoYes
Dry Mouth NoYes (8.9%)No
Insomnia YesNoYes
Parkinsonism YesLower rate than placeboNo

An Emerging Therapeutic Avenue: Pridopidine

Pridopidine represents a different mechanistic approach, acting as a selective sigma-1 receptor (S1R) agonist.[6][7] The S1R is a chaperone protein at the endoplasmic reticulum-mitochondria interface that is involved in neuroprotection, reduction of cellular stress, and enhancement of toxic protein clearance.[8]

The Phase 3 PROOF-HD trial, however, did not meet its primary endpoint of slowing functional decline for the overall study population.[2] Interestingly, pre-specified subgroup analyses of patients not taking antidopaminergic medications (like VMAT2 inhibitors or antipsychotics) showed that pridopidine treatment led to a slower progression of the disease.[2][9] This suggests a potential therapeutic window for a specific subset of early-stage HD patients.

Experimental Protocols of Pivotal Trials

A summary of the methodologies employed in the key clinical trials is presented below to provide context for the evaluation of these therapeutics.

KINECT-HD (Valbenazine)
  • Design: Phase 3, randomized, double-blind, placebo-controlled trial.[4][10]

  • Participants: 128 adults (18-75 years) with motor-manifest, genetically confirmed HD and a UHDRS-TMC score of ≥8.[10][11]

  • Intervention: Participants were randomized (1:1) to receive once-daily oral valbenazine (titrated up to 80 mg) or placebo for 12 weeks.[4][10]

  • Primary Endpoint: Change in the UHDRS-TMC score from baseline to the average of weeks 10 and 12.[10][12]

  • Key Exclusion Criteria: Unstable medical or psychiatric conditions, use of other VMAT2 inhibitors.[13]

FIRST-HD (Deutetrabenazine)
  • Design: Randomized, double-blind, placebo-controlled, parallel-group study.[5][14]

  • Participants: 90 ambulatory adults with motor-manifest HD and a baseline UHDRS-TMC score ≥8.[5]

  • Intervention: Randomization (1:1) to deutetrabenazine or placebo. The dose was titrated over 8 weeks to achieve adequate chorea control, followed by a 4-week maintenance period.[14]

  • Primary Endpoint: Change in UHDRS-TMC score from baseline to the maintenance period (week 12).[14]

  • Key Exclusion Criteria: History of suicidal thoughts, untreated psychiatric illnesses.[15]

TETRA-HD (Tetrabenazine)
  • Design: Randomized, placebo-controlled, double-blind study.[16]

  • Participants: 84 individuals with HD, randomized 2:1 to the treatment or placebo group. Participants had a UHDRS-TMC score of at least 10.[16]

  • Intervention: Tetrabenazine dose was increased over seven weeks to a maximum of 100 mg/day or until an optimal anti-choreic effect was achieved or side effects became intolerable. The study duration was 12 weeks.[16]

  • Primary Endpoint: Change in UHDRS-TMC score.[16]

  • Key Exclusion Criteria: Previous treatment with tetrabenazine, unstable or serious medical or psychiatric illness, untreated depression.[17]

PROOF-HD (Pridopidine)
  • Design: Global Phase 3, randomized, double-blind, placebo-controlled, parallel-arm study.[3]

  • Participants: 499 adults with early-stage manifest HD (Total Functional Capacity [TFC] score ≥7).[2][18]

  • Intervention: Participants were randomized to receive oral pridopidine (45 mg twice daily) or placebo for up to 78 weeks.[3][18]

  • Primary Endpoint: Change from baseline to week 65 in the UHDRS-Total Functional Capacity (TFC) score.[18]

  • Key Exclusion Criteria: Use of pridopidine within 12 months prior, gene therapy at any time, history of epilepsy or certain cardiac arrhythmias.[18]

Visualizing Mechanisms and Processes

To better illustrate the underlying biology and clinical trial logistics, the following diagrams are provided.

VMAT2_Inhibition_Pathway Mechanism of VMAT2 Inhibition for Chorea cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cyto Dopamine (Cytosolic) DOPA->DA_cyto Synthesis VMAT2 VMAT2 Transporter DA_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle DA_vesicle Dopamine Release Release Vesicle->Release DA_synapse Dopamine Release->DA_synapse Exocytosis VMAT2_Inhibitor Tetrabenazine Deutetrabenazine Valbenazine VMAT2_Inhibitor->VMAT2 Inhibits D2R Dopamine D2 Receptor DA_synapse->D2R Binds Signal Signal Transduction (Leads to Chorea) D2R->Signal

Caption: VMAT2 inhibitors block dopamine uptake into vesicles, reducing its release and signaling.

Pridopidine_MoA Proposed Mechanism of Pridopidine cluster_cell Neuron cluster_outcomes Cellular Effects Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) (ER-Mitochondria Interface) Pridopidine->S1R Activates Effects Neuroprotection Reduced ER Stress Enhanced Mitochondrial Function Reduced Neuroinflammation Increased Toxic Protein Clearance S1R->Effects Promotes Stress Cellular Stress (ER Stress, Oxidative Stress, Mitochondrial Dysfunction) S1R->Stress Mitigates mHTT Mutant Huntingtin (mHTT) mHTT->Stress Induces

Caption: Pridopidine activates the Sigma-1 Receptor to combat cellular stress in HD.

Clinical_Trial_Workflow Typical HD Chorea Clinical Trial Workflow cluster_treatment Double-Blind Treatment Period Start Patient Recruitment Screening Screening Period (Inclusion/Exclusion Criteria Met, Baseline UHDRS-TMC Assessed) Start->Screening Randomization Randomization (1:1) Screening->Randomization Placebo_Arm Placebo Group Randomization->Placebo_Arm Arm A Drug_Arm Active Drug Group Randomization->Drug_Arm Arm B Titration Dose Titration Phase (e.g., 6-8 weeks) Maintenance Dose Maintenance Phase (e.g., 4 weeks) Titration->Maintenance FollowUp Follow-Up Period (Safety Assessment) Maintenance->FollowUp Placebo_Arm->Titration Drug_Arm->Titration Analysis Final Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Caption: Standard workflow for a randomized, placebo-controlled trial for HD chorea.

References

Safety Operating Guide

Navigating the Disposal of P-3355: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The designation "P-3355" is used for several different substances, including an antibacterial and antifungal antibiotic and a flux mixture.[1][] As proper disposal is dictated by the specific chemical and toxicological properties of a substance, it is imperative to first correctly identify the material by consulting its Safety Data Sheet (SDS). The SDS is the primary source of information for safe handling and disposal.

This guide provides a comprehensive overview of the necessary steps and considerations for the proper disposal of chemical waste, using the antibiotic this compound (CAS Number 60046-57-3) as an illustrative example.[] Researchers, scientists, and drug development professionals must always refer to the specific SDS for the substance they are handling and adhere to their institution's and local authorities' waste disposal regulations.

Hazard Identification and Quantitative Data

Before handling or disposing of any chemical, a thorough understanding of its hazards is essential. The SDS provides this information, typically in section 2, "Hazards Identification." This section includes GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications and pictograms. For a substance like the antibiotic this compound, the hazard profile would dictate the required personal protective equipment (PPE) and the appropriate disposal route.

Table 1: Illustrative Hazard Data for a Hypothetical Substance

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)
alt text
DangerH301: Toxic if swallowed
Skin Irritation
alt text
WarningH315: Causes skin irritation
Eye Irritation
alt text
WarningH319: Causes serious eye irritation
Environmental Hazard
alt text
WarningH411: Toxic to aquatic life with long-lasting effects

Note: This table is for illustrative purposes. Always consult the specific SDS for actual hazard information.

Protocol for Proper Disposal of Chemical Waste

The following is a step-by-step procedure for the safe disposal of a chemical substance like this compound in a laboratory setting. This protocol is a general guideline and must be adapted to the specific requirements of the substance's SDS and institutional policies.

1. Personal Protective Equipment (PPE) Assessment:

  • Based on the SDS, don the appropriate PPE. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][4] For highly toxic or volatile substances, a fume hood and respiratory protection may be necessary.

2. Waste Segregation:

  • Chemical waste must be segregated based on its hazard class and compatibility. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.

  • For this compound, assuming it is a solid antibiotic, it should be collected in a designated solid chemical waste container. Liquid waste (e.g., from rinsing contaminated glassware) should be collected in a separate, compatible liquid waste container.

3. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "Antibiotic this compound")

    • The approximate concentration and quantity

    • The relevant hazard pictograms

    • The date the waste was first added to the container

4. Collection and Storage:

  • Collect waste in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Waste containers must be kept closed at all times, except when adding waste.

  • Ensure the exterior of the waste container remains clean and free of contamination.

5. Disposal Request and Pickup:

  • Once the waste container is full or is no longer needed, follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department.

  • Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS department and local regulations for that specific substance.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of a chemical substance.

G cluster_prep Preparation & Identification cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Have a chemical for disposal (this compound) sds Obtain and read the Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Chemical Properties - Toxicity - Environmental Risks sds->hazards ppe Determine required Personal Protective Equipment (PPE) hazards->ppe segregate Segregate waste based on compatibility and hazard class ppe->segregate container Select appropriate, labeled hazardous waste container segregate->container collect Collect waste in a closed container in a designated satellite accumulation area container->collect request Arrange for disposal through Environmental Health & Safety (EHS) collect->request transport EHS transports waste to a central accumulation area request->transport end Final disposal by a licensed hazardous waste facility transport->end

Caption: Decision workflow for the safe disposal of a laboratory chemical.

References

Essential Safety and Handling Protocols for Antibiotic P-3355

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical guidance for the handling and disposal of the antibiotic P-3355. Given the limited specific public data on this compound, an antibacterial and antifungal agent produced by Streptomyces amylovorus, the following procedures are based on established best practices for handling powdered antibiotics and similar bioactive compounds in a laboratory setting.

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecificationPurpose
Hand Protection Nitrile GlovesPowder-free, disposablePrevents skin contact and absorption.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from airborne particles and splashes.
Respiratory Protection N95 Respirator or higherNIOSH-approvedPrevents inhalation of fine powder.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and clothing from contamination.

Handling and Operational Plan

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.

Engineering Controls
Control MeasureSpecificationPurpose
Ventilation Chemical Fume Hood or Biological Safety Cabinet
Work Area Designated and clearly labeled
Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the designated work area by decontaminating the surface with a suitable disinfectant.

  • Weighing : Conduct all weighing of powdered this compound within a chemical fume hood or biological safety cabinet to contain any airborne particles.

  • Solubilization : If dissolving in a solvent, add the solvent to the this compound powder slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Use in Experiments : When using solutions of this compound, handle them with the same care as the powdered form, using appropriate PPE to avoid skin and eye contact.

  • Post-Handling : After handling, decontaminate all surfaces and equipment thoroughly. Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.

Emergency ScenarioImmediate Action
Powder Spill 1. Evacuate the immediate area. 2. If safe to do so, cover the spill with a damp paper towel to prevent the powder from becoming airborne. 3. Decontaminate the area using an appropriate disinfectant. 4. Collect all contaminated materials in a sealed, labeled bag for proper disposal.
Skin Contact 1. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. 2. Remove any contaminated clothing. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and potential health hazards.

Waste TypeDisposal Procedure
Unused this compound (Powder or Solution) Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container and dispose of through your institution's hazardous waste management program.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated biohazard or chemical waste container. Autoclave if biologically contaminated before final disposal through the appropriate waste stream.
Contaminated PPE (e.g., gloves, lab coat) Dispose of in a designated hazardous waste container immediately after use.

Visual Workflow for Handling this compound

P3355_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup A Don PPE B Prepare Work Area A->B C Weigh this compound Powder B->C D Solubilize this compound C->D E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Logical workflow for the safe handling of this compound.

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